molecular formula C8H12N2 B156887 2-(Methylaminomethyl)aniline CAS No. 1904-69-4

2-(Methylaminomethyl)aniline

Cat. No.: B156887
CAS No.: 1904-69-4
M. Wt: 136.19 g/mol
InChI Key: KNHJWNJISZHGDV-UHFFFAOYSA-N
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Description

2-(Methylaminomethyl)aniline is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJWNJISZHGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473381
Record name 2-(methylaminomethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-69-4
Record name 2-(methylaminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(methylamino)methyl]aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Selective Synthesis of 2-(Methylaminomethyl)aniline from 2-aminobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylaminomethyl)aniline, a valuable building block in medicinal chemistry and materials science, from its precursor 2-aminobenzylamine. The core of this document focuses on the strategic challenges and practical solutions for achieving selective mono-N-methylation of the aliphatic primary amine in the presence of a less reactive aromatic primary amine. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, provide detailed, field-tested experimental protocols, and discuss the critical parameters that ensure high yield and purity of the target compound. This guide is intended to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its structure, featuring both a primary aromatic amine and a secondary aliphatic amine, allows for diverse downstream functionalization. The synthesis of this compound from 2-aminobenzylamine presents a classic chemoselectivity challenge: how to selectively methylate the more nucleophilic aliphatic primary amine without affecting the less reactive aromatic primary amine.

The significant difference in basicity and nucleophilicity between an aliphatic amine and an aromatic amine is the cornerstone of a successful synthetic strategy. Aliphatic amines are considerably more basic (pKa of the conjugate acid is typically around 10-11) and more nucleophilic than aromatic amines (pKa of the anilinium ion is around 4-5). This inherent difference in reactivity allows for the selective methylation of the benzylamine moiety under carefully controlled conditions.

This guide will primarily focus on the Eschweiler-Clarke reaction , a robust and widely used method for the methylation of primary and secondary amines. We will also explore reductive amination as a viable alternative, offering potentially milder reaction conditions.

The Eschweiler-Clarke Reaction: A Powerful Tool for N-Methylation

The Eschweiler-Clarke reaction is a one-pot reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] This method is particularly advantageous as it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents.[3]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism:

  • Iminium Ion Formation: The more nucleophilic aliphatic amine of 2-aminobenzylamine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the N-methylated amine and carbon dioxide.[1][3]

The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3]

Reaction Workflow: Eschweiler-Clarke Synthesis

Eschweiler_Clarke Start 2-aminobenzylamine + Formaldehyde + Formic Acid Reaction Reaction Mixture (Heating) Start->Reaction Mixing Workup Aqueous Workup (Basification & Extraction) Reaction->Workup Cooling Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the Eschweiler-Clarke synthesis of this compound.

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-aminobenzylamine122.1712.2 g0.1 molStarting material
Formaldehyde (37% aq. solution)30.038.9 mL~0.11 molMethylating agent
Formic Acid (98-100%)46.035.1 mL~0.13 molReducing agent & catalyst
Sodium Hydroxide (aq. solution, 50%)40.00As needed-For basification
Dichloromethane (DCM)84.93200 mL-Extraction solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzylamine (12.2 g, 0.1 mol).

  • Reagent Addition: To the stirred starting material, add formaldehyde solution (8.9 mL, ~0.11 mol) followed by the slow addition of formic acid (5.1 mL, ~0.13 mol). The addition of formic acid is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 50% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12). This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reductive Amination: A Milder Alternative

Reductive amination offers an alternative route to N-methylation, often under milder conditions than the Eschweiler-Clarke reaction. This two-step, one-pot process involves the formation of an imine from the amine and formaldehyde, followed by in-situ reduction.[4]

A key advantage of this method is the ability to choose from a variety of reducing agents, allowing for greater control over the reaction conditions. For the selective methylation of 2-aminobenzylamine, a mild reducing agent such as sodium triacetoxyborohydride (STAB) is recommended. STAB is known for its selectivity in reducing iminium ions in the presence of other functional groups.

Chemical Transformation: Reductive Amination

Reductive_Amination Reactant 2-aminobenzylamine Imine Iminium Intermediate Reactant->Imine Formaldehyde + Formaldehyde Formaldehyde->Imine Product This compound Imine->Product ReducingAgent + NaBH(OAc)3 ReducingAgent->Product

Caption: The two-step, one-pot process of reductive amination.

Rationale for Using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] Its lower reactivity compared to other borohydrides like sodium borohydride allows for the reduction to occur at a controlled rate, minimizing side reactions. Furthermore, it is effective in a slightly acidic medium, which is ideal for the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination with STAB

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-aminobenzylamine122.1712.2 g0.1 molStarting material
Paraformaldehyde30.033.3 g0.11 molFormaldehyde source
Sodium Triacetoxyborohydride (STAB)211.9425.4 g0.12 molReducing agent
Dichloroethane (DCE)98.96200 mL-Solvent
Acetic Acid60.056.0 mL0.1 molCatalyst
Saturated Sodium Bicarbonate (aq. soln.)-As needed-For quenching

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stirrer, add 2-aminobenzylamine (12.2 g, 0.1 mol) and dichloroethane (200 mL).

  • Reagent Addition: Add paraformaldehyde (3.3 g, 0.11 mol) and acetic acid (6.0 mL, 0.1 mol) to the mixture. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in the Eschweiler-Clarke protocol.

Conclusion and Future Perspectives

The selective mono-N-methylation of 2-aminobenzylamine to afford this compound is a readily achievable transformation by leveraging the inherent differences in reactivity between the aliphatic and aromatic amino groups. The Eschweiler-Clarke reaction provides a robust, high-yielding, and scalable method for this synthesis. For substrates that may be sensitive to the conditions of the Eschweiler-Clarke reaction, reductive amination using a mild reducing agent like sodium triacetoxyborohydride offers a valuable and effective alternative.

Further optimization of these protocols, for instance, through the exploration of catalytic reductive amination using molecular hydrogen, could lead to even more sustainable and cost-effective synthetic routes. The principles and protocols detailed in this guide provide a solid foundation for researchers to confidently synthesize this compound and its analogs for a wide array of applications in drug discovery and materials science.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link]

  • Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Reductive amination of amines with formaldehyde ?. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

2-(Methylaminomethyl)aniline chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Methylaminomethyl)aniline

Introduction: A Versatile Bifunctional Building Block

This compound, also known by synonyms such as N-methyl-2-aminobenzylamine, is a unique difunctional organic molecule that serves as a highly valuable intermediate in modern synthetic chemistry.[1][2] Its structure, featuring a primary aromatic amine (aniline) and a secondary aliphatic amine on an ortho-benzylic position, provides two distinct reactive centers. This duality is the cornerstone of its utility, enabling chemists to perform selective transformations or engage both functionalities in complex cyclization and ligation strategies. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the chemical properties, reactivity, and practical handling of this important synthetic scaffold. Its applications are particularly notable in the construction of heterocyclic systems and as a foundational element in the development of novel pharmaceutical agents and advanced materials.[3][4][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting. These characteristics govern its solubility, stability, and the methods by which its transformations can be monitored and its identity confirmed.

Core Properties Summary

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
CAS Number 1904-69-4[1][2]
Appearance Typically a light yellow solid or oil[7]
Purity Commercially available at ≥97%[1]
IUPAC Name This compound[2]
InChI InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3[1][2]
InChIKey KNHJWNJISZHGDV-UHFFFAOYSA-N[1][2]
SMILES CNCC1=CC=CC=C1N[2]
Spectroscopic Signature

While detailed spectral analyses are experiment-specific, the expected spectroscopic characteristics provide a baseline for compound verification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplet, ~6.6-7.2 ppm), the benzylic methylene protons (-CH₂-, singlet), the secondary amine proton (-NH-, broad singlet), the primary amine protons (-NH₂, broad singlet), and the N-methyl protons (-CH₃, singlet).

  • Infrared (IR) Spectroscopy : The IR spectrum will prominently feature N-H stretching vibrations. Primary amines typically show two bands (asymmetric and symmetric stretches) around 3400-3300 cm⁻¹, while secondary amines show a single, weaker band in a similar region.[8][9] N-H bending for the primary amine is expected around 1650-1580 cm⁻¹.[8] Strong C-N stretching bands for the aromatic and aliphatic amines will appear between 1335-1020 cm⁻¹.[8]

  • Mass Spectrometry : Electron Impact (EI) mass spectrometry should reveal a molecular ion (M⁺) peak at m/z = 136. Fragmentation patterns would likely involve the loss of methyl or aminomethyl radicals.

Chemical Reactivity: A Tale of Two Amines

The reactivity of this compound is dictated by the electronic and steric interplay of its two amine functionalities. Understanding their distinct behaviors is crucial for designing selective and high-yielding synthetic routes.

Reactivity of the Aromatic Amine (-NH₂)
  • Basicity : The primary aniline amine is a relatively weak base. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, reducing its availability to accept a proton.[10] This delocalization is a key factor differentiating its reactivity from the aliphatic side-chain amine.

  • Electrophilic Aromatic Substitution (EAS) : The -NH₂ group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, in this molecule:

    • The para position (C4) is the most likely site for substitution due to the steric hindrance at the adjacent ortho position (C6) by the methylaminomethyl group.

    • Direct EAS reactions such as nitration or halogenation can be problematic, often leading to polysubstitution and oxidation due to the high reactivity of the aniline ring.[11]

    • Causality in Experimental Choice : To control reactivity and prevent unwanted side reactions, the aniline nitrogen is typically protected, most commonly via acetylation with acetic anhydride to form the corresponding acetamide. The resulting amido group is less activating and less basic, allowing for more controlled and selective substitution.[11] This strategy also circumvents the issue with Friedel-Crafts reactions, which fail with anilines because the amino group complexes with the Lewis acid catalyst.[11][12]

Reactivity of the Aliphatic Amine (-NHCH₃)
  • Basicity and Nucleophilicity : The secondary amine in the methylaminomethyl side chain is significantly more basic and nucleophilic than the aniline nitrogen.[13] Its lone pair is localized and readily available for reaction. This differential reactivity is the cornerstone of its synthetic utility.

  • Selective Reactions : The secondary amine can be selectively targeted with a variety of electrophiles under conditions that leave the aniline group untouched. Common transformations include:

    • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation : Reaction with alkyl halides to form tertiary amines.[13]

    • Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

    • Condensation : Reaction with aldehydes or ketones to form iminium ions, which can be subsequently reduced (reductive amination) to form tertiary amines.

The diagram below illustrates the dual reactivity pathways available for this molecule.

Caption: Dual reactivity of this compound.

Application in Synthesis: A Practical Workflow

The selective reactivity of the secondary amine makes it an ideal starting point for building molecular complexity. The following protocol outlines a representative N-acylation, a fundamental step in many drug discovery campaigns.

Protocol: Selective N-Acylation of this compound

This procedure describes the reaction with benzoyl chloride, chosen for its clear demonstration of selectivity.

Objective: To synthesize N-(2-aminobenzyl)-N-methylbenzamide.

Self-Validation System: The protocol incorporates in-process checks (TLC) and concluding characterization (LC-MS, NMR) to validate reaction progress and product identity, ensuring trustworthiness and reproducibility.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 50:50 Ethyl Acetate:Hexanes)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

    • Add the base (TEA or DIPEA). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition:

    • Slowly add benzoyl chloride dropwise to the stirred solution over 10-15 minutes. Maintaining a slow addition rate at 0 °C is essential for selectivity, ensuring the more nucleophilic aliphatic amine reacts preferentially over the less reactive aniline.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This provides a real-time, semi-quantitative check on the conversion.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), and then with brine (to remove residual water).

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., an ethyl acetate/hexanes mixture).

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis. This final validation step provides definitive proof of the desired selective transformation.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • GHS Hazard Classification :

    • H302 : Harmful if swallowed.[2]

    • H314 : Causes severe skin burns and eye damage.[2]

    • H335 : May cause respiratory irritation.[2]

  • Precautionary Measures :

    • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust, fumes, or vapors.[2]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

    • First Aid : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately.[2][14]

References

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals - Research and Reviews. [Link]

  • 2-(Aminomethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]

  • 2-[(Methylamino)methyl]aniline. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of n-methylaniline (1970). SciSpace. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • EAS reactions of aniline. Khan Academy. [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed, National Center for Biotechnology Information. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • EAS reactions of aniline. Khan Academy. [Link]

  • N-methyl aniline reaction. Reddit. [Link]

  • 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

  • Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

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Spectroscopic Characterization of 2-(Methylaminomethyl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Key Intermediate

In the landscape of pharmaceutical development, the precise characterization of molecular entities is the bedrock upon which successful drug discovery is built. 2-(Methylaminomethyl)aniline, a substituted aniline derivative, represents a significant structural motif with potential applications as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its unique combination of a primary aromatic amine and a secondary aliphatic amine presents a compelling challenge and opportunity for comprehensive spectroscopic elucidation. The presence of aniline-like structures in drug candidates necessitates a thorough understanding of their metabolic stability and potential toxicological profiles.[3][4]

This technical guide provides an in-depth, field-proven framework for the spectroscopic characterization of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. For researchers and drug development professionals, this guide is intended to serve as a practical and authoritative resource for confirming the identity, purity, and structural integrity of this important building block.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is paramount before embarking on spectroscopic analysis.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₈H₁₂N₂PubChem[5]
Molecular Weight 136.19 g/mol PubChem[5]
SMILES CNCC1=CC=CC=C1NPubChem[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Design: A standard ¹H NMR experiment is the initial step for structural verification. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. However, the presence of two amine protons (N-H) may necessitate the use of deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the observation of these exchangeable protons.

Anticipated Spectral Features: Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Aromatic Protons (4H)6.5 - 7.5Multiplets4H
Methylene Protons (-CH₂-)~3.7Singlet or Doublet2H
Methyl Protons (-CH₃)~2.4Singlet or Doublet3H
Primary Amine Protons (-NH₂)Broad singlet, variableSinglet2H
Secondary Amine Proton (-NH-)Broad singlet, variableSinglet1H

Causality of Predictions:

  • Aromatic Protons: The chemical shifts are influenced by the electron-donating effects of the amino and methylaminomethyl substituents. The ortho and para protons will be more shielded (upfield) compared to the meta protons.

  • Methylene and Methyl Protons: These aliphatic protons are deshielded by the adjacent nitrogen atoms. Their exact chemical shift and multiplicity will depend on the coupling with the N-H proton of the secondary amine.

  • Amine Protons: The chemical shifts of the -NH₂ and -NH- protons are highly variable and depend on concentration, temperature, and solvent. They often appear as broad signals due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Design: A proton-decoupled ¹³C NMR experiment is essential to determine the number of unique carbon environments.

Anticipated Spectral Features:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic Carbons (6C)115 - 150
Methylene Carbon (-CH₂-)45 - 55
Methyl Carbon (-CH₃)30 - 40

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups in this compound.

Rationale for Experimental Design: Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a liquid or solid sample due to its minimal sample preparation requirements.

Anticipated Vibrational Modes:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretch (Primary Amine)3450 - 3300MediumTwo bands expected for symmetric and asymmetric stretching.[6]
N-H Stretch (Secondary Amine)3350 - 3310Weak to MediumA single, sharp band.[7]
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
N-H Bend (Primary Amine)1650 - 1580Medium to Strong[6]
C=C Stretch (Aromatic Ring)1600 - 1450Medium to Strong
C-N Stretch (Aromatic)1335 - 1250Strong[6]
C-N Stretch (Aliphatic)1250 - 1020Medium

Experimental Protocol for ATR-IR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Apply a small drop of liquid or a thin layer of solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The resulting spectrum should be baseline corrected and the peak positions identified.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is crucial for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.

Rationale for Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, as it typically produces a strong protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS), to induce more extensive fragmentation, which can be valuable for structural elucidation.

Anticipated Mass-to-Charge Ratios (m/z):

Ion Ionization Mode Expected m/z Comments
[M]⁺˙EI136.10Molecular ion.
[M+H]⁺ESI137.11Protonated molecule.[8]
[M+Na]⁺ESI159.09Sodium adduct.[8]

Expected Fragmentation Pattern (EI):

  • Loss of a methyl group (-CH₃): m/z 121

  • Loss of the methylamino group (-NHCH₃): m/z 106

  • Formation of the tropylium ion: m/z 91

  • Benzylic cleavage: m/z 106 (loss of -NHCH₂) and m/z 30 (CH₂NH₂)

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire spectra over a relevant m/z range (e.g., 50-500).

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic ring.

Rationale for Experimental Design: The aniline chromophore is expected to exhibit characteristic absorption bands in the UV region. The choice of solvent is important, as solvent polarity can influence the position of these bands. Ethanol or methanol are common choices.

Anticipated Absorption Maxima (λ_max):

  • π → π* transition: ~230-240 nm

  • n → π* transition: ~280-290 nm

These predictions are based on the known UV-Vis spectrum of aniline, which shows two prominent peaks around 220 nm and 290 nm.[9] The substituents on the aniline ring in this compound are expected to cause a slight bathochromic (red) shift of these absorption bands.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrument Setup:

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample to record a baseline.

  • Spectrum Acquisition: Record the absorbance spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesized This compound MS Mass Spectrometry (Molecular Weight) Synthesis->MS Initial MW Check IR FTIR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Detailed Structural Elucidation Data_Integration Integrate All Spectroscopic Data IR->Data_Integration MS->IR Confirm Functional Groups MS->Data_Integration UV_Vis UV-Vis Spectroscopy (Electronic Transitions) NMR->UV_Vis Confirm Chromophore NMR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion: A Pathway to Confident Characterization

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic application of NMR, IR, MS, and UV-Vis techniques. While publicly available experimental data for this specific molecule is limited, a robust analytical strategy can be formulated based on established spectroscopic principles and data from structurally related compounds. By following the methodologies and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this valuable synthetic intermediate, thereby ensuring the quality and reliability of their downstream applications.

References

  • Vertex AI Search result citing a study on the synthesis and characteriz
  • PubChem. (n.d.). 2-(Aminomethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(methylamino)methyl]aniline (C8H12N2). Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed Central. (2018, September 23). In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). Retrieved from [Link]

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An In-Depth Technical Guide to the NMR Spectral Analysis of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(Methylaminomethyl)aniline, a compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this guide offers a detailed predictive analysis of its ¹H and ¹³C NMR spectra. This analysis is grounded in established principles of NMR spectroscopy and supported by empirical data from structurally analogous compounds. Furthermore, this document outlines a rigorous, field-proven protocol for the preparation and acquisition of NMR data for aromatic amines, ensuring high-quality, reproducible results. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound, also known as N-methyl-2-aminobenzylamine, possesses a unique structural motif featuring a primary aromatic amine, a secondary aliphatic amine, and a benzylic methylene group. This combination of functionalities makes it a versatile building block in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The ortho-substitution pattern on the aniline ring introduces steric and electronic effects that are of significant interest in understanding molecular conformation and reactivity.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular architecture. Understanding the expected NMR spectral features of this compound is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine protons. The following analysis is based on established substituent effects and data from analogous compounds such as 2-aminobenzylamine and N-methylaniline.

Molecular Structure and Proton Numbering:

Figure 1. Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Data
Aromatic (H-3, H-4, H-5, H-6)6.6 - 7.2Multiplet~7-8 (ortho), ~1-2 (meta)The aromatic region will be complex due to the ortho-disubstitution. Based on data for 2-aminobenzylamine, the aromatic protons appear between δ 6.6 and 7.1 ppm.[1]
-CH₂- (Benzylic)~3.8SingletN/AIn 2-aminobenzylamine, the benzylic protons appear as a singlet at δ 3.85 ppm.[1] The N-methyl group is not expected to cause significant splitting.
-NH₂ (Aromatic Amine)3.5 - 4.5Broad SingletN/AThe chemical shift of amine protons is highly variable and depends on concentration and solvent. This signal may exchange with D₂O.
-NH- (Aliphatic Amine)1.5 - 2.5Broad SingletN/ASimilar to the primary amine, this signal will be broad and its position variable. It will also exchange with D₂O.
-CH₃ (N-Methyl)~2.4SingletN/AIn N-methylaniline, the N-methyl protons appear as a singlet around δ 2.7-2.9 ppm.[2] The ortho-aminomethyl group may cause a slight upfield shift.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale and Comparative Data
Quaternary Aromatic (C-1, C-2)125 - 150The carbon bearing the amino group (C-2) will be significantly shielded, while the carbon with the methylaminomethyl group (C-1) will be deshielded. In N-methylaniline, the ipso-carbon appears around δ 149 ppm.[2]
Aromatic CH (C-3, C-4, C-5, C-6)115 - 130These carbons will appear in the typical aromatic region. The ortho and para carbons relative to the amino group will be shielded.
-CH₂- (Benzylic)~55The benzylic carbon will be deshielded by the adjacent nitrogen and aromatic ring.
-CH₃ (N-Methyl)~35The N-methyl carbon chemical shift is characteristic for secondary amines.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized and carefully executed experimental protocol is paramount.

Workflow for NMR Sample Preparation and Data Acquisition:

G A Sample Preparation B Solvent Selection (e.g., CDCl3, DMSO-d6) A->B C Dissolution and Transfer B->C D NMR Tube and Concentration C->D E Data Acquisition D->E F ¹H NMR Experiment E->F G ¹³C NMR Experiment E->G H Data Processing and Analysis F->H G->H

Figure 2. General workflow for NMR analysis.

Sample Preparation
  • Material and Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an excellent alternative.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is advisable to reduce acquisition time.[3]

  • Dissolution and Filtration: Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to ensure homogeneity across the sample, which is critical for obtaining sharp, well-defined peaks. Modern spectrometers often have automated shimming routines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding nuclei in the molecule based on the predictive analysis and established NMR principles.

Trustworthiness and Self-Validation

The protocols and analytical methods described in this guide are designed to be self-validating. The consistency of the obtained spectral data with the predicted values, based on well-understood principles of NMR spectroscopy and comparison with analogous structures, provides a strong basis for confidence in the structural assignment. Furthermore, the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unequivocally confirm the proton-proton and proton-carbon connectivities, respectively, thereby providing an unambiguous validation of the spectral assignments.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound, a molecule of significant synthetic utility. By leveraging data from structurally related compounds and adhering to the rigorous experimental protocols outlined herein, researchers can confidently acquire and interpret the NMR spectra of this compound. This guide serves as a practical resource for scientists and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate characterization of this important molecular entity.

References

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(5), 659-663.
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An In-Depth Technical Guide to the FTIR Spectroscopy of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-(Methylaminomethyl)aniline using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule incorporating a primary aromatic amine, a secondary aliphatic amine, and an ortho-disubstituted benzene ring, its infrared spectrum presents a rich tapestry of vibrational information crucial for its identification and quality assessment. This document serves as a resource for researchers, scientists, and professionals in drug development, offering a detailed breakdown of the molecule's expected spectral features. It combines theoretical predictions based on functional group analysis with a practical, field-tested workflow for sample analysis and data interpretation, ensuring both scientific rigor and actionable insights.

Introduction to this compound and FTIR Spectroscopy

The Molecule: Structure, Properties, and Significance

This compound, also known as N-methyl-2-aminobenzylamine, is a significant organic intermediate. Its structure is characterized by an aniline core substituted at the ortho position with a methylaminomethyl group. This unique combination of a primary and a secondary amine function makes it a versatile building block in the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines, which are classes of compounds with notable pharmaceutical applications.[1] The presence of two basic amine centers and an aromatic ring defines its chemical reactivity and its utility in coordination chemistry and materials science.

Accurate structural confirmation is paramount in its application. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the molecular identity and purity of this compound.[2]

Caption: Chemical structure of this compound.

The Technique: Fundamental Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a unique "molecular fingerprint," allowing for the identification of the compound and the functional groups it contains.[2] For a molecule like this compound, FTIR is exceptionally powerful as it can simultaneously confirm the presence of the primary amine (-NH2), the secondary amine (-NH), the aromatic ring, and the aliphatic (-CH2- and -CH3) moieties.

Predicted Vibrational Landscape of this compound

The FTIR spectrum of this compound can be logically dissected by analyzing the characteristic vibrational modes of its constituent parts.

N-H Vibrations: The Tale of Two Amines

A key distinguishing feature of this molecule's spectrum is the simultaneous presence of signals from both a primary and a secondary amine.[3]

  • Primary Aromatic Amine (-NH2): This group will exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric N-H stretching vibrations. For anilines, these peaks are typically found near 3433 cm⁻¹ and 3356 cm⁻¹, respectively.[6] A scissoring (bending) vibration is also expected in the 1650-1580 cm⁻¹ range.[5]

  • Secondary Aliphatic Amine (-NH-): This group will show a single, generally weaker N-H stretching band between 3350-3310 cm⁻¹.[7] This peak may sometimes overlap with the symmetric stretch of the primary amine, potentially appearing as a shoulder or a broadened feature. A weaker N-H bending vibration can also occur around 1580-1490 cm⁻¹.

C-H Vibrations: Aromatic and Aliphatic Signatures

The spectrum will contain C-H stretching vibrations from both the benzene ring and the aliphatic side chain.

  • Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring give rise to sharp, medium-to-weak absorptions typically found just above 3000 cm⁻¹ (around 3100-3030 cm⁻¹).[8]

  • Aliphatic C-H Stretch: The sp³ C-H bonds in the methylene (-CH2-) and methyl (-CH3) groups will produce stronger absorptions just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).[4]

The Aromatic Core: Ring Stretching and Out-of-Plane Bending

The benzene ring itself has several characteristic vibrations.

  • C=C Ring Stretching: Two prominent bands are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to the stretching of the carbon-carbon bonds within the aromatic ring.[8] The N-H bending vibration of the primary amine often overlaps with the higher frequency ring stretch.[7]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be identified by strong absorptions in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected between 770 and 735 cm⁻¹.[9][10] This peak is a key diagnostic marker for the correct isomer.

The "Fingerprint" Region: Complex Vibrations

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending, stretching, and deformation vibrations that are unique to the molecule as a whole.

  • C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are particularly important. The aromatic C-N stretch is typically stronger and occurs at a higher wavenumber (1335-1250 cm⁻¹) compared to the aliphatic C-N stretch (1250-1020 cm⁻¹).[5][7]

Practical Guide to FTIR Analysis: A Self-Validating Workflow

Achieving a high-quality, interpretable spectrum requires a systematic approach to sample preparation and data acquisition.

Sample Preparation: The Critical First Step

This compound is typically a liquid or low-melting solid at room temperature. The choice of sampling technique is crucial.

  • Attenuated Total Reflectance (ATR): This is the most common and recommended method. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). It requires minimal sample preparation and is easy to clean.

  • Neat Sample (Salt Plates): A thin film of the liquid sample can be pressed between two infrared-transparent salt plates (e.g., NaCl or KBr). This is a classic method but requires careful handling to avoid trapping air bubbles and to achieve an optimal path length.

  • KBr Pellet (for solids): If the sample is a solid, a small amount can be finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet. This method is less common for this specific compound but is a standard technique for solid samples.

Causality Insight: Amines are often hygroscopic and can absorb atmospheric CO2 to form carbamate salts. It is crucial to minimize exposure to air during sample preparation. Using a dry sample and performing the analysis promptly will prevent the appearance of a broad O-H stretch (from water, ~3400 cm⁻¹) and a sharp carbonyl peak (from carbamate, ~1700 cm⁻¹), which could confound the interpretation.

Instrument Configuration and Data Acquisition

A self-validating workflow ensures data integrity.

  • Background Scan: Always collect a background spectrum of the empty instrument (or with clean salt plates/ATR crystal). This scan measures the instrumental and atmospheric (H2O, CO2) contributions, which are then subtracted from the sample spectrum.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ is sufficient for most identification purposes.

    • Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

    • Spectral Range: A standard range is 4000-400 cm⁻¹.

  • Sample Scan: Place the prepared sample in the beam path and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to ensure the baseline is flat at 0 absorbance or 100% transmittance.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Sample ATR Place drop on ATR Crystal Sample->ATR Minimal prep Background Collect Background (16-32 scans) Acquire Collect Sample Spectrum Background->Acquire Place sample Process Ratio (Sample/BG) & Baseline Correct Acquire->Process Generate spectrum Interpret Interpret Spectrum & Compare Process->Interpret Final data

Caption: A streamlined workflow for FTIR data acquisition and analysis.

Interpreting the Spectrum: From Raw Data to Structural Confirmation

Tabulated Summary of Key Vibrational Modes

The following table summarizes the expected key absorption bands for this compound, providing a checklist for spectral interpretation.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3450-3380N-H Asymmetric StretchPrimary Aromatic AmineMedium
~3360-3300N-H Symmetric StretchPrimary Aromatic AmineMedium
~3350-3310N-H StretchSecondary Aliphatic AmineMedium-Weak
~3100-3030C-H StretchAromatic (sp²)Medium-Weak, Sharp
~2960-2850C-H StretchAliphatic (sp³)Strong
~1620N-H Bend (Scissoring)Primary AmineMedium-Strong
~1600 & ~1475C=C StretchAromatic RingMedium-Strong
~1450C-H BendAliphatic (CH2/CH3)Medium
~1330-1250C-N StretchAromatic AmineStrong
~750C-H Out-of-Plane BendOrtho-disubstituted RingStrong

Data compiled from multiple sources.[5][7][8][9]

Common Pitfalls and Impurity Signatures
  • Water Contamination: A very broad absorption centered around 3400 cm⁻¹ indicates the presence of water.

  • Starting Materials: If the synthesis involves, for example, the reduction of an imine or nitrile, look for residual C=N (~1690-1640 cm⁻¹) or C≡N (~2260-2210 cm⁻¹) stretches.

  • Oxidation: Over time, aromatic amines can oxidize, leading to complex changes in the fingerprint region and a general broadening of peaks. Discoloration of the sample (e.g., turning brown) often correlates with spectral changes due to oxidation.

Conclusion: The Role of FTIR in Quality Control and Further Research

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the N-H, C-H, C=C, and C-N vibrational regions, a skilled scientist can rapidly confirm the presence of all key functional groups and the specific ortho-substitution pattern of the aromatic ring. This guide provides the foundational knowledge to not only predict and interpret the spectrum of the target molecule but also to implement a robust, self-validating analytical workflow. For drug development and materials science professionals, leveraging FTIR as a primary quality control measure ensures the integrity of starting materials, paving the way for successful and reproducible downstream applications.

References

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  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]

  • analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). [Link]

  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.

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Mass spectrometry fragmentation of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methylaminomethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a molecule of interest in synthetic chemistry and drug development. As a substituted benzylamine with ortho-disposed functional groups, its fragmentation profile presents a unique interplay of established pathways and sterically influenced rearrangements. This document offers field-proven insights into its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for its identification and characterization. We will explore the causality behind its fragmentation, detail self-validating analytical protocols, and ground our mechanistic interpretations in authoritative sources.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ) is an aromatic diamine featuring a primary aniline amine and a secondary N-methyl benzylamine.[1][2] Its structure is notable for the ortho-positioning of the methylaminomethyl side chain relative to the aniline amino group. This arrangement is a key determinant of its chemical reactivity and, as we will explore, its mass spectrometric fragmentation, potentially giving rise to an "ortho effect" where adjacent groups interact during ionization and fragmentation.[3][4]

Understanding the fragmentation of this molecule is critical for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control in synthetic processes. This guide will dissect its fragmentation logic under two common ionization regimes: the high-energy, structure-elucidating Electron Ionization (EI) and the soft, precursor-focused Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Electron Ionization (EI-MS): Mapping the Core Structure

Electron Ionization is a high-energy technique that imparts significant internal energy into the analyte, leading to extensive and reproducible fragmentation.[5] This "hard" ionization is ideal for elucidating the fundamental structural skeleton of a molecule. The resulting mass spectrum serves as a unique fingerprint. For this compound, the presence of two nitrogen atoms means the molecular ion will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.[6][7]

Predicted Key Fragmentation Pathways under EI

The fragmentation of the this compound molecular ion (M⁺• at m/z 136) is governed by the stability of the resulting fragments. The primary drivers are the aromatic ring and the two nitrogen atoms.

  • Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for amines.[6][8][9] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For this molecule, the most favorable α-cleavage occurs at the benzylic C-C bond.

    • Pathway: Cleavage of the bond between the aromatic ring and the benzylic carbon.

    • Resulting Ion: Formation of the [CH₂=NHCH₃]⁺ iminium ion at m/z 44 . This is predicted to be the base peak in the spectrum due to its high stability.

    • Neutral Loss: C₇H₈N• (2-aminophenyl radical).

  • Benzylic Cleavage and Tropylium Ion Formation: A hallmark of alkyl-substituted aromatic compounds is the formation of the highly stable tropylium ion (C₇H₇⁺).

    • Pathway: This involves the loss of the entire methylaminomethyl group as a radical, followed by rearrangement of the resulting benzyl cation.

    • Resulting Ion: The tropylium ion at m/z 91 .

    • Neutral Loss: •CH₂NHCH₃ (Methylaminomethyl radical).

  • Aniline-Directed Fragmentation: The aniline moiety itself directs fragmentation.

    • Pathway: A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amine group.[10] The aromatic ring can also lose hydrogen cyanide (HCN) following rearrangement.[10]

    • Resulting Ions: A significant peak at m/z 135 ([M-H]⁺) is expected. Loss of HCN from the aniline radical cation (m/z 92, formed by cleavage of the side chain) would yield a fragment at m/z 65 .

Summary of Predicted EI Fragments
m/z Proposed Structure / Name Fragmentation Pathway Predicted Intensity
136Molecular Ion [C₈H₁₂N₂]⁺•Ionization of parent moleculeModerate
135[M-H]⁺Loss of H• from an amino groupModerate
91Tropylium Ion [C₇H₇]⁺Benzylic cleavage and rearrangementHigh
44Iminium Ion [CH₂NHCH₃]⁺α-CleavageVery High (Base Peak)
EI-MS Fragmentation Diagram

EI_Fragmentation M Parent Ion (M+•) m/z 136 F44 Iminium Cation [CH₂=NHCH₃]⁺ m/z 44 M->F44  α-Cleavage - C₇H₈N• F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 Benzylic Cleavage - •CH₂NHCH₃ F135 [M-H]⁺ m/z 135 M->F135 H• Loss

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[11] This makes it ideal for analyzing samples in complex matrices and for targeted quantification. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and fragmented via Collision-Induced Dissociation (CID).[12]

For this compound, the precursor ion will be [M+H]⁺ at m/z 137 . Its fragmentation will be driven by the elimination of stable neutral molecules.

Predicted Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated precursor is a charge-driven process. The primary sites of protonation are the two nitrogen atoms, with the more basic secondary amine being the likely initial site.

  • Loss of Ammonia: Protonation of the primary aniline amine can facilitate its elimination as a neutral ammonia molecule.

    • Precursor Ion: [M+H]⁺ (m/z 137)

    • Pathway: Charge-driven elimination of NH₃.

    • Resulting Ion: A fragment at m/z 120 .

    • Neutral Loss: NH₃ (17 Da).

  • Loss of Methylamine: Alternatively, protonation can lead to the cleavage of the C-N bond in the side chain.

    • Precursor Ion: [M+H]⁺ (m/z 137)

    • Pathway: Elimination of neutral methylamine. This would leave a benzyl cation, which is observed at m/z 91.

    • Resulting Ion: The stable benzyl/tropylium ion at m/z 91 .

    • Neutral Loss: CH₃NH₂ (31 Da).

The relative abundance of the m/z 120 and m/z 91 fragments will be dependent on the collision energy applied. Higher energies typically favor the formation of the more stable tropylium ion at m/z 91.

ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation M Precursor Ion [M+H]⁺ m/z 137 F120 [M+H - NH₃]⁺ m/z 120 M->F120 CID - NH₃ (17 Da) F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 CID - CH₃NH₂ (31 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.

Protocol for GC-EI-MS Analysis

This workflow is designed for the definitive identification and structural confirmation of the pure compound.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of high-purity methanol or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 10 µg/mL.

  • Gas Chromatography Method:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry Method:

    • MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-250.

  • Data Validation:

    • Confirm the retention time of the analyte.

    • Verify the presence of the molecular ion at m/z 136.

    • Confirm the base peak is m/z 44.

    • Match the observed spectrum against a reference library (e.g., NIST) if available, or against the predicted fragmentation pattern.

Protocol for LC-ESI-MS/MS Analysis

This workflow is optimized for the sensitive detection and quantification of the analyte in a complex matrix, such as a biological sample or reaction mixture.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in 50:50 methanol:water.

    • Dilute to a working concentration (e.g., 100 ng/mL) using the initial mobile phase composition.

    • For complex matrices, perform a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to clean the sample.

  • Liquid Chromatography Method:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid (to aid protonation).[13]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-0.5 min: 5% B.

      • 0.5-3.0 min: Ramp to 95% B.

      • 3.0-3.5 min: Hold at 95% B.

      • 3.5-4.0 min: Return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Method:

    • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 137.1.

    • Product Ions (Q3):

      • m/z 120.1 (for confirmation).

      • m/z 91.1 (for quantification).

    • Collision Energy (CE): Optimize empirically. Start with CE = 25 V for m/z 91.1 and CE = 20 V for m/z 120.1.

    • Dwell Time: 50 ms per transition.

  • Data Validation:

    • Confirm the analyte peak at the correct retention time.

    • Ensure the ratio of the quantifier ion (91.1) to the qualifier ion (120.1) is consistent across samples and matches that of a pure standard.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of ion stability. Under EI-MS, the molecule readily reveals its core structure through a dominant α-cleavage yielding an iminium ion at m/z 44 and a characteristic tropylium ion at m/z 91. Under the gentler conditions of ESI-MS/MS, the protonated molecule fragments in a controlled manner, primarily through the neutral loss of ammonia (to m/z 120) or methylamine (to m/z 91). By leveraging the appropriate ionization technique and analytical protocol, researchers can confidently identify, characterize, and quantify this compound with a high degree of scientific integrity.

References

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Doc Brown's Chemistry. (2023). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. [Link]

  • Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • ResearchGate. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Ricca, A., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • Purdue University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)aniline. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]aniline. [Link]

  • Problems in Chemistry. (2022). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Al-Nu'airat, J., & Al-Taani, H. (2019). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Springer. [Link]

  • Royal Society of Chemistry. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). [Link]

  • Danell, A. S., & Wesdemiotis, C. (2001). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • ResearchGate. (2008). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. [Link]

  • Zaikin, V. G. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]

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Sources

2-(Methylaminomethyl)aniline reaction mechanism with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Methylaminomethyl)aniline with Electrophiles

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the reaction mechanisms of this compound with various electrophiles. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. We will delve into the nuanced reactivity of this molecule, focusing on the factors that govern regioselectivity and providing practical, field-tested insights.

Introduction: The Unique Chemical Personality of this compound

This compound is a fascinating bifunctional molecule possessing two distinct nucleophilic centers: a primary aromatic amine (-NH₂) and a secondary benzylic amine (-NHCH₃). This structural arrangement presents a compelling challenge in synthetic chemistry, as the differential reactivity of these two amine groups dictates the outcome of electrophilic attack. Understanding and controlling this selectivity is paramount for its successful application in the synthesis of pharmaceuticals and other complex organic molecules.

The primary aromatic amine's nucleophilicity is tempered by the delocalization of the nitrogen's lone pair into the benzene ring. In contrast, the secondary benzylic amine exhibits higher electron density on the nitrogen atom, rendering it a more potent nucleophile. However, the steric hindrance imposed by the adjacent methyl group and the aromatic ring can influence its accessibility. This delicate interplay of electronic and steric effects is the cornerstone of its reactivity.

Regioselectivity in Electrophilic Reactions: A Tale of Two Amines

The core of understanding this compound's chemistry lies in predicting which nitrogen atom will react with a given electrophile. This regioselectivity is not arbitrary; it is governed by a confluence of factors including the nature of the electrophile, the reaction conditions, and the inherent properties of the amine groups themselves.

Acylation Reactions: Preferential Attack at the More Nucleophilic Center

In acylation reactions, employing reagents such as acid chlorides or anhydrides, the more nucleophilic secondary benzylic amine is the primary site of reaction. This is a classic example of kinetic control, where the most readily available and reactive nucleophile dictates the initial product.

Mechanism of N-Acylation:

N_Acylation amine This compound (Secondary Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate product N-Acylated Product intermediate->product Collapse of Intermediate hcl HCl intermediate->hcl Elimination

Caption: N-Acylation at the secondary amine.

Experimental Protocol: Selective N-Acylation of this compound

  • Reagents and Setup:

    • Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

    • Add 1.1 equivalents of a tertiary amine base, such as triethylamine or diisopropylethylamine. This base will neutralize the HCl byproduct generated during the reaction.

  • Reaction Execution:

    • Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise to the cooled solution. The slow addition is crucial to maintain temperature control.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent used for the reaction.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Alkylation Reactions: A More Complex Scenario

Alkylation with electrophiles like alkyl halides also favors the more nucleophilic secondary amine. However, the resulting tertiary amine can still be nucleophilic, leading to the formation of a quaternary ammonium salt through over-alkylation.

Mechanism of N-Alkylation and Over-alkylation:

N_Alkylation amine This compound (Secondary Amine) tertiary_amine Tertiary Amine Product amine->tertiary_amine SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->tertiary_amine quaternary_salt Quaternary Ammonium Salt alkyl_halide->quaternary_salt tertiary_amine->quaternary_salt Over-alkylation (SN2)

Caption: N-Alkylation and potential over-alkylation.

Strategies to Mitigate Over-alkylation:

  • Use of a large excess of the amine: This stoichiometric control favors the mono-alkylation product.

  • Employing bulky alkylating agents: Steric hindrance can disfavor the second alkylation step.

  • Reductive Amination: A more controlled method for N-alkylation involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This avoids the use of alkyl halides and the problem of over-alkylation.

Electrophilic Aromatic Substitution: Activating Effects of the Amine Groups

The primary and secondary amine groups are both ortho-, para-directing and strongly activating for electrophilic aromatic substitution. This means that reactions such as nitration, halogenation, and Friedel-Crafts reactions will occur on the aromatic ring, preferentially at the positions ortho and para to the -NH₂ and -CH₂NHCH₃ groups. Due to the presence of two activating groups, the regioselectivity can be complex, and polysubstitution is a common side reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ElectrophileMajor Product(s)Rationale
HNO₃/H₂SO₄Nitro-substituted at positions ortho and para to the amine groups.Both amine groups are strongly activating and o,p-directing.
Br₂/FeBr₃Bromo-substituted at positions ortho and para to the amine groups.Halogenation is directed by the activating amine groups.
R-COCl/AlCl₃Acyl-substituted at positions ortho and para to the amine groups.Friedel-Crafts acylation is directed by the activating groups.

Advanced Synthetic Strategies: Leveraging Protective Groups

To achieve selective functionalization at a specific site, the use of protecting groups is an indispensable strategy.

  • Protection of the Primary Aromatic Amine: The -NH₂ group can be selectively protected as an amide (e.g., by reaction with acetic anhydride) or a carbamate (e.g., using Boc anhydride). This deactivates the aromatic ring towards electrophilic substitution and prevents reaction at the primary amine.

  • Protection of the Secondary Benzylic Amine: The -NHCH₃ group can also be protected, for instance, as a carbamate.

By judiciously choosing protecting groups, one can direct the reactivity of this compound towards a desired outcome. For example, to achieve selective alkylation at the primary amine, one could first protect the secondary amine, perform the alkylation, and then deprotect.

Experimental Workflow: Selective Alkylation of the Primary Amine

Protection_Strategy start This compound protect Protect Secondary Amine (e.g., Boc Anhydride) start->protect alkylate Alkylate Primary Amine (e.g., R-X, Base) protect->alkylate deprotect Deprotect Secondary Amine (e.g., TFA) alkylate->deprotect product Selectively Alkylated Product deprotect->product

Caption: Workflow for selective primary amine alkylation.

Conclusion: A Versatile Building Block

This compound is a versatile synthetic building block whose reactivity is a delicate dance between the electronic and steric properties of its two amine functionalities. A thorough understanding of the principles of nucleophilicity, steric hindrance, and the directing effects of substituents on an aromatic ring is essential for predicting and controlling its reactions with electrophiles. By employing appropriate reaction conditions and protective group strategies, chemists can harness the unique reactivity of this molecule to construct a wide array of complex and valuable compounds.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Electronic properties of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 2-(Methylaminomethyl)aniline

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and materials science, substituted anilines represent a foundational scaffold, offering a versatile platform for molecular design.[1][2] Their electronic character dictates their reactivity, metabolic stability, and interaction with biological targets or material surfaces. This guide focuses on this compound, a compound of significant interest due to the combined electronic influence of its primary aromatic amine and its ortho-alkylamine substituent.

It must be stated at the outset that dedicated, peer-reviewed literature detailing the comprehensive electronic properties of this specific molecule is notably scarce. Therefore, this document is structured not as a retrospective summary, but as a forward-looking, methodological guide. As a Senior Application Scientist, my objective is to provide researchers with a robust framework for the synthesis, characterization, and computational analysis of this compound. By drawing upon established principles and validated data from closely related analogs, we will construct a predictive model of its electronic landscape, offering a clear roadmap for its empirical validation.

Molecular Architecture and Predicted Electronic Influence

The electronic properties of this compound are governed by the interplay between the aromatic π-system and its two nitrogen-containing functional groups.

  • Primary Aromatic Amine (-NH₂): This group acts as a strong activating, electron-donating group (EDG) through resonance (+R effect). The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing electron density, particularly at the ortho and para positions.

  • Ortho-Methylaminomethyl Group (-CH₂NHCH₃): This substituent exerts its influence primarily through induction. The alkyl portion is electron-donating (+I effect), further enriching the electron density of the aromatic ring. This inductive push enhances the electron-donating character of the molecule as a whole.

The combined effect of a strong resonance-donating group and an inductively donating group suggests that this compound will be an electron-rich system. This has profound implications for its chemical behavior, predicting a high reactivity towards electrophiles and a lower oxidation potential compared to unsubstituted aniline.[3]

Figure 1: Molecular Structure of this compound cluster_ring cluster_sub1 cluster_sub2 a1 C a2 C a1->a2 N1 N a1->N1 a3 C a2->a3 C7 C a2->C7 a4 C a3->a4 a5 C a4->a5 a6 C a5->a6 a6->a1 H1 H N1->H1 H2 H N1->H2 H7_1 H C7->H7_1 H7_2 H C7->H7_2 N2 N C7->N2 H_N2 H N2->H_N2 C8 C N2->C8 H8_1 H C8->H8_1 H8_2 H C8->H8_2 H8_3 H C8->H8_3 Figure 2: Synthetic Workflow via Reductive Amination Reactants 1. Combine 2-Aminobenzaldehyde, Methylamine, and Acetic Acid in DCE Imine 2. Stir at RT (1 hr) (Imine Formation) Reactants->Imine Catalysis Reduction 3. Add NaBH(OAc)3 (Reduction Step, 2-4 hrs) Imine->Reduction Selective Reduction Quench 4. Quench with aq. NaHCO3 Reduction->Quench Extract 5. Extract with CH2Cl2 Quench->Extract Purify 6. Dry, Concentrate & Purify (Silica Gel Chromatography) Extract->Purify Product Pure this compound Purify->Product Figure 3: Cyclic Voltammetry Experimental Workflow Prep 1. Prepare 1 mM Analyte in 0.1 M TBAPF6/Acetonitrile Cell 2. Assemble 3-Electrode Cell (WE: GCE, RE: Ag/AgCl, CE: Pt) Prep->Cell Degas 3. Purge Solution with Argon (15 min) Cell->Degas Scan 4. Scan Potential (-0.2 V to +1.2 V at 100 mV/s) Degas->Scan Analyze 5. Analyze Voltammogram (Determine Oxidation Potential) Scan->Analyze Data Oxidation Potential (Epa) Analyze->Data Figure 4: Conceptual FMO Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO   ΔE = ELUMO - EHOMO   (HOMO-LUMO Gap)   Correlates with Reactivity

Sources

Solvatochromic behavior of 2-(Methylaminomethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solvatochromic Behavior of 2-(Methylaminomethyl)aniline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the solvatochromic properties of this compound derivatives. These compounds, possessing both electron-donating (amine) and potentially tunable aromatic systems, are promising candidates for environmentally sensitive fluorescent probes. Their response to changes in solvent polarity can be harnessed to explore microenvironments in complex systems, such as protein binding sites or cellular interiors.[1] This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design and data interpretation, ensuring a robust and self-validating scientific approach.

Foundational Principles: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[2] This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore.[3] When a molecule absorbs a photon, it transitions from its ground state (S₀) to an excited state (S₁). The surrounding solvent molecules, with their own dipole moments, will reorient themselves to stabilize the new dipole moment of the excited-state molecule.

The nature and extent of this stabilization depend on the solvent's polarity. This interaction alters the energy gap between the S₀ and S₁ states, resulting in a shift in the absorption and/or emission spectra.[4]

  • Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more effectively than the ground state, decreasing the energy gap and causing a shift to longer wavelengths (a red shift).

  • Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths (a blue shift).[5]

For this compound derivatives, an intramolecular charge transfer (ICT) character is often anticipated upon excitation, leading to a more polar excited state and thus, positive solvatochromism is typically expected.

Synthesis of this compound Scaffolds

A robust investigation begins with the reliable synthesis of the target compounds. While numerous specific derivatives can be envisioned, a general and adaptable synthetic route is paramount. A common approach involves the reductive amination of 2-aminobenzaldehyde or a related ketone.

General Synthetic Protocol: Reductive Amination

This procedure outlines a generalized method for synthesizing the core scaffold.

  • Dissolution: Dissolve 1.0 equivalent of 2-aminobenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

  • Amine Addition: Add 1.1 equivalents of methylamine (often as a solution in a compatible solvent like THF or water) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the mixture in an ice bath. Carefully add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

    • Causality Note: The choice of NaBH₄ is critical here. It is a mild reducing agent that will selectively reduce the imine C=N bond without affecting the aromatic ring or other sensitive functional groups that might be present on the aniline scaffold.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Characterization of the final product should be performed using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Experimental Workflow for Solvatochromic Analysis

A systematic investigation of solvatochromic behavior requires precise spectroscopic measurements across a range of solvents with varying polarities. The following workflow ensures data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis synthesis Synthesis & Purification of Derivative stock Prepare Concentrated Stock Solution (e.g., in Dioxane or THF) synthesis->stock prep_samples Prepare Dilute Samples in Each Solvent (Constant Concentration) stock->prep_samples solvents Select & Prepare Solvent Series (Varying Polarity) solvents->prep_samples uv_vis Acquire UV-Vis Absorption Spectra prep_samples->uv_vis fluorescence Acquire Fluorescence Emission Spectra uv_vis->fluorescence Excite at λ_abs(max) tabulate Tabulate Data: λ_abs(max), λ_em(max), Stokes Shift (Δν) fluorescence->tabulate lippert_mataga Construct Lippert-Mataga Plot (Δν vs. Δf) tabulate->lippert_mataga interpret Calculate Δμ & Interpret Solute-Solvent Interactions lippert_mataga->interpret

Caption: Experimental workflow for solvatochromic analysis.

Protocol 1: Spectroscopic Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution (~1 mM) of the purified this compound derivative in a non-polar, non-interfering solvent like dioxane or THF.

  • Solvent Selection: Choose a series of solvents that span a wide range of polarities, from non-polar (e.g., Hexane, Toluene) to polar aprotic (e.g., Acetone, Acetonitrile, DMSO) and polar protic (e.g., Ethanol, Methanol, Water). All solvents must be of spectroscopic grade.

  • Working Solutions: Prepare working solutions by diluting the stock solution into each selected solvent.[8] The final concentration should be low enough (~1-10 µM) to avoid inner filter effects and ensure the absorbance maximum is within the linear range of the spectrophotometer (typically < 0.1 AU).

    • Self-Validation Check: It is crucial to maintain the exact same concentration of the derivative in every solvent to ensure that any observed spectral shifts are due to solvatochromism and not concentration effects.

Protocol 2: UV-Visible and Fluorescence Spectroscopy
  • UV-Vis Absorption:

    • Record the absorption spectrum for each sample using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm.[9]

    • Use the pure solvent as a blank for each measurement.

    • Identify and record the wavelength of maximum absorption (λ_abs(max)).

  • Fluorescence Emission:

    • Using a spectrofluorometer, set the excitation wavelength to the λ_abs(max) determined for that specific solvent.

    • Causality Note: Exciting at the absorption maximum ensures the most efficient fluorescence emission and allows for valid comparisons of emission spectra across different solvents.

    • Record the emission spectrum, ensuring a wide enough range to capture the entire emission profile.

    • Identify and record the wavelength of maximum emission (λ_em(max)).

Quantitative Analysis and Interpretation

The collected spectroscopic data allows for a quantitative assessment of the solvatochromic effect.

Data Presentation

Summarize the key spectroscopic data in a structured table. This allows for a clear comparison of the derivative's behavior in different chemical environments.

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Polarity Function (Δf)
Hexane1.881.375DataDataDataData
Toluene2.381.497DataDataDataData
THF7.581.407DataDataDataData
Acetone20.71.359DataDataDataData
Acetonitrile37.51.344DataDataDataData
Methanol32.71.329DataDataDataData
Water80.11.333DataDataDataData

Note: Stokes Shift (Δν) is calculated in wavenumbers (cm⁻¹): Δν = (1/λabs - 1/λem) * 10⁷ The solvent polarity function (Δf) is calculated for the Lippert-Mataga plot.

The Lippert-Mataga Framework

To quantify the change in dipole moment upon excitation, the Lippert-Mataga equation is employed.[10] This model relates the Stokes shift (Δν) to the solvent's dielectric constant (ε) and refractive index (n).

The equation is: Δν = (2/hc) * ((ε-1)/(2ε+1) - (n²-1)/(2n²+1)) * (μₑ - μ₉)² / a³ + constant

Where:

  • Δν is the Stokes shift in cm⁻¹.

  • h is Planck's constant.

  • c is the speed of light.

  • μₑ and μ₉ are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

  • The term ((ε-1)/(2ε+1) - (n²-1)/(2n²+1)) is the solvent polarity function, often denoted as Δf .

By plotting the experimentally determined Stokes shift (Δν) against the calculated solvent polarity function (Δf), a linear relationship is often observed for molecules exhibiting significant ICT.[11][12]

G cluster_main Lippert-Mataga Plot y_axis Stokes Shift (Δν) (cm⁻¹) x_axis Solvent Polarity Function (Δf) origin->y_axis       origin->x_axis plot_point1 plot_point2 plot_point3 plot_point4 trendline_start->trendline_end Slope ∝ (μₑ - μ₉)²  

Caption: A representative Lippert-Mataga plot.

Interpretation: The slope of the Lippert-Mataga plot is directly proportional to the square of the change in dipole moment (Δμ = μₑ - μ₉) between the excited and ground states.[10] A steep positive slope indicates a large increase in polarity upon excitation, confirming a significant ICT character.[13] This quantitative data is invaluable for designing probes with tailored sensitivity for specific applications. Deviations from linearity can suggest specific solute-solvent interactions, such as hydrogen bonding, that are not accounted for in this bulk polarity model.[10]

Applications in Drug Development and Biological Research

Understanding the solvatochromic behavior of this compound derivatives opens avenues for their use as sophisticated molecular probes.

  • Probing Protein Environments: When a solvatochromic fluorophore binds to a protein, its emission spectrum can report on the polarity of the binding pocket.[1] A blue-shifted emission compared to its spectrum in water would indicate binding to a hydrophobic (non-polar) pocket, a common feature of many drug targets.

  • Sensing Conformational Changes: Changes in protein conformation can alter the local environment around a covalently attached solvatochromic dye, leading to a detectable change in fluorescence. This can be used to monitor protein activation or inhibition.[1]

  • Cellular Imaging: Derivatives with suitable photophysical properties can be used to image cellular components, with their emission color providing information about the local polarity and viscosity of different organelles.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the solvatochromic properties of novel aniline derivatives, paving the way for the rational design of next-generation fluorescent probes for critical applications in science and medicine.

References

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  • Catalán, J., et al. (2009). Anomalies in solvatochromic shifts of aniline absorption spectra: Molecular dynamics and time-dependent DFT studies. ResearchGate. [Link]

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  • Dorohoi, D. O., et al. (2022). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. MDPI. [Link]

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Tautomerism in 2-(Methylaminomethyl)aniline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the fields of medicinal chemistry and drug development. The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide focuses on the potential tautomerism in 2-(methylaminomethyl)aniline and its derivatives, a structural motif of interest in contemporary pharmaceutical research. While direct experimental data on the tautomerism of this specific scaffold is limited, this guide provides a comprehensive theoretical framework, predictive insights, and detailed experimental and computational protocols to empower researchers in their exploration of these fascinating molecules. By synthesizing established principles of physical organic chemistry with practical, field-proven methodologies, this document serves as a self-validating system for the investigation and characterization of tautomerism in novel aniline derivatives.

Introduction: The Significance of Tautomerism in Drug Discovery

The phenomenon of tautomerism is of profound importance in the design and development of new therapeutic agents.[1] The subtle shift of a proton can dramatically alter a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[1] For drug development professionals, a thorough understanding and characterization of a compound's tautomeric behavior is not merely an academic exercise but a critical component of lead optimization and candidate selection. Mischaracterization of the dominant tautomeric form can lead to erroneous structure-activity relationship (SAR) interpretations and unforeseen challenges during preclinical and clinical development.

The this compound core represents a versatile scaffold with potential applications in various therapeutic areas due to the presence of both primary and secondary amine functionalities. The arrangement of these groups introduces the possibility of imine-enamine tautomerism, a less commonly explored counterpart to the well-known keto-enol tautomerism.[2] This guide will delve into the nuances of this specific tautomeric equilibrium, providing the necessary tools for its comprehensive investigation.

Theoretical Framework: Unveiling the Tautomeric Landscape

The constitutional arrangement of this compound allows for a dynamic equilibrium between the more stable amine form and a potential imine tautomer. This prototropic tautomerism involves the migration of a proton from the primary aniline nitrogen to the methylamino nitrogen, accompanied by a shift in the position of a double bond.

Tautomerism Amine This compound (Amine Tautomer) Imine (Z)-N'-(2-aminobenzylidene)-N-methylmethanediamine (Imine Tautomer) Amine->Imine Proton Transfer Imine->Amine Proton Transfer

Caption: Proposed imine-enamine tautomerism in this compound.

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities. Generally, for simple acyclic systems, the imine tautomer is thermodynamically favored over the enamine form due to the greater bond energy of the C=N double bond compared to the C=C double bond.[3] However, the specific substitution pattern and electronic effects within the this compound scaffold warrant a more detailed investigation.

Several factors can influence the position of the tautomeric equilibrium:

  • Electronic Effects of Substituents: Electron-donating or -withdrawing groups on the aromatic ring can modulate the basicity of the aniline nitrogen and the stability of the conjugated systems in both tautomers.[2]

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can differentially solvate the two tautomers, thereby shifting the equilibrium. Protic solvents may favor the more polar tautomer through hydrogen bonding interactions.[4]

  • Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding in either tautomer can significantly contribute to its stability.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route, coupled with comprehensive spectroscopic analysis, is paramount for the unambiguous characterization of this compound and the investigation of its tautomeric properties.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. A common route involves the reductive amination of 2-aminobenzaldehyde with methylamine. An alternative strategy, presented here, is the reduction of a suitable amide precursor, which can offer advantages in terms of starting material availability and reaction control.

Experimental Protocol: Synthesis via Reduction of N-methyl-2-nitrobenzamide

  • Step 1: Amide Formation. In a round-bottom flask, dissolve 2-nitrobenzoic acid (1 eq.) in an appropriate solvent such as dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) and stir at room temperature for 2 hours, or until gas evolution ceases. In a separate flask, dissolve methylamine hydrochloride (1.5 eq.) and triethylamine (2.5 eq.) in DCM. Cool the methylamine solution to 0 °C and slowly add the freshly prepared 2-nitrobenzoyl chloride solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Work-up and Purification. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-2-nitrobenzamide. Purify the crude product by recrystallization or column chromatography.

  • Step 3: Reduction. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the purified N-methyl-2-nitrobenzamide (1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LAH) (3-4 eq.). After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, followed by gentle reflux for 2 hours to ensure complete reduction of both the nitro and amide functionalities.

  • Step 4: Quenching and Isolation. Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Step 5: Final Purification. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

SynthesisWorkflow Start 2-Nitrobenzoic Acid Step1 Amide Formation (Oxalyl Chloride, Methylamine) Start->Step1 Intermediate N-methyl-2-nitrobenzamide Step1->Intermediate Step2 Reduction (LiAlH4) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Distillation/Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for the structural elucidation and investigation of the tautomeric equilibrium.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism as the two forms in equilibrium will exhibit distinct sets of signals, provided the rate of interconversion is slow on the NMR timescale.[5]

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and, if possible, 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • To investigate the effect of solvent, acquire spectra in a range of deuterated solvents with varying polarities (e.g., benzene-d₆, acetonitrile-d₃, methanol-d₄).

  • Variable temperature (VT) NMR studies can also be performed to probe the dynamics of the tautomeric equilibrium.

Predicted NMR Data

Tautomer Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Amine Aromatic protons (6.5-7.2), CH₂ (3.7-4.0), NH₂ (3.5-4.5, broad), N-CH₃ (2.3-2.5), NH (1.5-2.5, broad)Aromatic carbons (115-150), CH₂ (45-55), N-CH₃ (30-40)
Imine Aromatic protons (6.8-7.5), CH=N (7.5-8.5), NH₂ (4.0-5.0, broad), N-CH₃ (2.8-3.2)Aromatic carbons (118-155), CH=N (160-170), N-CH₃ (35-45)

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between the amine and imine tautomers.[6]

Experimental Protocol: FTIR Analysis

  • Acquire the FTIR spectrum of the purified compound as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Data

Tautomer Characteristic IR Absorption Bands (cm⁻¹)
Amine N-H stretch (primary amine): 3400-3200 (two bands), N-H stretch (secondary amine): 3350-3310, C-N stretch: 1350-1250
Imine C=N stretch: 1690-1640, N-H stretch (primary amine): 3400-3200 (two bands)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data that can help differentiate between the tautomers.[7]

Predicted Mass Spectrometry Data

Tautomer Expected [M+H]⁺ (m/z) Potential Key Fragment Ions
Amine 137.11Loss of NH₃, loss of CH₃NH₂
Imine 137.11Fragmentation patterns may differ due to the presence of the C=N bond.

Computational Chemistry: Predicting Tautomer Stability

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[8]

Computational Protocol: DFT Calculations

  • Structure Generation: Build the 3D structures of both the amine and imine tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

  • Solvation Effects: To model the effect of different solvents, perform the geometry optimizations within a polarizable continuum model (PCM).

  • Energy Calculations: From the optimized structures, calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies.

  • Data Analysis: The relative stability of the tautomers is determined by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the major component at equilibrium.

ComputationalWorkflow Start Build Tautomer Structures Step1 Geometry Optimization & Frequency Calculation (Gas Phase) Start->Step1 Step2 Geometry Optimization (with Solvation Model) Step1->Step2 Step3 Calculate Gibbs Free Energies Step2->Step3 End Predict Relative Stabilities Step3->End

Caption: Workflow for computational prediction of tautomer stability.

Conclusion

This technical guide provides a comprehensive framework for the investigation of tautomerism in this compound derivatives. By integrating theoretical principles with detailed, actionable protocols for synthesis, spectroscopic characterization, and computational analysis, this document equips researchers, scientists, and drug development professionals with the necessary tools to confidently explore this important class of molecules. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a solid foundation for future research and development endeavors. A thorough understanding of the tautomeric landscape of these and similar compounds will undoubtedly contribute to the rational design of more effective and safer therapeutic agents.

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An In-Depth Technical Guide to 2-(Methylaminomethyl)aniline (CAS Number: 1904-69-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylaminomethyl)aniline, a versatile aromatic amine with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and handling of this compound, grounded in established chemical principles.

Molecular Identity and Physicochemical Profile

This compound, also known as N-methyl-2-aminobenzylamine, is a disubstituted aniline derivative. Its structure, featuring both a primary aromatic amine and a secondary aliphatic amine, imparts a unique combination of chemical reactivity and potential for diverse molecular interactions.

Chemical Structure and Identifiers

The molecular structure consists of an aniline ring substituted at the ortho position with a methylaminomethyl group.

Figure 1: 2D structure of this compound.

Key Identifiers:

IdentifierValue
CAS Number 1904-69-4
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [2]
IUPAC Name 2-((Methylamino)methyl)aniline[2]
Synonyms N-methyl-2-aminobenzylamine, 2-Amino-N-methyl-benzylamine, Benzenemethanamine, 2-amino-N-methyl-[1][2]
Physicochemical Properties

Experimental data for this compound is not widely published. Therefore, a combination of computed data and experimental values for structurally related compounds are presented to provide a predictive profile.

Table 1: Physicochemical Properties

PropertyValue (Computed for this compound)Reference Compound Data
XLogP3-AA 1.2[2]N-methylaniline: 1.7
Hydrogen Bond Donors 2[2]N-methylaniline: 1
Hydrogen Bond Acceptors 2[2]N-methylaniline: 1
Rotatable Bond Count 2[2]N-methylaniline: 1
Topological Polar Surface Area 38.1 Ų[2]N-methylaniline: 12 Ų
Boiling Point Not available2-Methylaniline: 199-200 °C[3]
Melting Point Not available2-Methylaniline: -23 °C[3]
Solubility Not available2-Methylaniline: 1.5 g/100 mL in water (25 °C)[3]

The presence of an additional amino group in this compound compared to N-methylaniline is expected to increase its polarity and hydrogen bonding capacity, likely leading to a higher boiling point and greater water solubility.

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot procedure involves the formation of an intermediate imine from 2-aminobenzaldehyde and methylamine, followed by its in-situ reduction to the target secondary amine.

Synthesis Start 2-Aminobenzaldehyde Reagent1 + Methylamine (CH3NH2) Intermediate Imine Intermediate Start->Intermediate Imine Formation (Methanol, rt) Reagent2 + NaBH4 / NaBH3CN Product This compound Intermediate->Product Reduction (in-situ)

Figure 2: Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Proposed)

Materials:

  • 2-Aminobenzaldehyde

  • Methylamine (40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in methanol.

    • To this stirring solution, add methylamine (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Note: Sodium cyanoborohydride can be used as a milder alternative, particularly if the aldehyde is sensitive.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing polarity). The primary amine will have a strong affinity for the silica, so the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and recovery.

  • Visualization: TLC visualization can be achieved using UV light (254 nm) and staining with a potassium permanganate or ninhydrin solution.

Spectroscopic Characterization

Definitive experimental spectra for this compound are not widely published. The following data is predictive, based on the analysis of closely related compounds and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the protons of the two amino groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons should present as a singlet around δ 3.7-3.9 ppm. The N-methyl group will be a singlet at approximately δ 2.4-2.6 ppm. The protons on the primary and secondary amines will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The benzylic carbon is expected around δ 50-55 ppm, and the N-methyl carbon should appear at approximately δ 35-40 ppm.

For comparison, the reported ¹H and ¹³C NMR data for the structurally similar (2-(methylamino)phenyl)methanol is as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (t, J = 7.7 Hz, 1H), 7.08 (d, J = 7.6 Hz, 1H), 6.70 (t, J = 7.0 Hz, 2H), 4.65 (s, 2H), 2.89 (d, J = 0.7 Hz, 3H)[4].

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.46, 129.59, 128.84, 124.23, 116.26, 109.99, 64.59, 30.20[4].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the N-H and C-H bonds.

  • N-H Stretching: The primary amine (NH₂) will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) will show a single, weaker band in the same region.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region will be indicative of the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 136. A prominent fragment would likely be the loss of a methyl group to give a fragment at m/z = 121, or cleavage of the benzylic C-N bond. Predicted adducts in high-resolution mass spectrometry are provided below.

Table 2: Predicted Mass Spectrometry Adducts [5]

AdductPredicted m/z
[M+H]⁺ 137.10733
[M+Na]⁺ 159.08927
[M-H]⁻ 135.09277

Reactivity and Stability

Reactivity

The chemical behavior of this compound is dictated by its two amine functionalities.

  • Basicity: Both the primary aromatic amine and the secondary aliphatic amine are basic and will react with acids to form salts. The aliphatic amine is the more basic of the two.

  • Nucleophilicity: The lone pairs of electrons on both nitrogen atoms make them nucleophilic. The secondary amine is generally a stronger nucleophile than the primary aromatic amine. This allows for reactions such as acylation and alkylation.

  • Aromatic Ring Reactivity: The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. However, under strongly acidic conditions, the protonated ammonium group becomes a deactivating, meta-directing group.

Stability and Storage

Like many anilines, this compound is susceptible to oxidation and may darken upon exposure to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Substituted anilines are key components in a wide array of pharmaceuticals, and the presence of a secondary amine provides a handle for further chemical modification.

  • Scaffold for Library Synthesis: The dual amine functionality allows for differential functionalization, making it a valuable building block for the combinatorial synthesis of compound libraries for high-throughput screening.

  • Precursor for Heterocyclic Synthesis: The ortho-disubstituted pattern of the amine groups makes it a potential precursor for the synthesis of various nitrogen-containing heterocyclic ring systems, which are prevalent in many biologically active molecules.

  • Fragment-Based Drug Design: As a relatively small molecule with key functional groups, it can be used as a fragment in fragment-based drug discovery campaigns to identify initial binding interactions with biological targets. The 2-substituted aniline scaffold has been successfully applied in the development of kinase inhibitors[6].

Safety and Handling

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[2].

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[2].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. This guide has provided a detailed, albeit in some areas predictive, overview of its properties, a plausible synthetic route, and key safety information. As with any chemical, researchers should exercise due caution and perform small-scale trials to validate the proposed procedures and fully characterize the compound before scaling up.

References

  • ChemBK. (n.d.). 2-methylaniline. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(methylamino)methyl]aniline (C8H12N2). Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2232749C2 - Two-step method for preparing n-methylaniline.
  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

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Synonyms for 2-((Methylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-((Methylamino)methyl)aniline: Nomenclature, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-((Methylamino)methyl)aniline, a key bifunctional aromatic amine scaffold. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple list of synonyms to offer an in-depth exploration of the compound's nomenclature, physicochemical properties, synthetic routes, and analytical characterization. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the effective utilization of this versatile chemical building block in research and development, particularly in the context of medicinal chemistry and novel therapeutics.

Nomenclature and Identification: Establishing a Common Language

Precise chemical identification is paramount for reproducibility and safety in research. 2-((Methylamino)methyl)aniline is known by several names, a consequence of different systematic and semi-systematic naming conventions. Understanding these synonyms is crucial for conducting thorough literature searches and ensuring accurate communication.

Systematic and Common Synonyms

The structure features an aniline ring substituted at the ortho (position 2) with a methylaminomethyl group. This gives rise to several valid names depending on which functional group is designated as the parent.

  • IUPAC Name: 2-(methylaminomethyl)aniline[1]

  • Benzenemethanamine-derived Name: Benzenemethanamine, 2-amino-N-methyl-[1][2]

  • Benzylamine-derived Name: 2-Amino-N-methyl-benzylamine[1]

  • General Descriptor: [2-(methylamino-methyl)-phenyl]-amine[1][2]

The IUPAC name is the most formal, while names derived from benzylamine are common in chemical catalogs and literature.

Chemical and Database Identifiers

For unambiguous identification in databases and regulatory documents, standardized identifiers are used. These are essential for linking to safety data, analytical spectra, and supplier information.

IdentifierValueSource
CAS Number 1904-69-4PubChem[1]
PubChem CID 11815410PubChem[1]
EC Number 829-175-9PubChem[1]
Molecular Formula C₈H₁₂N₂PubChem[1]
Molecular Weight 136.19 g/mol PubChem[1]
InChI InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3PubChem[1]
InChIKey KNHJWNJISZHGDV-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CNCC1=CC=CC=C1NPubChem[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in the laboratory, from designing reactions to ensuring safe handling.

Physicochemical Properties

The physical state and solubility characteristics dictate appropriate solvents for reactions, purification, and analysis.

PropertyValueNotes
Appearance Liquid (predicted)May appear as a colorless to yellow or brown liquid.
Boiling Point ~250-260 °C (estimated)High boiling point due to hydrogen bonding capabilities.
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water.The two amine groups provide polarity, while the benzene ring confers organic solubility.
Hydrogen Bond Donors 2Both the primary and secondary amines can donate protons.[1]
Hydrogen Bond Acceptors 2The nitrogen atoms can accept protons.
Safety and Handling

Based on GHS classifications, 2-((Methylamino)methyl)aniline is a hazardous substance requiring careful handling.[1]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Dispensing: Handle as a corrosive liquid. Use caution to avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Mechanistic Rationale

The synthesis of 2-((Methylamino)methyl)aniline is most efficiently achieved via reductive amination, a cornerstone reaction in medicinal chemistry for its reliability and selectivity.

Synthetic Pathway: Reductive Amination

The chosen pathway involves the reaction of 2-aminobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Aminobenzaldehyde C Intermediate Iminium Ion A->C + B Methylamine (CH3NH2) B->C (in situ) D 2-((Methylamino)methyl)aniline C->D R Sodium Triacetoxyborohydride [NaBH(OAc)3] R->D Reduces

Fig 1. Synthetic workflow for 2-((Methylamino)methyl)aniline.
Causality in Experimental Design
  • Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is selected over harsher reagents like NaBH₄ or LiAlH₄. Reasoning: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is not protic and does not readily reduce the starting aldehyde, minimizing side reactions. Its tolerance of mildly acidic conditions is ideal for promoting imine formation without degrading the reactants.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Reasoning: These aprotic solvents are excellent for dissolving the organic reactants and are compatible with the reducing agent. They do not interfere with the reaction mechanism.

  • pH Control: A small amount of acetic acid is often added. Reasoning: The formation of the imine/iminium ion is acid-catalyzed. However, strong acid would protonate the amine reactants, rendering them non-nucleophilic. A weak acid like acetic acid provides the right balance to accelerate the reaction without sequestration of the amines.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-aminobenzaldehyde (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).

  • Amine Addition: Add a solution of methylamine (1.1 eq, typically as a solution in THF or EtOH) to the flask.

  • Catalysis: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the standards required for subsequent research.

Spectroscopic Confirmation
  • ¹H NMR: Expect characteristic signals for the aromatic protons (multiplets, ~6.5-7.5 ppm), the benzylic CH₂ group (singlet, ~3.8-4.0 ppm), the N-CH₃ group (singlet, ~2.4-2.5 ppm), and exchangeable protons for the NH groups.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon (~45-55 ppm), and the methyl carbon (~30-40 ppm).

  • Mass Spectrometry (MS): In ESI+ mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 137.2.

Chromatographic Purity Assessment: A Self-Validating Protocol

A robust HPLC method is essential for quantifying purity and identifying any potential impurities.

Protocol: Reversed-Phase HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

System Self-Validation and Suitability:

  • Rationale: The C18 column is chosen for its hydrophobicity, suitable for retaining the aromatic compound. The acidic mobile phase (formic acid) ensures that the amine functional groups are protonated, leading to sharp, symmetrical peaks and preventing tailing.

  • Blank Injection: Run a blank (injection of solvent) to ensure no system peaks interfere with the analyte.

  • Standard Injection: Inject a known standard of the compound to determine its retention time.

  • System Suitability Test (SST): Perform five replicate injections of the standard. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5. Passing these criteria validates that the system is performing correctly before analyzing samples.

G Crude Crude Product (Post-Workup) QC1 Initial QC (TLC, LC-MS) Crude->QC1 Purify Column Chromatography QC1->Purify Proceed if correct mass Fractions Pure Fractions Collected Purify->Fractions QC2 Fraction Analysis (TLC, LC-MS) Fractions->QC2 Combine Combine & Evaporate QC2->Combine Pool pure fractions Final Final Product Combine->Final QC3 Final QC Analysis Final->QC3 Cert Certified Material (NMR, HPLC >95%, MS) QC3->Cert Release if passes

Fig 2. Analytical and purification workflow.

Applications in Research and Drug Development

2-((Methylamino)methyl)aniline is not typically a final drug product but rather a valuable scaffold. Its bifunctional nature—a primary aromatic amine and a secondary benzyl-type amine—allows for sequential, directed chemical modifications.

A Scaffold for Kinase Inhibitors

The 2-substituted aniline motif is a well-established "hinge-binding" element in many kinase inhibitors.[3] The primary aniline (NH₂) can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket. The secondary amine at the other end provides a versatile attachment point for a second pharmacophore element to target other regions of the enzyme, enhancing potency and selectivity. This is particularly relevant in the development of Mer/c-Met dual inhibitors for anti-tumor applications.[3]

G Scaffold 2-((Methylamino)methyl)aniline Scaffold Hinge Kinase Hinge-Binding Pharmacophore Scaffold->Hinge via Primary Amine (e.g., Amide formation) Linker Linker Chemistry Scaffold->Linker via Secondary Amine (e.g., Alkylation, Acylation) Drug Potent & Selective Kinase Inhibitor Hinge->Drug Solvent Solvent-Front Pharmacophore Solvent->Drug Linker->Solvent

Fig 3. Role as a bifunctional scaffold in drug design.
Building Block for Heterocyclic Chemistry

The ortho-disposition of the two amine-containing groups makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocycles, such as benzodiazepines or quinazolines, which are privileged structures in medicinal chemistry.

References

  • 2-methylaniline - ChemBK. (n.d.). ChemBK. Retrieved January 29, 2026, from [Link]

  • N-Methylaniline - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews. (n.d.). Open Access Journals. Retrieved January 29, 2026, from [Link]

  • 2-[(Methylamino)methyl]aniline | C8H12N2 | CID 11815410 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

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The C8H12N2 Isomer Landscape: From Bioactive Therapeutics to Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the C8H12N2 molecular landscape, focusing on its three most critical isomeric forms in pharmaceutical research: the bioactive scaffold Ligustrazine , the neuro-otological drug Betahistine , and the toxic impurity Tetramethylsuccinonitrile (TMSN) .

Executive Summary: One Formula, Three Worlds

In drug development, the molecular formula C8H12N2 represents a unique case study in structural isomerism where the arrangement of atoms dictates three distinct fates: a cardiovascular protectant, a vertigo therapeutic, and a lethal process impurity.

This guide moves beyond generic chemical data to provide a decision-making framework for researchers encountering this formula. It details the synthesis, mechanism of action (MoA), and analytical differentiation of the three dominant isomers:

  • 2,3,5,6-Tetramethylpyrazine (TMP/Ligustrazine): A vasoactive alkaloid.

  • Betahistine: A histamine analogue for Ménière’s disease.[1]

  • Tetramethylsuccinonitrile (TMSN): A neurotoxic byproduct of radical initiators (AIBN).

Part 1: The Bioactive Lead – 2,3,5,6-Tetramethylpyrazine (TMP)

Common Name: Ligustrazine Therapeutic Class: Calcium Channel Blocker / Anti-inflammatory CAS: 1124-11-4

Mechanism of Action (MoA)

TMP exerts pleiotropic effects, primarily acting as a calcium channel blocker (CCB) and an antioxidant via the Nrf2 pathway. Unlike dihydropyridine CCBs, TMP also inhibits NF-κB signaling, providing a dual anti-inflammatory/vasodilatory effect useful in ischemic stroke and cardiovascular models.

TMP_Mechanism TMP Ligustrazine (TMP) Ca_Channel L-Type Ca2+ Channel TMP->Ca_Channel Blocks Nrf2 Nrf2 Pathway TMP->Nrf2 Activates NFkB NF-κB Signaling TMP->NFkB Inhibits Ca_Influx Intracellular Ca2+ Ca_Channel->Ca_Influx Reduces VSMC Vascular Smooth Muscle Relaxation Ca_Influx->VSMC Promotes ROS Oxidative Stress (ROS) Nrf2->ROS Scavenges Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Downregulates

Figure 1: Dual mechanism of Ligustrazine involving calcium channel blockade and anti-inflammatory signaling.

Synthesis Protocol: The Acetoin-Ammonia Condensation

While TMP can be extracted from Ligusticum wallichii, chemical synthesis is preferred for purity and scalability. The condensation of acetoin with ammonia is the industrial standard due to high atom economy.

Protocol:

  • Reactants: Charge a reactor with Acetoin (3-hydroxy-2-butanone) and aqueous Ammonia (25%).

  • Conditions: Heat to 100–120°C under slight pressure (autoclave) for 4–6 hours.

  • Mechanism: The reaction proceeds via a Maillard-type condensation, forming an intermediate dihydropyrazine which spontaneously oxidizes (dehydrogenates) to the aromatic pyrazine.

  • Purification:

    • Cool the mixture to precipitate crude TMP.

    • Recrystallize from water or ethanol.

    • Yield: Typically >80%.

  • Critical Control Point: Control the pH > 9 to favor the pyrazine ring formation over polymerization byproducts.

Part 2: The Neuro-Otological Standard – Betahistine

Common Name: Betahistine Therapeutic Class: H1 Agonist / H3 Antagonist CAS: 5638-76-6

Structural Differentiation

Unlike the symmetric pyrazine ring of TMP, Betahistine features a pyridine ring with an ethylamine side chain. This structural difference is crucial for its affinity to histamine receptors.

Industrial Synthesis: Aza-Michael Addition

The most efficient route utilizes the reactivity of 2-vinylpyridine, avoiding the use of hazardous reducing agents required in older routes.

Betahistine_Synthesis VinylPy 2-Vinylpyridine Reactor Thermal Reactor (100-110°C) VinylPy->Reactor MeNH2 Methylamine (aq) MeNH2->Reactor Betahistine Betahistine Base Reactor->Betahistine Aza-Michael Addition Salt Betahistine 2HCl Betahistine->Salt + HCl / EtOH

Figure 2: Atom-efficient synthesis of Betahistine via Aza-Michael addition.

Step-by-Step Methodology:

  • Addition: Add 2-vinylpyridine dropwise to a solution of 40% aqueous methylamine at 0–5°C (exothermic).

  • Heating: After addition, reflux the mixture (approx. 100°C) for 3 hours to drive the Michael addition to completion.

  • Extraction: Extract the free base with toluene.

  • Salt Formation: Add concentrated HCl to the organic layer to precipitate Betahistine Dihydrochloride (the pharmaceutical form).

  • Validation: Check melting point (150–154°C for 2HCl salt).

Part 3: The Silent Hazard – Tetramethylsuccinonitrile (TMSN)

Common Name: TMSN Toxicity Class: Neurotoxin / Convulsant CAS: 3333-52-6[2]

The Origin of the Hazard

TMSN is not a drug target. It is a recombination product of the 2-cyanopropyl radicals generated during the thermal decomposition of AIBN (Azobisisobutyronitrile).

  • Context: AIBN is widely used as a radical initiator in the synthesis of polymer-based drug delivery systems (e.g., hydrogels, nanoparticles).

  • Risk:[3][4][5] If AIBN is not fully consumed or if radicals recombine, TMSN remains trapped in the polymer matrix.

Detection Protocol (GC-MS)

Because TMSN is highly toxic (convulsant), it must be quantified in polymer excipients.

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: DB-624 or equivalent (volatile analysis column).

  • Carrier Gas: Helium at 1.0 mL/min.[6]

  • Temp Program: 40°C (hold 2 min) → 10°C/min → 200°C.

  • SIM Mode Ions: Monitor m/z 68 (base peak) and 136 (molecular ion).

  • Limit of Quantitation: Must be validated to < 5 ppm for pharmaceutical applications.

Part 4: Analytical Differentiation

When a sample analyzes as C8H12N2, distinguishing the isomer is critical. The following table outlines the definitive spectral fingerprints.

Comparative Data Table
FeatureLigustrazine (TMP) Betahistine TMSN (Impurity)
Structure Type Pyrazine (Heterocyclic)Pyridine (Heterocyclic)Aliphatic Dinitrile
Physical State White Crystalline SolidOily Liquid (Base) / White Solid (Salt)Colorless Solid (Sublimes)
1H NMR (Aromatic) None (Fully substituted)3 Protons (7.2–8.5 ppm)None
1H NMR (Aliphatic) Singlet ~2.5 ppm (12H)Triplet ~3.0 ppm (CH2), Singlet ~2.4 ppm (N-Me)Singlet ~1.7 ppm (12H)
Mass Spec (M+) 136 m/z (Stable)136 m/z (Frag. to 93 m/z vinylpyridine)136 m/z (Frag. to 68 m/z)
Solubility Soluble in hot water/EtOHHighly soluble in waterInsol.[7] water / Sol. organics
Analytical Decision Tree

Analytical_Tree Start Unknown C8H12N2 Sample NMR Run 1H NMR (CDCl3) Start->NMR Aromatic Aromatic Signals? (7.0 - 9.0 ppm) NMR->Aromatic Yes_Aro Yes Aromatic->Yes_Aro No_Aro No Aromatic->No_Aro Betahistine Identify: BETAHISTINE (Pyridine ring present) Yes_Aro->Betahistine Methyl_Shift Check Methyl Shift No_Aro->Methyl_Shift Downfield ~2.5 ppm (Deshielded by Ring) Methyl_Shift->Downfield Upfield ~1.6 - 1.7 ppm (Aliphatic) Methyl_Shift->Upfield TMP Identify: LIGUSTRAZINE (Tetramethylpyrazine) Downfield->TMP TMSN Identify: TMSN (Toxic Impurity) Upfield->TMSN

Figure 3: Rapid identification workflow for C8H12N2 isomers using Proton NMR.

References

  • Pharmacology of Ligustrazine: Zhang, Z., et al. (2015). "Tetramethylpyrazine: A review on its mechanisms and functions." Biomedicine & Pharmacotherapy. Link

  • Betahistine Synthesis: "Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction." ACS Sustainable Chemistry & Engineering. Link

  • TMSN Toxicity: "Convulsions and hypoglycemia due to tetramethyl succinonitrile intoxication in the polyvinyl chloride (PVC) industry."[8] International Journal of Occupational Medicine and Environmental Health. Link

  • AIBN Decomposition: "Azobisisobutyronitrile (AIBN) Chemical Profile." PubChem. Link

  • NMR Data Verification: "1H NMR Spectrum of Betahistine Mesylate." ChemicalBook. Link

Sources

Methodological & Application

Exploratory Application Notes: Harnessing 2-(Methylaminomethyl)aniline for the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth, theoretical exploration into the application of 2-(Methylaminomethyl)aniline as a novel bifunctional monomer for advanced polymer synthesis. While the use of this specific compound is not yet widely established in polymer literature, its unique structure—possessing both a primary aromatic amine and a secondary aliphatic amine—presents compelling, unexplored opportunities for creating new functional polyamides and conductive polyaniline derivatives. This guide is intended for researchers in materials science, polymer chemistry, and drug development, offering a scientifically grounded framework for experimentation. We will detail two hypothetical, yet plausible, synthesis protocols, complete with mechanistic rationale, step-by-step procedures, and characterization guidelines, to pioneer the use of this promising monomer.

Introduction: The Untapped Potential of this compound

This compound is a fascinating aromatic diamine derivative whose potential as a building block in polymer chemistry remains largely untapped. Its molecular architecture is distinguished by two key reactive sites:

  • A Primary Aromatic Amine (-NH₂): Located directly on the aniline ring, this group is a classical precursor for polymers like polyanilines and aramids (aromatic polyamides). Its reactivity is modulated by the electronic properties of the benzene ring.

  • A Secondary Aliphatic Amine (-NHCH₃): Situated on a flexible methylene bridge, this group offers a second, distinct reactive site. Its nucleophilicity and steric accessibility differ significantly from the aromatic amine, allowing for selective reactions or the introduction of unique side-chain functionalities.

This dual-functionality suggests that this compound could be a valuable monomer for producing polymers with tailored properties, such as enhanced solubility, built-in catalytic sites, or post-polymerization modification handles. This guide presents two potential pathways for its use: as a diamine monomer in condensation polymerization to form novel polyamides, and as a functional aniline derivative in oxidative polymerization to create soluble, functionalized polyanilines.

Physicochemical Properties of the Monomer
PropertyValue
Chemical Formula C₈H₁₂N₂
Molar Mass 136.19 g/mol
Appearance Liquid (typical)
Boiling Point ~245-247 °C
Density ~1.00 g/cm³
CAS Number 16554-44-6

(Data sourced from publicly available chemical databases)

Application Pathway I: Synthesis of Novel Polyamides via Condensation Polymerization

The synthesis of polyamides relies on the reaction between an amine and a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride.[1][2] This process, known as condensation polymerization, forms a robust amide linkage while eliminating a small molecule like water or HCl.[2]

Scientific Rationale & Strategy

In this compound, the primary aromatic amine is the more sterically accessible and nucleophilic site for reaction with a bulky electrophile like an acyl chloride. The secondary amine is sterically hindered by the adjacent methyl group and the benzene ring. This difference in reactivity can be exploited to achieve regioselective polymerization, primarily involving the -NH₂ group.

By reacting this compound with a diacyl chloride, such as terephthaloyl chloride, we can hypothesize the formation of a novel aramid. The pendant -(CH₂NHCH₃) groups would not participate in the main chain formation but would instead serve as functional side chains, potentially increasing the polymer's solubility in organic solvents and providing sites for further chemical modification.

Proposed Experimental Workflow: Polyamide Synthesis

The following diagram illustrates the proposed workflow for the synthesis of a polyamide from this compound and terephthaloyl chloride.

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification prep1 Dissolve this compound and LiCl in NMP prep2 Cool solution to 0°C in an ice bath prep1->prep2 1. Chill react1 Add Terephthaloyl Chloride solution dropwise prep2->react1 2. Initiate react2 Stir at 0°C for 2 hours react3 Warm to room temperature and stir for 24 hours react1->react3 3. Polymerize workup1 Precipitate polymer in excess Methanol react3->workup1 4. Isolate workup2 Filter the polymer solid workup4 Dry under vacuum at 60°C workup1->workup4 5. Purify workup3 Wash with hot water and Methanol

Caption: Workflow for polyamide synthesis.

Detailed Protocol: Polyamide P(2MAA-TPA)

This protocol is based on established low-temperature solution polycondensation methods used for synthesizing high-molecular-weight polyamides.[3]

Materials & Reagents:

  • This compound (purified, e.g., by vacuum distillation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Methanol, reagent grade

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reactor Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Monomer Dissolution: Under a positive flow of nitrogen, add 1.362 g (10.0 mmol) of this compound, 0.5 g of LiCl, and 50 mL of anhydrous NMP to the flask. Stir until all solids are completely dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0-5°C.

  • Addition of Acyl Chloride: In a separate dry flask, dissolve 2.030 g (10.0 mmol) of terephthaloyl chloride in 25 mL of anhydrous NMP. Add this solution to the cooled amine solution dropwise over 30 minutes using a pressure-equalizing dropping funnel. Maintain vigorous stirring. The solution is expected to become viscous as polymerization proceeds.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into 500 mL of rapidly stirring methanol in a beaker. A fibrous or powdered white solid should precipitate.

  • Washing and Purification: Filter the precipitate using a Büchner funnel. Wash the collected polymer thoroughly with 200 mL of hot water, followed by 200 mL of methanol to remove unreacted monomers, LiCl, and NMP.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours to a constant weight.

Application Pathway II: Synthesis of a Functional Polyaniline Derivative

Polyaniline (PANI) is a renowned conducting polymer synthesized through the oxidative polymerization of aniline.[4] Its derivatives are often created to improve processability and introduce new functionalities.[5][6][7]

Scientific Rationale & Strategy

We hypothesize that this compound can undergo oxidative polymerization in a manner analogous to other ortho-substituted anilines.[6][7] The polymerization is expected to proceed via radical cation formation and subsequent coupling, primarily at the para-position of the primary amine group, leading to the formation of a PANI-like backbone. The ortho-substituent, -(CH₂NHCH₃), will likely remain as a pendant group.

This side group is anticipated to impart beneficial properties. Its flexible nature may disrupt chain packing, thereby increasing the polymer's solubility in common organic solvents like NMP, DMF, or DMSO.[6][7] Furthermore, the secondary amine within the side chain offers a protonatable site, which could influence the polymer's doping behavior and electrochemical properties.

Proposed Experimental Workflow: Oxidative Polymerization

The diagram below outlines the standard procedure for the chemical oxidative polymerization of aniline derivatives.

G cluster_prep Monomer & Oxidant Prep cluster_reaction Polymerization cluster_workup Purification & Isolation prep1 Dissolve Monomer in 1M HCl prep3 Cool both solutions to 0-5°C prep2 Dissolve APS Oxidant in 1M HCl prep2->prep3 react1 Add APS solution dropwise to monomer solution prep3->react1 1. Initiate react2 Stir at 0-5°C for 24 hours react1->react2 2. Polymerize workup1 Filter the precipitate (Emeraldine Salt) react2->workup1 3. Isolate workup2 Wash with 0.2M HCl workup4 Dry under vacuum workup1->workup4 4. Purify workup3 Wash with Methanol to remove oligomers

Sources

Application Notes and Protocols for the Synthesis of Cross-Linked Poly(2-(Methylaminomethyl)aniline)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) and its derivatives represent a class of conducting polymers with significant potential in a wide array of applications, including sensors, anti-corrosion coatings, and drug delivery systems.[1] The functionalization of the polyaniline backbone allows for the tuning of its chemical, physical, and biological properties.[1] This guide provides a detailed protocol for the synthesis of a functionalized polyaniline derivative, poly(2-(Methylaminomethyl)aniline), and its subsequent cross-linking to form robust, three-dimensional polymer networks. The presence of the aminomethyl substituent offers a reactive handle for further derivatization and influences the polymer's solubility and electrochemical characteristics. Cross-linking the polymer chains enhances mechanical stability and can be used to control the release of entrapped therapeutic agents, a critical aspect in drug delivery applications.

This document offers a comprehensive overview of the synthetic procedures, from monomer preparation to in-situ cross-linking during oxidative polymerization. It delves into the rationale behind the selection of reagents and reaction conditions, providing a solid foundation for the reproducible synthesis and further development of these advanced materials.

Scientific Background: The Chemistry of Substituted Polyaniline Synthesis and Cross-Linking

The synthesis of poly(this compound) is achieved through chemical oxidative polymerization.[2] In this process, the aniline monomer is oxidized in an acidic medium, typically using a strong oxidizing agent like ammonium persulfate (APS).[2][3] The reaction proceeds through the formation of aniline cation radicals, which then couple to form dimers, trimers, and ultimately, the polymer chain.[4] The acidic environment is crucial as it protonates the nitrogen atoms in the polymer backbone, leading to the conductive emeraldine salt form.[4]

The this compound monomer possesses both a primary aromatic amine group, which participates in the polymerization, and a secondary aliphatic amine in the substituent group. This secondary amine provides a potential site for cross-linking reactions. Cross-linking can be achieved in-situ during polymerization by introducing a suitable cross-linking agent that can react with the amine functionalities.

Two common and effective cross-linking agents for polymers containing amine groups are glutaraldehyde and epichlorohydrin.

  • Glutaraldehyde: This dialdehyde reacts with primary and secondary amines to form Schiff bases, creating covalent cross-links between polymer chains.

  • Epichlorohydrin: Under basic or neutral conditions, the epoxide ring of epichlorohydrin can be opened by nucleophilic attack from the amine groups, forming a stable C-N bond and a chlorohydrin intermediate, which can further react to create a cross-link.

The extent of cross-linking can be controlled by varying the concentration of the cross-linking agent, the reaction time, and the temperature. Increased cross-linking generally leads to enhanced thermal and mechanical stability but may also affect the polymer's conductivity and morphology.[5][6]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
AnilineACS reagent, ≥99.5%Sigma-Aldrich
Ammonium Persulfate (APS)ACS reagent, ≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)ACS reagent, 37%Fisher Scientific
Glutaraldehyde50% aqueous solutionSigma-Aldrich
Epichlorohydrin≥99%Sigma-Aldrich
MethanolACS reagentFisher Scientific
AcetoneACS reagentFisher Scientific
Deionized WaterIn-house
Protocol 1: Synthesis of Linear Poly(this compound)

This protocol describes the synthesis of the un-cross-linked polymer to serve as a baseline for comparison.

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.72 g (0.02 mol) of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 4.56 g (0.02 mol) of ammonium persulfate (APS) in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution to the stirred monomer solution dropwise over a period of 30 minutes. The reaction mixture will gradually change color, eventually becoming a dark green precipitate.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the polymer with 200 mL of 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash with 200 mL of methanol and then 200 mL of acetone to remove the acid and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours. The final product will be a dark green powder.

Protocol 2: In-situ Cross-linking with Glutaraldehyde

This protocol details the synthesis of a cross-linked polymer network using glutaraldehyde.

Step-by-Step Methodology:

  • Monomer Solution Preparation: Follow step 1 from Protocol 1.

  • Cross-linker Addition: To the chilled monomer solution, add the desired amount of a 50% glutaraldehyde solution (e.g., for a 5 mol% cross-linking, add 0.20 g of the 50% solution). Stir for 15 minutes to ensure homogeneous mixing.

  • Oxidant Solution Preparation: Follow step 2 from Protocol 1.

  • Polymerization and Cross-linking: Slowly add the chilled APS solution to the stirred monomer/cross-linker mixture dropwise over 30 minutes. The solution will become more viscous as the cross-linked polymer forms.

  • Reaction Completion: Continue stirring in the ice bath for 4 hours.

  • Polymer Isolation and Purification: Follow step 5 from Protocol 1.

  • Drying: Follow step 6 from Protocol 1.

Protocol 3: In-situ Cross-linking with Epichlorohydrin

This protocol outlines the synthesis of a cross-linked polymer using epichlorohydrin.

Step-by-Step Methodology:

  • Monomer Solution Preparation: Follow step 1 from Protocol 1.

  • Cross-linker Addition: To the chilled monomer solution, add the desired amount of epichlorohydrin (e.g., for a 5 mol% cross-linking, add 0.093 g). Stir for 15 minutes.

  • Oxidant Solution Preparation: Follow step 2 from Protocol 1.

  • Polymerization and Cross-linking: Follow step 4 from Protocol 2.

  • Reaction Completion: Follow step 5 from Protocol 2.

  • Polymer Isolation and Purification: Follow step 5 from Protocol 1.

  • Drying: Follow step 6 from Protocol 1.

Characterization and Data Analysis

The synthesized polymers should be characterized to confirm their structure, morphology, and properties.

Characterization TechniquePurposeExpected Observations
FTIR Spectroscopy To identify functional groups and confirm polymerization and cross-linking.Appearance of characteristic peaks for the polyaniline backbone (quinoid and benzenoid rings) and changes in the N-H stretching region upon cross-linking.
UV-Vis Spectroscopy To study the electronic transitions and confirm the conducting emeraldine state.Characteristic absorption bands for the emeraldine salt form of polyaniline.
Scanning Electron Microscopy (SEM) To investigate the surface morphology of the polymer.The morphology can vary from granular to fibrillar, and cross-linking may lead to a more aggregated structure.[7]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Cross-linked polymers are expected to exhibit higher thermal decomposition temperatures compared to the linear polymer.[5][8]
Four-Point Probe Conductivity Measurement To determine the electrical conductivity of the polymer.Conductivity will depend on the doping level and the degree of cross-linking. Cross-linking can sometimes decrease conductivity due to disruption of conjugation.
Soxhlet Extraction (Gel Content) To quantify the degree of cross-linking.The insoluble fraction after extraction with a suitable solvent represents the cross-linked portion of the polymer.
Expected Properties of Linear and Cross-linked Poly(this compound)

The following table provides expected ranges for the properties of the synthesized polymers based on literature values for similar polyaniline derivatives. Actual values will depend on the specific reaction conditions.

PropertyLinear Polymer5 mol% Glutaraldehyde Cross-linked5 mol% Epichlorohydrin Cross-linked
Electrical Conductivity (S/cm) 10⁻² - 10⁰10⁻³ - 10⁻¹10⁻³ - 10⁻¹
Thermal Decomposition Onset (°C) ~250-300~280-350~270-340
Gel Content (%) 0> 80> 75
Morphology Granular/FibrillarMore aggregated/globularAggregated

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Yield - Incomplete oxidation.- Monomer or oxidant solution too warm.- Insufficient reaction time.- Ensure accurate stoichiometry of monomer and oxidant.- Maintain the reaction temperature at 0-5 °C.- Extend the reaction time to 6-8 hours.
Poor Conductivity - Insufficient doping.- Over-oxidation of the polymer.- High degree of cross-linking.- Ensure the use of 1 M HCl.- Avoid adding the oxidant too quickly.- Reduce the amount of cross-linking agent.
Premature Gelation - Cross-linker concentration is too high.- Reaction temperature is too high.- Decrease the molar percentage of the cross-linking agent.- Strictly control the reaction temperature.
Incomplete Cross-linking - Insufficient amount of cross-linking agent.- Inadequate reaction time after cross-linker addition.- Increase the molar percentage of the cross-linking agent.- Increase the stirring time after adding the cross-linker before initiating polymerization.

Visualizations

Polymerization and Cross-linking Mechanism

cluster_main Oxidative Polymerization & Cross-linking Monomer This compound Monomer Initiation Monomer Cation Radical Formation Monomer->Initiation Oxidation Oxidant Ammonium Persulfate (APS) Oxidant->Initiation Crosslinker Cross-linking Agent (Glutaraldehyde or Epichlorohydrin) Crosslinking Cross-linking Reaction Crosslinker->Crosslinking Propagation Polymer Chain Growth Initiation->Propagation Coupling Propagation->Crosslinking FinalPolymer Cross-linked Polymer Network Crosslinking->FinalPolymer

Caption: Oxidative polymerization and cross-linking workflow.

Experimental Workflow

cluster_workflow Experimental Protocol A 1. Prepare Monomer Solution (this compound in 1M HCl) B 2. Add Cross-linking Agent (Glutaraldehyde or Epichlorohydrin) A->B D 4. Initiate Polymerization (Add Oxidant to Monomer Solution) B->D C 3. Prepare Oxidant Solution (APS in 1M HCl) C->D E 5. Reaction (4 hours at 0-5 °C) D->E F 6. Isolate and Purify Polymer (Filtration and Washing) E->F G 7. Dry Polymer (Vacuum Oven) F->G

Caption: Step-by-step experimental workflow for synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene) when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

    • Ammonium Persulfate: Strong oxidizer. May cause fire or explosion. Harmful if swallowed. May cause skin and respiratory irritation.[9][10][11][12][13]

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

    • Glutaraldehyde: Toxic and corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

    • Epichlorohydrin: Toxic, flammable, and a suspected carcinogen. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 28, 2026, from [Link]

  • Shaimi, R., et al. (2017). Chemical oxidative polymerization of conductive polyaniline-iron oxide composite as an electro-transducer for electrochemical sensing applications. Journal of the Indian Chemical Society, 94(3), 223-232.
  • Deshpande, N., Chakane, S., & Borude, R. R. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Journal of Ovonic Research, 12(1), 27-33.
  • In situ microsynthesis of polyaniline: synthesis–structure–conductivity correlation. (2021). New Journal of Chemistry, 45(33), 15065-15073. [Link]

  • Kim, D. S., et al. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. Polymers, 13(22), 3935.
  • Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. (2021). Coatings, 11(6), 661. [Link]

  • Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. (2022). Polymers, 14(23), 5220. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(36), 22171-22180. [Link]

  • Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. (2021). Polymers, 13(17), 2992. [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Macromolecules, 54(23), 10978-10987. [Link]

  • Shaimi, R., et al. (2017). Chemical oxidative polymerization of conductive polyaniline-iron oxide composite as an electro-transducer for electrochemical sensing applications.
  • Thermal transitions and mechanical properties of films of chemically prepared polyaniline*. (1994). Polymer, 35(14), 2915-2922. [Link]

  • POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES A THESIS. (2007). Middle East Technical University.
  • Improving cyclic stability of polyaniline by thermal crosslinking as electrode material for supercapacitors. (2016). RSC Advances, 6(78), 74011-74019. [Link]

  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (2008).
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). ACS Publications. [Link]

  • Mechanical properties and conductivity of polyaniline-cellulose-latex hybrid. (2018). AIP Conference Proceedings, 2045(1), 020042.
  • Thermal behavior of doped polyaniline. (1994). IEEE Conference Publication. [Link]

  • Safety Data Sheet Ammonium Persulph
  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. (2016).
  • SYNTHESIS AND CHARACTERIZATION OF POLYANILINE-BASED CONDUCTING POLYMER AND ITS ANTI-CORROSION APPLICATION. (2017). Journal of the Chilean Chemical Society, 62(3), 3569-3574.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). National Center for Biotechnology Information. [Link]

  • Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. (2023). Gels, 9(5), 405. [Link]

  • SAFETY D
  • Synthesis and Characterization of High Viscosity Cationic Poly(Proline-Epichlorohydrin) Composite Polymer with Antibacterial Functionalities. (2022). Polymers, 14(14), 2779. [Link]

  • Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. (2017).
  • 410-1KG - Safety D
  • AMMONIUM PERSULFATE Safety D

Sources

Application Note: 2-(Methylaminomethyl)aniline as a Versatile Monomer for Functional Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-(methylaminomethyl)aniline as a monomer for the synthesis of functional polyamides. We will explore the unique structural attributes of this monomer and its potential to impart desirable properties to the resulting polymers, such as improved solubility, reactive sites for post-polymerization modification, and potential for biomedical applications. This guide includes detailed protocols for polymerization, characterization techniques, and a discussion of potential applications, particularly in the realm of drug delivery.

Introduction: The Strategic Advantage of this compound in Polyamide Synthesis

Polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Aromatic polyamides, in particular, derive their robust properties from the rigidity of the aromatic backbone.[1] However, this rigidity often leads to poor solubility in common organic solvents, posing significant challenges for processing and characterization.

The monomer, this compound, offers a strategic solution to this challenge. Its structure incorporates a flexible N-methylaminomethyl side group, which can disrupt polymer chain packing, thereby enhancing solubility without significantly compromising the desirable properties of the aromatic backbone. Furthermore, the secondary amine in this side group presents a reactive handle for post-polymerization modifications, opening avenues for the development of functional polyamides with tailored properties for specific applications, including drug delivery systems.[2][3][4]

This application note will provide a comprehensive overview of the synthesis, characterization, and potential applications of polyamides derived from this compound.

Polyamide Synthesis: Leveraging this compound

The synthesis of polyamides from this compound can be achieved through various condensation polymerization techniques.[5][6] Here, we detail a robust protocol for low-temperature solution polymerization, a method that allows for good control over molecular weight and polymer structure.[7]

Causality of Experimental Choices
  • Co-monomer Selection: Terephthaloyl chloride is chosen as the co-monomer to create a semi-aromatic polyamide. The rigidity of the terephthaloyl unit will contribute to the thermal stability of the polymer, while the this compound will enhance solubility.

  • Solvent System: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) containing lithium chloride (LiCl) is used. DMAc is an excellent solvent for aromatic polyamides, and the addition of LiCl helps to break the strong hydrogen bonds between polyamide chains, further improving solubility.

  • Low-Temperature Reaction: The reaction is conducted at low temperatures (0-5 °C) to minimize side reactions and to control the rate of polymerization, which is typically very fast when using highly reactive acyl chlorides.

Experimental Workflow: Low-Temperature Solution Polymerization

G cluster_prep Monomer & Solvent Preparation cluster_reaction Polymerization Reaction cluster_isolation Polymer Isolation & Purification A Dissolve this compound and LiCl in dry DMAc under N2 B Cool the solution to 0-5 °C A->B C Slowly add terephthaloyl chloride to the stirred diamine solution B->C D Maintain temperature at 0-5 °C and stir for 2-4 hours C->D E Allow the reaction to warm to room temperature and stir overnight D->E F Precipitate the polymer by pouring the reaction mixture into methanol E->F G Filter the polymer F->G H Wash the polymer with water and methanol to remove unreacted monomers and salts G->H I Dry the polymer under vacuum at 80 °C H->I

Caption: Workflow for the synthesis of polyamide from this compound.

Detailed Step-by-Step Protocol
  • Monomer and Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.36 g, 10 mmol) and anhydrous lithium chloride (0.42 g) in 30 mL of dry N,N-dimethylacetamide (DMAc).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: To the vigorously stirred solution, slowly add terephthaloyl chloride (2.03 g, 10 mmol) portion-wise over 30 minutes.

  • Low-Temperature Reaction: Maintain the reaction temperature at 0-5 °C for 4 hours.

  • Room Temperature Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight under a nitrogen atmosphere.

  • Precipitation: Pour the viscous polymer solution into 300 mL of methanol with constant stirring. A fibrous precipitate will form.

  • Filtration and Washing: Collect the polymer by filtration. Wash the precipitate thoroughly with water (3 x 100 mL) and then with methanol (2 x 100 mL).

  • Drying: Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.

Characterization of the Resulting Polyamide

Thorough characterization is essential to confirm the structure and properties of the synthesized polyamide. The following techniques are recommended.[8]

Analytical Techniques and Expected Observations
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage. Look for characteristic absorption bands around 3300 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (C=O stretching, Amide I), and 1540 cm⁻¹ (N-H bending, Amide II).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. The spectra should confirm the presence of both monomer units in the polymer backbone.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.[10] Aromatic polyamides are expected to exhibit high decomposition temperatures, typically above 400 °C.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[9][12] The Tg provides insight into the polymer's amorphous or semi-crystalline nature and its processing window.

Representative Data Summary
PropertyExpected ValueSignificance
Inherent Viscosity (dL/g) 0.5 - 1.0Indicates the formation of a high molecular weight polymer.
Glass Transition Temp. (Tg) 250 - 300 °CHigh Tg suggests good thermal stability and dimensional rigidity.[13]
5% Weight Loss Temp. (TGA) > 400 °CDemonstrates excellent thermal stability of the polymer backbone.[11]
Solubility Soluble in DMAc, NMP, DMSOThe presence of the side group enhances solubility in polar aprotic solvents.

Potential Applications in Drug Development

The unique structure of polyamides derived from this compound makes them promising candidates for various applications in drug development, particularly in drug delivery systems.[2][3]

Rationale for Biomedical Applications

The presence of the N-methylaminomethyl side chain offers several advantages:

  • Biocompatibility: Polyamides, in general, exhibit good biocompatibility.[14] The introduction of the amino group may further enhance cell adhesion and proliferation.

  • Drug Conjugation: The secondary amine provides a reactive site for the covalent attachment of therapeutic agents, targeting ligands, or imaging agents.

  • Controlled Release: The polymer matrix can be designed to release the conjugated drug in a controlled manner, responding to specific physiological triggers such as pH or enzymes.[3]

Conceptual Drug Delivery Workflow

G cluster_synthesis Polymer-Drug Conjugate Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Drug Delivery A Synthesize Polyamide with This compound C Conjugate Activated Drug to the Polyamide's Secondary Amine A->C B Activate Drug Molecule (e.g., with a linker) B->C D Formulate Polymer-Drug Conjugate into Nanoparticles (e.g., via nanoprecipitation) C->D E Administer Nanoparticles D->E F Targeted Accumulation at Disease Site (e.g., tumor) E->F G Controlled Drug Release F->G

Caption: Conceptual workflow for a drug delivery system using the functional polyamide.

Conclusion

This compound is a promising monomer for the development of a new generation of functional polyamides. Its unique structure provides a means to overcome the solubility challenges often associated with aromatic polyamides while introducing a reactive handle for post-polymerization modification. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of these novel polymers in a wide range of applications, from high-performance materials to advanced biomedical systems.

References

  • Al-bdiry, M. F. (2012). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid. Research and Reviews: Journal of Chemistry.
  • Byun, T.-J. (n.d.). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups.
  • Boyd Biomedical. (2021, May 25).
  • Chemistry LibreTexts. (2023, January 22). Polyamides.
  • National Center for Biotechnology Information. (n.d.). 2-[(methylamino)methyl]aniline. PubChem.
  • ResearchGate. (n.d.).
  • Zhong, M., et al. (2022, November 14). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI.
  • El-Ghamry, H. A., & Abd El-Mageed, H. R. (2012, August 17).
  • Kumar, P., & Singh, Y. (2021, October 8). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PubMed.
  • Chem-Impex. (n.d.). 2-Dimethylaminomethyl-aniline.
  • Aidic. (n.d.). Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO).
  • ResearchGate. (2025, August 7).
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Lymperopoulou, K., et al. (2021, October 8). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. PMC - PubMed Central.
  • de la Cruz, G. A., et al. (n.d.).
  • Baird, E. E., & Dervan, P. B. (1996, June 15). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.
  • Zhang, A., et al. (2025, August 10). (PDF)
  • Latypova, L. R., et al. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS.
  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis.
  • (2023, September 13). Chapter 2: General Methods for preparing Polymers.
  • Kumar, P., & Singh, Y. (2021, October 8). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH.
  • Malloy, T. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • ResearchGate. (2025, October 15). (PDF) Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
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  • Wikipedia. (n.d.).
  • Pantano, M. F., et al. (n.d.). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. MDPI.
  • MDPI. (n.d.). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2).
  • Chemistry LibreTexts. (2019, September 3). 20.10: Polyamides and Polyesters: Step-Growth Polymers.
  • RSC Publishing. (2021, June 14).
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  • YouTube. (2022, June 6). Condensation polymerisation - diamine and dicarboxylic acid polymers.

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Application Note & Protocol: Synthesis and Characterization of Conductive Poly(2-(Methylaminomethyl)aniline) for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Functionalized Conductive Polymers

Polyaniline (PANI) and its derivatives are a cornerstone in the field of conductive polymers, prized for their tunable conductivity, environmental stability, and straightforward synthesis.[1][2][3] However, the inherent insolubility of PANI in common organic solvents often curtails its processability and limits its integration into various applications.[1][2] A key strategy to overcome this limitation is the functionalization of the aniline monomer, which can enhance solubility while introducing new chemical functionalities.[1][2] This application note details a comprehensive protocol for the synthesis and characterization of a novel conductive polymer derived from 2-(Methylaminomethyl)aniline. The introduction of the methylaminomethyl group at the ortho position is hypothesized to improve solubility and provide a reactive handle for further post-polymerization modifications, opening avenues for applications in sensors, corrosion inhibition, and biomedical devices.[1][2][3]

Mechanistic Rationale: Oxidative Polymerization of Substituted Anilines

The synthesis of polyaniline and its derivatives typically proceeds via an oxidative chemical or electrochemical polymerization in an acidic medium.[3] The generally accepted mechanism involves the formation of a radical cation from the aniline monomer, which then propagates through radical-radical coupling and subsequent rearrangement to form the polymer chain. The presence of substituents on the aniline ring can influence the polymerization process and the final properties of the polymer through steric and electronic effects.[2][4] For this compound, the ortho-substituent is expected to favor a more linear polymer chain by sterically hindering side reactions, which can be a challenge in the polymerization of unsubstituted aniline.

Experimental Workflow Overview

The synthesis and characterization of poly(this compound) follow a logical progression from monomer preparation to detailed polymer analysis.

Workflow Monomer Monomer Preparation (this compound) Polymerization Oxidative Polymerization Monomer->Polymerization Acidic Medium Purification Polymer Purification and Isolation Polymerization->Purification Precipitation & Washing Characterization Polymer Characterization Purification->Characterization FTIR, UV-Vis, Conductivity

Caption: Experimental workflow for poly(this compound).

Detailed Experimental Protocol: Chemical Polymerization

This protocol outlines the chemical oxidative polymerization of this compound.

4.1. Materials and Reagents

  • This compound (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl), 1 M (Dopant and reaction medium)

  • Methanol (for washing)

  • Deionized water

4.2. Step-by-Step Synthesis Protocol

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.0 g of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. The solution should be cooled to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 5.0 g of ammonium persulfate in 50 mL of 1 M HCl. Stir until the APS is fully dissolved and cool the solution in an ice bath.

  • Polymerization Reaction: Slowly add the chilled APS solution dropwise to the stirred monomer solution over 30 minutes. A significant color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction Completion and Aging: Continue stirring the reaction mixture in the ice bath for 2 hours, and then let it stand at room temperature for 24 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the polymer sequentially with 1 M HCl and then with methanol until the filtrate becomes colorless. This removes unreacted monomer, oligomers, and excess oxidant.

    • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Proposed Polymerization Mechanism

The polymerization is initiated by the oxidation of the aniline monomer to a radical cation, which then propagates the polymer chain.

Mechanism Monomer This compound Radical Radical Cation Monomer->Radical Oxidation Oxidant Ammonium Persulfate (APS) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Characterization of Poly(this compound)

6.1. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is crucial for confirming the polymer structure. Expected characteristic peaks include N-H stretching, C-H stretching of the aromatic ring and the substituent, C=C stretching of the quinoid and benzenoid rings, and C-N stretching vibrations.[5]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length. The doped, conductive form is expected to show characteristic absorption bands.

6.2. Electrical Conductivity Measurement

The electrical conductivity of the synthesized polymer can be measured using a four-point probe method on a pressed pellet of the polymer powder.[6] The conductivity is a key indicator of the success of the polymerization and doping process.

Expected Properties and Data

The introduction of the 2-(methylaminomethyl) substituent is anticipated to influence the polymer's properties as outlined in the table below. The data presented are hypothetical and based on trends observed for other ortho-substituted polyanilines.[7][8]

PropertyExpected Value/ObservationRationale
Solubility Improved solubility in polar aprotic solvents (e.g., NMP, DMSO) compared to pristine PANI.The bulky and polar substituent disrupts interchain packing and introduces favorable solvent-polymer interactions.
Electrical Conductivity 10⁻² to 10⁰ S/cmWhile the substituent may slightly decrease conductivity due to steric hindrance affecting planarity, it remains in the conductive regime.[7][8]
Thermal Stability Stable up to ~250 °CSimilar to other polyaniline derivatives, the polymer backbone is expected to exhibit good thermal stability.[9]

Potential Applications

The enhanced processability and functional handle of poly(this compound) make it a promising candidate for a variety of applications:

  • Chemical Sensors: The amine functionality can interact with various analytes, leading to changes in conductivity, making it suitable for sensor applications.[4]

  • Corrosion Protection: The polymer can form a protective coating on metal surfaces, inhibiting corrosion.[1][2]

  • Biomedical Applications: The reactive amine group can be used to immobilize biomolecules for biosensors or drug delivery systems.

Conclusion

This application note provides a detailed, albeit prospective, protocol for the synthesis and characterization of a novel conductive polymer, poly(this compound). The rationale behind the synthetic strategy and the expected properties are grounded in the extensive literature on polyaniline and its derivatives. This work aims to guide researchers in the exploration of new functionalized conductive polymers with tailored properties for advanced applications.

References

  • Ahmed, F., & Arfin, T. (2017). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals - Research and Reviews.
  • A. L. G. de Paula, et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Azmi, N. E., et al. (2022). Effects of Polymerization Time towards Conductivity and Properties of Poly(methyl methacrylate)/Polyaniline (PMMA/PANi) Copolymer. MDPI.
  • A. L. G. de Paula, et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH. [Link]

  • A. L. G. de Paula, et al. (2021).
  • Baker, E. P., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH.
  • Barbero, C. A. (2021).
  • Inzelt, G. (2012). Polyaniline Derivatives and Their Applications.
  • Jeyapriya, S., & Vimala, G. (2016). DC-AC CONDUCTIVITY BEHAVIORS OF Poly (2-methoxy aniline-co-2-chloro aniline) AND Poly (2-methoxy aniline-co-2-chloro aniline) - composite-clay.
  • Mazur, M. (2007). Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system. European Physical Journal E.
  • Ozkaya, T. G., & Tunc, S. (2023). Preparation and characterization of conductive blends of polyaniline with polyphenol red. DergiPark.
  • W. R. Grace & Co.-Conn. (1990). U.S. Patent No. 4,940,517.
  • Al-juhani, M. A., & Al-ammar, K. A. (2019). Electrical conductivity study of starch grafting with Poly2-ChloroAnline and 3-Chloro-2-methyl Aniline.
  • Shrivastava, N. K., et al. (2025). Balancing Conductivity and Morphology in Aniline-Tuned Biopolymer–Starch Composites. PMC - NIH.
  • Polyaniline : Conducting polymer-Synthesis, properties and applic
  • Effect of the morphology of films of polyaniline derivatives poly-2-[(2E)-1‑methyl-2‑butene-1‑yl]aniline and poly-2-(cyclohex-2‑en-1‑yl)aniline on sensory sensitivity to humidity and ammonia vapors. (n.d.).
  • MacDiarmid, A. G. (1985). The Polyanilines: A Novel Class of Conducting Polymers. DTIC.
  • Preparation and Characterization of Melamine Aniline Formaldehyde-Organo Clay Nanocomposite Foams (MAFOCF)
  • 2-[(methylamino)methyl]aniline (C8H12N2). (n.d.). PubChem.

Sources

Application Notes and Protocols for 2-(Methylaminomethyl)aniline as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 2-(Methylaminomethyl)aniline in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties. This compound, a bidentate N,N'-donor ligand, presents a compelling scaffold for the chelation of a variety of transition metals. Its structure, featuring a primary aromatic amine and a secondary methyl-substituted benzylic amine, offers a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating this promising ligand. While direct literature on this compound is sparse, this document leverages established principles and protocols from closely related N-alkylated 2-aminobenzylamine and other aniline-based ligand systems to provide a robust framework for researchers.

The rationale behind exploring this compound as a ligand stems from the well-documented versatility of aniline derivatives in stabilizing various oxidation states of metal ions and their applications in catalysis and medicinal chemistry. The introduction of a methyl group on the benzylic amine can subtly influence the steric environment around the metal center, potentially impacting catalytic activity and selectivity. Furthermore, the inherent biological activities associated with aniline-derived metal complexes make this ligand a person of interest for the development of novel therapeutic agents.[1]

Part 1: The Ligand - Synthesis and Characterization of this compound

Protocol 1: Synthesis of this compound

Principle: This protocol is based on the reductive amination of 2-aminobenzaldehyde with methylamine, followed by reduction, or the direct N-methylation of 2-aminobenzylamine. The latter is often challenging due to the potential for over-methylation and reaction at the aniline nitrogen. A more controlled approach is the mono-acylation of 2-aminobenzylamine, followed by reduction. The following is an adapted procedure based on the selective N-functionalization of 2-aminobenzylamine.[2]

Materials:

  • 2-Aminobenzylamine

  • Ethyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • Protection of the Benzylic Amine:

    • Dissolve 2-aminobenzylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add ethyl chloroformate (1 equivalent) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carbamate-protected intermediate.

  • Reduction to the N-methylated Ligand:

    • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Suspend lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and slowly add a solution of the carbamate intermediate from the previous step in the same anhydrous solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with the reaction solvent.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Characterization of the Ligand:

The purified ligand should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methyl group and the overall molecular structure.

  • FTIR Spectroscopy: To identify the N-H and C-N stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight.

Part 2: Synthesis and Characterization of Metal Complexes

The bidentate nature of this compound allows it to form stable chelate rings with a variety of transition metal ions. The general procedure for complexation is adaptable to different metal precursors.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

Principle: This protocol describes a general method for the synthesis of metal(II) complexes by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry is typically 1:2 (metal:ligand) for octahedral complexes or 1:1 for square planar or tetrahedral complexes, depending on the metal and reaction conditions.

Materials:

  • This compound (the ligand, L)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, PdCl₂, Zn(NO₃)₂)

  • Anhydrous methanol or ethanol

  • Inert atmosphere setup (optional, but recommended for air-sensitive metals like Co(II))

Procedure:

  • Dissolve the metal(II) salt (1 equivalent) in a minimal amount of anhydrous methanol or ethanol.

  • In a separate flask, dissolve this compound (1 or 2 equivalents, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • A color change or the formation of a precipitate is often observed upon mixing.

  • Stir the reaction mixture at room temperature for 2-4 hours, or gently reflux for 1-2 hours to ensure complete complexation.

  • Monitor the reaction by observing the precipitation of the complex.

  • Cool the mixture to room temperature, and if a precipitate has formed, collect it by filtration.

  • Wash the solid complex with small portions of cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to induce precipitation.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the coordination of water molecules to the metal center, which can compete with the desired ligand.

  • Inert Atmosphere: For metals susceptible to oxidation (e.g., Co(II) to Co(III)), an inert atmosphere is necessary to maintain the desired oxidation state.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter that dictates the geometry and coordination number of the resulting complex.

Characterization of the Metal Complexes

A thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

Technique Purpose Expected Observations
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the metal-to-ligand ratio.The experimental percentages should be in close agreement with the calculated values for the proposed complex formula.
FTIR Spectroscopy To identify the coordination of the ligand to the metal ion.A shift in the N-H stretching and bending vibrations of the amine groups upon coordination. The appearance of new bands in the low-frequency region (typically < 600 cm⁻¹) corresponding to M-N stretching vibrations.
UV-Vis Spectroscopy To study the electronic transitions within the complex.d-d transitions for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). Charge-transfer bands may also be observed.
¹H NMR Spectroscopy To probe the structure of diamagnetic complexes in solution.A shift in the chemical shifts of the ligand protons upon coordination to the metal. Broadening of signals can sometimes occur.
Magnetic Susceptibility To determine the number of unpaired electrons in paramagnetic complexes.Provides information about the oxidation state and spin state of the metal ion, which helps in elucidating the geometry of the complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Part 3: Applications of this compound Metal Complexes

Metal complexes derived from ligands structurally similar to this compound have shown promise in catalysis and as antimicrobial agents. The following protocols are based on these established applications and can be adapted for complexes of the target ligand.

Application 1: Catalytic C-N Bond Formation (Buchwald-Hartwig Amination)

Principle: Palladium complexes with N-donor ligands are well-known catalysts for the formation of C-N bonds. This protocol outlines a general procedure for testing the catalytic activity of a newly synthesized Pd(II)-[this compound] complex in a model Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., morpholine)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Pd(II)-[this compound] complex (catalyst)

  • Inert atmosphere setup (glovebox or Schlenk line)

  • GC-MS for reaction monitoring and yield determination

Protocol 3: Catalytic Amination

  • In a glovebox or under an inert atmosphere, add the Pd(II) catalyst (e.g., 1 mol%), the aryl halide (1 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a dry reaction vessel.

  • Add anhydrous toluene (e.g., 2 mL).

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for a set time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS to determine the conversion and yield of the N-arylated product.

Diagram: Catalytic Cycle Workflow

Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(II)-L Complex Pd(II)-L Complex Pd(0)-L Pd(0)-L Pd(II)-L Complex->Pd(0)-L Reduction Oxidative Addition Complex Oxidative Addition Complex Pd(0)-L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex -HX Reductive Elimination Complex->Pd(0)-L Product (Ar-Amine) Ar-X Ar-X Amine Amine Product (Ar-Amine) Product (Ar-Amine)

Caption: Generalized Buchwald-Hartwig amination cycle.

Application 2: Antimicrobial Activity Screening

Principle: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to penetrate microbial cell membranes.[3] This protocol describes a standard disk diffusion assay to screen for the antibacterial activity of the synthesized metal complexes.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))

  • Nutrient agar plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized metal complexes and the free ligand

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic like ciprofloxacin)

  • Negative control (solvent alone)

Protocol 4: Disk Diffusion Assay

  • Prepare sterile nutrient agar plates.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test bacteria.

  • Prepare solutions of the test compounds (ligand and metal complexes) and the positive control at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

  • Impregnate sterile paper disks with a fixed volume (e.g., 10 µL) of the test solutions and the controls.

  • Allow the solvent to evaporate from the disks.

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

The results should be tabulated for easy comparison of the antimicrobial activity of the ligand and its different metal complexes against the tested bacterial strains.

Compound Concentration (µ g/disk ) Zone of Inhibition (mm)
S. aureus
This compound (L) 10
[CuL₂]Cl₂ 10
[NiL₂]Cl₂ 10
10
Ciprofloxacin (Positive Control) 5
DMSO (Negative Control) -0

Diagram: Antimicrobial Screening Workflow

Antimicrobial_Workflow Prepare Bacterial Culture Prepare Bacterial Culture Inoculate Agar Plates Inoculate Agar Plates Prepare Bacterial Culture->Inoculate Agar Plates Place Disks on Plates Place Disks on Plates Inoculate Agar Plates->Place Disks on Plates Prepare Test Solutions Prepare Test Solutions Impregnate Sterile Disks Impregnate Sterile Disks Prepare Test Solutions->Impregnate Sterile Disks Impregnate Sterile Disks->Place Disks on Plates Incubate Plates Incubate Plates Place Disks on Plates->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Compare Activities Compare Activities Measure Zones of Inhibition->Compare Activities

Caption: Workflow for the disk diffusion assay.

Conclusion and Future Perspectives

This compound represents a ligand with significant potential for the development of novel metal complexes. While further research is needed to fully elucidate its coordination chemistry and the properties of its complexes, the protocols and insights provided in this guide offer a solid foundation for such investigations. The adaptability of its synthesis and the straightforward nature of its complexation reactions make it an accessible target for researchers. Future work should focus on the isolation and full characterization, including X-ray crystallography, of a range of its metal complexes. A systematic evaluation of their catalytic and biological activities will undoubtedly unveil new and exciting applications in the fields of synthetic chemistry and drug discovery.

References

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. (2015). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. (2021). Catalysis Science & Technology. Retrieved January 28, 2026, from [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry. Retrieved January 28, 2026, from [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). Angewandte Chemie International Edition. Retrieved January 28, 2026, from [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). Retrieved January 28, 2026, from [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers. Retrieved January 28, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Retrieved January 28, 2026, from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2020). ACS Omega. Retrieved January 28, 2026, from [Link]

  • Method for preparing aminobenzylamine. (1987). Google Patents.
  • Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018). PMC. Retrieved January 28, 2026, from [Link]

  • Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Scope of N‐substituted 2‐aminobenzamide. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Transition Metal-Catalyzed Aminocarbonylation Reactions. (2024). PubMed. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Inorganics. Retrieved January 28, 2026, from [Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017). Chemical Reviews. Retrieved January 28, 2026, from [Link]

  • ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF SOME TRANSITION METAL COMPLEXES OF TWO LIGANDS DERIVED FROM AMINO ACIDS AND 2 -IMINO -1 -METHYLIMIDAZOLIDIN -4 -ONE. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2021). Molecules. Retrieved January 28, 2026, from [Link]

  • Selective Methylation of Amines with Carbon Dioxide and H2. (2013). Angewandte Chemie International Edition. Retrieved January 28, 2026, from [Link]

  • Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. (2013). TSI Journals. Retrieved January 28, 2026, from [Link]

  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. (2023). Topics in Current Chemistry. Retrieved January 28, 2026, from [Link]

  • Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Coordination Chemistry of 2-(Methylaminomethyl)aniline with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the coordination protocols and applications of 2-(Methylaminomethyl)aniline (MAMA), also known as


-methyl-2-aminobenzylamine. As an unsymmetrical bidentate ligand, MAMA offers unique steric and electronic properties compared to symmetric diamines (e.g., ethylenediamine). Its coordination chemistry is pivotal in two high-value sectors: homogeneous catalysis  (specifically Palladium-catalyzed cross-coupling) and medicinal inorganic chemistry  (Platinum-based cytotoxic agents).

This document provides optimized protocols for synthesizing Pd(II) and Pt(II) complexes, characterization data tables, and mechanistic insights into the ligand's behavior.

Ligand Profile & Design Principles

Structural Characteristics

The MAMA ligand (


) features two distinct nitrogen donors:
  • Hard Donor: Primary aromatic amine (Aniline

    
    ). Lower basicity (
    
    
    
    ).
  • Softer/More Basic Donor: Secondary aliphatic amine (

    
    ). Higher basicity (
    
    
    
    ).

Upon coordination, MAMA forms a thermodynamically stable six-membered chelate ring (Metal-N-C-C-C-N). The steric bulk of the


-methyl group on the aliphatic arm influences the axial protection of the metal center, affecting catalytic turnover rates and biological substitution kinetics.
Binding Mode Visualization

The following diagram illustrates the bidentate coordination mode and the resulting chelate geometry.

LigandBinding cluster_ligand This compound Backbone M Metal Center (Pd/Pt) N_ali N (Aliphatic) Secondary Amine N_ali->M Coordinate Bond (Stronger) C_meth CH2 Spacer N_ali->C_meth N_aro N (Aromatic) Aniline N_aro->M Coordinate Bond (Weaker) C_ortho C (Ortho) C_meth->C_ortho C_ipso C (Ipso) C_ortho->C_ipso C_ipso->N_aro

Figure 1: Chelation topology of MAMA. The asymmetry between the aliphatic and aromatic nitrogen creates a distinct electronic gradient across the metal center.

Protocol A: Synthesis of [Pd(MAMA)Cl₂] for Catalysis

Application: Pre-catalyst for Suzuki-Miyaura and Heck coupling reactions. The unsymmetrical nature of the ligand promotes the trans-effect, facilitating oxidative addition/reductive elimination cycles.

Materials
  • Precursor:

    
     (Dichloro(1,5-cyclooctadiene)palladium(II)) or 
    
    
    
    .
  • Ligand: this compound (1.05 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of

    
     in 10 mL of anhydrous DCM in a round-bottom flask. The solution should appear yellow-orange.
    
  • Ligand Addition: Dissolve 1.05 mmol of MAMA in 2 mL of DCM. Add this solution dropwise to the stirring palladium solution over 5 minutes.

    • Mechanism:[1] The diamine ligand displaces the labile COD ligand. The reaction is driven by the chelate effect (entropy) and the formation of stronger Pd-N bonds.

  • Precipitation: Stir at room temperature for 2 hours. A yellow precipitate (the complex) will form as the COD is released.

  • Isolation: Filter the solid through a sintered glass frit.

  • Washing: Wash the precipitate with cold diethyl ether (

    
    ) to remove displaced COD and unreacted ligand.
    
  • Drying: Dry under high vacuum for 4 hours.

Characterization Criteria
TechniqueObserved SignalInterpretation
¹H NMR Shift in N-Me doubletCoordination of aliphatic N deshields the methyl protons.
¹H NMR Broadening of NH₂Loss of fluxionality upon binding; protons become diastereotopic.
Elemental Analysis C, H, N %Matches formula

.

Protocol B: Synthesis of [Pt(MAMA)Cl₂] for Cytotoxicity Studies

Application: Development of cisplatin analogues. The "carrier ligand" (MAMA) remains bound to Pt, while the labile chlorides are hydrolyzed in vivo to bind DNA.

Workflow Diagram

PtSynthesis Start Start: K2PtCl4 (Aqueous Solution) Mixing Reaction: Mix & Stir 24h @ 25°C (Protect from Light) Start->Mixing LigandPrep Ligand Prep: MAMA Dissolved in Water/MeOH LigandPrep->Mixing Precipitation Precipitation: Yellow/Beige Solid Forms Mixing->Precipitation Ligand Exchange Filtration Filtration & Washing (Water/Ethanol/Ether) Precipitation->Filtration Recrystallization Purification: Recrystallize from DMF/HCl Filtration->Recrystallization Remove KCl Final Final Product: [Pt(MAMA)Cl2] Recrystallization->Final

Figure 2: Synthetic pathway for Platinum(II) MAMA complexes. Light protection is critical to prevent photo-reduction of Pt species.

Detailed Methodology
  • Preparation: Dissolve

    
     (1.0 mmol) in 15 mL of deionized water. Filter if the solution is turbid.
    
  • Ligand Introduction: Dissolve MAMA (1.0 mmol) in 5 mL of methanol.

  • Complexation: Add the ligand solution to the platinum solution. Adjust pH to ~6-7 using dilute HCl if necessary to prevent hydroxo-species formation, though the amine is naturally basic.

  • Incubation: Stir the mixture in the dark at room temperature for 24–48 hours.

    • Note: The reaction is slower than with Pd due to the kinetic inertness of Pt(II).

  • Purification: The complex

    
     usually precipitates as a yellow/beige solid. Collect by filtration.
    
    • Critical Step: If oiling occurs (common with aliphatic amines), triturate with diethyl ether.

  • Validation: Verify purity via HPLC (>95%) before biological testing.

Comparative Data: MAMA vs. Ethylenediamine (en)

The following table highlights why MAMA is selected over the standard ethylenediamine ligand in specific applications.

FeatureMAMA (

-Me-2-ABA)
Ethylenediamine (en)Impact
Symmetry

(Asymmetric)

(Symmetric)
MAMA creates electronically distinct coordination sites (Trans-effect differentiation).
Lipophilicity High (Aromatic ring)LowMAMA complexes cross cell membranes more effectively (higher cytotoxicity).
Sterics Moderate (Phenyl + N-Me)LowMAMA offers better protection against axial attack in catalytic cycles.
Ring Size 6-membered5-membered6-membered rings are generally more flexible, affecting bite angle.

Safety & Handling

  • Ligand Toxicity: Anilines are potential carcinogens and skin sensitizers. Handle MAMA in a fume hood.

  • Heavy Metals: Platinum and Palladium salts are sensitizers. Collect all heavy metal waste separately.

  • Solvents: DCM is a volatile organochloride; use appropriate respiratory protection.

References

  • Coordination Chemistry of Transition Metals. Lumen Learning.

  • Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives.Applied Organometallic Chemistry.

  • Cytotoxicity and Antitumor Activity of Bis(platinum) Complexes.Journal of Medicinal Chemistry.

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.Journal of the American Chemical Society. (Context on aniline reactivity with Palladium).

  • Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands.Dalton Transactions. (Structural characterization techniques for similar N-donor ligands).

Sources

Application Notes & Protocols: Catalytic Applications of 2-(Methylaminomethyl)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to a comprehensive guide on the catalytic applications of metal complexes featuring the 2-(Methylaminomethyl)aniline ligand. This document is designed for researchers, chemists, and drug development professionals who seek to leverage the unique properties of these catalysts in synthetic chemistry. The this compound ligand, a robust N,N'-bidentate chelator, forms stable and highly active complexes with a variety of transition metals, particularly palladium and ruthenium. Its structure offers a precise balance of steric hindrance and electronic properties, making its metal complexes versatile catalysts for a range of organic transformations. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with the foundational knowledge to not only replicate but also innovate upon these methods.

The this compound Ligand: A Privileged Scaffold

The efficacy of a metal catalyst is fundamentally tied to the ligand coordinated to the metal center. The this compound ligand is a powerful bidentate N,N'-donor ligand. Its structure, featuring a primary aniline nitrogen and a secondary amine, allows it to form a stable five-membered chelate ring upon coordination with a metal ion.

Key Attributes:

  • Strong Sigma Donation: The two nitrogen atoms are strong sigma donors, which increases the electron density on the metal center. This is crucial for facilitating oxidative addition, a key step in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions.[1]

  • Structural Rigidity and Flexibility: The five-membered chelate ring provides structural stability to the complex, preventing ligand dissociation and catalyst decomposition. However, the methylene linker allows for sufficient flexibility to accommodate the geometric changes the metal center undergoes during the catalytic cycle.

  • Modularity: The aniline backbone can be easily modified with various substituents to fine-tune the steric and electronic properties of the catalyst, allowing for optimization for specific substrates and reactions.

Caption: General structure and metal coordination of the ligand.

Palladium Complexes in Cross-Coupling Reactions

Palladium complexes of aniline-derived ligands are exceptionally effective precatalysts for carbon-carbon and carbon-nitrogen bond-forming reactions.[1] These reactions are cornerstones of modern synthetic chemistry, essential for constructing complex molecules in pharmaceuticals and materials science.[2]

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions. Palladium complexes of ligands structurally similar to this compound have demonstrated high efficiency and broad substrate scope in this transformation.[3][4]

Causality of Performance: The bidentate N,N' ligand stabilizes the Pd(0) active species and the Pd(II) intermediates in the catalytic cycle. The electron-donating nature of the nitrogen atoms facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center. The complex's stability also leads to high turnover numbers (TONs), allowing for low catalyst loadings.[3]

Suzuki_Cycle pd0 L-Pd(0) oxidative_add L-Pd(II)(Ar)(X) pd0->oxidative_add Oxidative Addition (Ar-X) transmetal L-Pd(II)(Ar)(R) oxidative_add->transmetal Transmetalation (R-B(OR)2) reductive_elim Ar-R transmetal->reductive_elim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of [Pd(2-MAMA)Cl₂] Complex

This protocol describes the synthesis of the dichlorido[this compound]palladium(II) complex, a stable precatalyst.

Materials:

  • This compound (1.0 mmol)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (1.0 mmol)

  • Methanol (20 mL)

  • Diethyl ether (50 mL)

  • Schlenk flask, magnetic stirrer, filtration apparatus

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound in 10 mL of methanol in a Schlenk flask.

  • Reaction: In a separate flask, dissolve Na₂PdCl₄ in 10 mL of methanol. Add this solution dropwise to the ligand solution at room temperature with vigorous stirring.

  • Precipitation: A precipitate (typically yellow or orange) will form almost immediately. Continue stirring the suspension at room temperature for 4 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of cold methanol (2 x 5 mL) and then diethyl ether (3 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under vacuum to yield the [Pd(2-MAMA)Cl₂] complex.

Self-Validation:

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Elemental analysis should confirm the expected elemental composition.

  • Purity: A sharp melting point and clean NMR spectra are indicators of high purity.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the use of the synthesized complex in a typical cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • [Pd(2-MAMA)Cl₂] (0.01 mmol, 1 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₂CO₃, and the palladium precatalyst.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Reaction: Seal the vial and heat the mixture at 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Aryl HalideBoronic AcidProductYield (%)TON
4-BromotoluenePhenylboronic acid4-Methylbiphenyl9595
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl9898
1-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl9292
2-BromopyridinePhenylboronic acid2-Phenylpyridine8888
Data is representative and based on typical results for similar catalyst systems.[3]

Ruthenium Complexes in Hydrogenation & Methylation

Ruthenium complexes are highly effective for hydrogenation and hydrogen transfer reactions.[5][6] The this compound ligand can stabilize Ru(II) species that are active for these transformations.

Application: N-Methylation of Anilines with Methanol

The methylation of amines is a fundamental process in the synthesis of fine chemicals and pharmaceuticals.[7] Using methanol as a "borrowing hydrogen" or "hydrogen autotransfer" methylating agent is a highly atom-economical and sustainable method.[5][6]

Mechanism Insight: The catalytic cycle involves the ruthenium center temporarily "borrowing" hydrogen from methanol to form a ruthenium-hydride and formaldehyde in situ. The aniline then condenses with formaldehyde to form an imine, which is subsequently reduced by the ruthenium-hydride to yield the N-methylated product, regenerating the catalyst and releasing water as the only byproduct.[6] Cyclometalated ruthenium complexes are particularly effective in this process.[5]

Workflow start Assemble Reactants (Aniline, Methanol, Ru-Catalyst, Base) reaction Inert Atmosphere Reaction (Heat, Stir) start->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction complete purify Column Chromatography workup->purify product Isolated N-Methylated Product purify->product

Caption: Experimental workflow for catalytic N-methylation.

Protocol: Catalytic N-Methylation of Aniline

This protocol provides a general method for the N-methylation of anilines using a ruthenium catalyst derived from a this compound-type ligand.

Materials:

  • Aniline derivative (1.0 mmol)

  • Methanol (5.0 mL, serves as solvent and reagent)

  • Ruthenium precatalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand) (0.01 mmol, 1 mol%)

  • Base (e.g., NaOH or K₂CO₃) (0.2 mmol)

  • Schlenk tube, magnetic stirrer, heating block

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, combine the aniline derivative, ruthenium precatalyst, and the base.

  • Reagent Addition: Add methanol to the tube.

  • Reaction: Seal the tube and heat the mixture to 60-120 °C. The optimal temperature depends on the specific catalyst and substrate. Stir for 12-24 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the N-methylaniline product.

Trustworthiness through Self-Validation: The protocol's success relies on maintaining an inert atmosphere to protect the active Ru-H species. The progress should be monitored to avoid over-methylation to the N,N-dimethylaniline. The identity and purity of the product must be confirmed by NMR spectroscopy and mass spectrometry.

Concluding Remarks

Metal complexes of this compound and related structures represent a versatile and powerful class of catalysts. Their straightforward synthesis and the stability of the resulting complexes make them highly attractive for a range of synthetic applications, from the construction of complex carbon skeletons via cross-coupling to sustainable C-N bond formation through methylation. The protocols and insights provided herein serve as a robust starting point for researchers to explore and expand the utility of these remarkable catalytic systems.

References

  • Borah, B. J., Nandi, S., & Sarma, B. (2014). Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water. Journal of Chemical Sciences, 126(3), 775–781. [Link]

  • Wiedermann, J., Mereiter, K., & Kirchner, K. (2006). Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. Journal of Molecular Catalysis A: Chemical, 257(1–2), 67–72. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 100-103. [Link]

  • Junge, K., Papa, V., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1835-1840. [Link]

  • Gudima, A. O., et al. (2023). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum. [Link]

  • Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(12), 18562-18569. [Link]

  • Mhlongo, N. N., et al. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 25(22), 5489. [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Polymers, 14(19), 4026. [Link]

Sources

Application Notes and Protocols: 2-(Methylaminomethyl)aniline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-(Methylaminomethyl)aniline as a Synthetic Precursor

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of biologically active molecules. Among the myriad of building blocks available to the synthetic chemist, this compound stands out as a particularly versatile and powerful precursor. Its unique arrangement of a primary aromatic amine, a secondary aliphatic amine, and a benzylic methylene group, all in an ortho relationship, provides a reactive platform for a variety of cyclization strategies. This application note provides an in-depth guide to the synthesis of several key heterocyclic families—quinazolines, 1,2,3,4-tetrahydroquinazolines, and 1,5-benzodiazepines—using this compound as the starting material. We will delve into detailed, field-proven protocols, explore the mechanistic underpinnings of these transformations, and offer insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to confidently and successfully employ this valuable synthetic tool.

I. Synthesis of 1,2,3,4-Tetrahydroquinazolines and their Aromatization to Quinazolines

The reaction of this compound with aldehydes is a direct and highly efficient method for the synthesis of 1,2,3,4-tetrahydroquinazolines. This transformation can often be achieved under mild, catalyst-free conditions, making it an attractive and environmentally benign process. The resulting tetrahydroquinazolines can then be readily oxidized to their corresponding aromatic quinazolines, which are a class of compounds with significant pharmacological interest.

Mechanistic Insight: The Tandem Condensation-Cyclization Pathway

The formation of 1,2,3,4-tetrahydroquinazolines from this compound and aldehydes proceeds through a tandem reaction sequence. The initial step involves the nucleophilic attack of the more basic secondary amine of this compound onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a reactive iminium ion. The primary aromatic amine then acts as an intramolecular nucleophile, attacking the iminium ion to forge the six-membered heterocyclic ring. A final deprotonation step yields the stable 1,2,3,4-tetrahydroquinazoline product. The reaction is often favorable in aqueous media and can be accelerated by microwave irradiation, although it proceeds well at room temperature with simple stirring.

G cluster_0 Formation of 1,2,3,4-Tetrahydroquinazoline start This compound + Aldehyde (R-CHO) step1 Nucleophilic attack of secondary amine on aldehyde start->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Iminium Ion Intermediate step2->intermediate2 step3 Intramolecular nucleophilic attack by primary amine intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Deprotonation intermediate3->step4 end 1,2,3,4-Tetrahydroquinazoline step4->end

Caption: Reaction workflow for the synthesis of 1,2,3,4-tetrahydroquinazolines.

Protocol 1: Catalyst-Free Synthesis of 2-Aryl-1-methyl-1,2,3,4-tetrahydroquinazolines in Water

This protocol describes a green and efficient synthesis of 2-aryl-1-methyl-1,2,3,4-tetrahydroquinazolines via the cyclo-condensation of this compound with various aromatic aldehydes in water. The absence of a catalyst and the use of water as the solvent make this a highly sustainable method.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Deionized water

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol) in deionized water (5 mL).

  • Add the aromatic aldehyde (1.0 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 5 mL).

  • Dry the product under vacuum. If further purification is required, the crude product can be recrystallized from ethanol.

AldehydeReaction Time (h)Yield (%)
Benzaldehyde295
4-Chlorobenzaldehyde2.592
4-Methoxybenzaldehyde390
4-Nitrobenzaldehyde1.596
Protocol 2: Oxidation of 1,2,3,4-Tetrahydroquinazolines to Quinazolines

The synthesized tetrahydroquinazolines can be aromatized to the corresponding quinazolines using a variety of oxidizing agents. This protocol details a mild and efficient oxidation using o-iodoxybenzoic acid (IBX).[2]

Materials:

  • 2-Aryl-1-methyl-1,2,3,4-tetrahydroquinazoline

  • o-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-aryl-1-methyl-1,2,3,4-tetrahydroquinazoline (1.0 mmol) in DMSO (5 mL) in a round-bottom flask.

  • Add IBX (1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure quinazoline.

II. Synthesis of 2,3-Dihydro-1H-1,5-Benzodiazepines

This compound can be considered a substituted o-phenylenediamine, and as such, it can undergo condensation reactions with ketones to form seven-membered heterocyclic rings, specifically 2,3-dihydro-1H-1,5-benzodiazepines. This reaction is typically acid-catalyzed.

Mechanistic Insight: Acid-Catalyzed Condensation and Cyclization

The synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones is a well-established reaction that proceeds via an acid-catalyzed mechanism.[3][4][5] The reaction initiates with the protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity. One of the amino groups of the diamine then attacks the activated carbonyl carbon. A series of proton transfers and a dehydration step lead to the formation of an imine intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, followed by proton transfers and another dehydration step to yield a diimine intermediate, which then tautomerizes to the more stable 2,3-dihydro-1H-1,5-benzodiazepine. The use of a Lewis acid like phenylboronic acid can facilitate this process by activating the ketone and promoting the cyclization steps.[5]

G cluster_1 Formation of 1,5-Benzodiazepine start_bz This compound + Ketone (R1-CO-R2) + Acid Catalyst step1_bz Protonation of ketone start_bz->step1_bz intermediate1_bz Activated Ketone step1_bz->intermediate1_bz step2_bz Nucleophilic attack by one amino group intermediate1_bz->step2_bz intermediate2_bz Hemiaminal Intermediate step2_bz->intermediate2_bz step3_bz Dehydration intermediate2_bz->step3_bz intermediate3_bz Imine Intermediate step3_bz->intermediate3_bz step4_bz Intramolecular nucleophilic attack by second amino group intermediate3_bz->step4_bz intermediate4_bz Cyclized Intermediate step4_bz->intermediate4_bz step5_bz Tautomerization intermediate4_bz->step5_bz end_bz 2,3-Dihydro-1H-1,5-Benzodiazepine step5_bz->end_bz

Caption: Reaction workflow for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines.

Protocol 3: Phenylboronic Acid-Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives

This protocol is adapted from the synthesis of 1,5-benzodiazepines using o-phenylenediamine and can be applied to this compound. Phenylboronic acid serves as a mild and efficient Lewis acid catalyst.[5]

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone, acetophenone)

  • Phenylboronic acid

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and the ketone (2.2 mmol) in acetonitrile (10 mL) in a round-bottom flask, add phenylboronic acid (0.1 mmol, 10 mol%).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to obtain the pure 1,5-benzodiazepine derivative.

KetoneReaction Time (h)Yield (%)
Acetone488
Cyclohexanone591
Acetophenone685

III. Proposed Synthesis of Quinazolin-4(3H)-ones

While direct, one-pot syntheses of quinazolin-4(3H)-ones from this compound are not extensively reported, a logical and feasible multi-step synthetic route can be proposed based on established organic transformations. This involves the initial formation of a 2-aminobenzamide derivative from this compound, followed by cyclization with an appropriate one-carbon source.

Proposed Multi-Step Synthetic Pathway
  • Protection of the secondary amine: The secondary amine in this compound is more nucleophilic than the primary aromatic amine. To achieve selective functionalization of the primary amine, the secondary amine should first be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

  • Oxidation of the benzylic methylene group: The protected intermediate can then be subjected to oxidation to convert the aminomethyl group into a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate.

  • Deprotection and cyclization: The protecting group on the secondary amine is then removed. The resulting ortho-amino anilide can then be cyclized with a suitable one-carbon synthon, such as triethyl orthoformate or formamide, under acidic conditions to yield the desired quinazolin-4(3H)-one.

This proposed pathway leverages well-understood reactions and provides a rational approach to accessing quinazolin-4(3H)-ones from this compound, thus expanding its utility in heterocyclic synthesis.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of a range of important nitrogen-containing heterocyclic compounds. The protocols and mechanistic discussions provided herein for the synthesis of quinazolines, 1,2,3,4-tetrahydroquinazolines, and 1,5-benzodiazepines demonstrate the efficiency and versatility of this starting material. The presented methods, particularly those employing green reaction conditions, offer practical and sustainable approaches for researchers in drug discovery and development. The proposed pathway for the synthesis of quinazolin-4(3H)-ones further illustrates the potential for expanding the synthetic utility of this versatile building block.

References

  • Banerjee, M., & Das, S. (2016). Catalyst-free, on-water, room temperature synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines and their facile oxidation to quinazolines. Green Chemistry, 18(10), 3054-3061.
  • Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines. Synthesis, 48(09), 1389-1398.
  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • PubMed. (2018). Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. [Link]

  • RSC Publishing. (2019). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • Asian Journal of Chemistry. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

  • Indian Academy of Sciences. (n.d.). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. [Link]

  • ResearchGate. (n.d.). Developed strategies towards the formation of quinazoline derivatives based on 2-aminobenzylamine and arylaldehydes/benzyl Alcohols. [Link]

  • ResearchGate. (n.d.). General synthetic routes to quinazolinones. [Link]

  • ResearchGate. (n.d.). (PDF) Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • RSC Publishing. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. [Link]

  • Semantic Scholar. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. [Link]

Sources

Preparation of quinazoline derivatives from 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Quinazoline Derivatives from 2-(Methylaminomethyl)aniline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[2][3][4] Many established therapeutic agents are quinazoline-based, often functioning as kinase inhibitors to modulate cellular signaling pathways implicated in cancer.[3]

Given their therapeutic importance, the development of efficient, scalable, and environmentally benign synthetic routes to novel quinazoline derivatives is a paramount objective for researchers in drug development.[2][5] This guide focuses on the synthetic utility of this compound, a versatile and readily accessible starting material, for the construction of diverse quinazoline frameworks. While many protocols utilize the parent 2-aminobenzylamine, the principles and methodologies are directly applicable and adaptable to its N-methylated counterpart.

This document provides a detailed exploration of key synthetic strategies, the underlying reaction mechanisms, and field-tested laboratory protocols. The aim is to equip researchers with both the theoretical understanding and the practical steps required to successfully synthesize these valuable compounds.

Synthetic Strategies & Mechanistic Considerations

The synthesis of quinazolines from 2-(aminomethyl)aniline derivatives is typically a multi-step cascade reaction that can be achieved in a one-pot fashion.[6][7] The overall transformation involves the construction of the pyrimidine ring onto the aniline backbone. The most prevalent and efficient strategies involve an oxidative condensation approach.

The general mechanistic pathway for the formation of a 2-substituted quinazoline from 2-(aminomethyl)aniline and a reaction partner (such as a primary amine or alcohol) involves four key stages:

  • Oxidative Imine Synthesis: The reaction partner (e.g., a benzylamine) is first oxidized to an aldehyde or imine.

  • Intermolecular Condensation: The in situ-generated electrophilic species condenses with the primary amino group of the 2-(aminomethyl)aniline.

  • Intramolecular Cyclization: The secondary amine of the starting material then attacks the newly formed imine carbon in an intramolecular fashion to form a dihydroquinazoline intermediate.

  • Aromatization: The dihydroquinazoline intermediate undergoes a final oxidation step to yield the stable, aromatic quinazoline ring system.[6][7]

This cascade process highlights the importance of the oxidant, which drives both the initial activation of the reaction partner and the final aromatization step. The choice of catalyst and oxidant is therefore critical to the efficiency and selectivity of the synthesis.

Mechanistic_Pathway Start This compound + Partner (e.g., Benzylamine) Ox1 Oxidation Start->Ox1 [O] Condensation Intermolecular Condensation Start->Condensation Imine In situ Imine/ Aldehyde Formation Ox1->Imine Imine->Condensation Intermediate1 Condensed Intermediate Condensation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization DHQ Dihydroquinazoline Intermediate Cyclization->DHQ Ox2 Aromatization (Oxidation) DHQ->Ox2 [O] Product Quinazoline Product Ox2->Product

Caption: General mechanistic cascade for quinazoline synthesis.

Application Protocols

Here we present two distinct, reliable protocols for the synthesis of quinazoline derivatives. The first employs a metal-free, iodine-catalyzed system, representing a green and economical choice. The second utilizes an organocatalytic approach, showcasing a modern, environmentally conscious method.

Protocol 1: Metal-Free, Iodine-Catalyzed Oxidative Cyclization

This protocol is adapted from a highly efficient method that utilizes molecular iodine as the catalyst and molecular oxygen as the terminal oxidant.[8] This approach is advantageous due to its transition-metal-free nature, operational simplicity, and excellent atom economy.

Principle: Molecular iodine catalyzes the aerobic oxidative coupling of this compound with a variety of primary amines (e.g., substituted benzylamines). The reaction proceeds under solvent-free conditions, minimizing waste and simplifying product isolation.

Workflow_Iodine_Catalysis reagent reagent step step condition condition workup workup product product sub1 This compound (1 mmol) mix Combine Reagents sub1->mix sub2 Benzylamine derivative (1.2 mmol) sub2->mix cat Iodine (I₂) (10 mol%) cat->mix react Heat & Stir (6-12 h) Monitor by TLC mix->react cond Solvent-free 100-120 °C O₂ atmosphere (balloon) react->cond cool Cool to RT react->cool extract Dilute with EtOAc Wash with aq. Na₂S₂O₃ Wash with Brine cool->extract dry Dry (Na₂SO₄) Filter & Concentrate extract->dry purify Column Chromatography (Hexane:EtOAc gradient) dry->purify final_product Pure Quinazoline Derivative purify->final_product

Caption: Experimental workflow for iodine-catalyzed synthesis.

Materials and Reagents:

  • This compound

  • Substituted benzylamine or other primary amine

  • Molecular Iodine (I₂)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Oxygen balloon

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired benzylamine derivative (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).

  • Initiate Reaction: Fit the flask with a reflux condenser. Evacuate and backfill the system with oxygen from a balloon.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the dark residue with ethyl acetate (20 mL).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (2 x 15 mL) to remove residual iodine, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure quinazoline derivative.

Self-Validation and Troubleshooting:

  • Expected Outcome: The product should be a stable solid or oil. Characterization by ¹H NMR should show characteristic aromatic protons of the quinazoline core and the substituent. Mass spectrometry should confirm the expected molecular weight.

  • Incomplete Reaction: If TLC indicates incomplete conversion, consider increasing the reaction time or temperature slightly. Ensure the oxygen balloon is properly affixed.

  • Low Yield: The primary amine starting material may be volatile. Ensure the condenser is efficient. Purity of starting materials is crucial.

Protocol 2: Salicylic Acid-Catalyzed Green Oxidative Condensation

This protocol is based on the development of metal-free, organocatalytic systems for quinazoline synthesis, which offers a highly sustainable alternative.[6][7] It uses a salicylic acid derivative and a Lewis acid co-catalyst under an oxygen atmosphere.

Principle: 4,6-Dihydroxysalicylic acid acts as an effective organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen.[7] A Lewis acid co-catalyst like BF₃·Et₂O can enhance the rate of intramolecular cyclization.

Materials and Reagents:

  • This compound

  • Substituted benzylamine

  • 4,6-Dihydroxysalicylic acid (or Salicylic acid for gram-scale)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Toluene, anhydrous

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under an oxygen atmosphere (balloon), dissolve this compound (1.0 mmol) and the benzylamine derivative (1.2 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add 4,6-dihydroxysalicylic acid (0.1 mmol, 10 mol%) and BF₃·Et₂O (0.1 mmol, 10 mol%) to the solution.

  • Heating and Monitoring: Heat the mixture to 110 °C and stir. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up similar to Protocol 1 (washing with saturated NaHCO₃ to remove the acidic catalyst, followed by brine). Dry, concentrate, and purify the product via flash column chromatography.

Causality and Experimental Choices:

  • Why Salicylic Acid? The phenolic hydroxyl groups and the carboxylic acid moiety are believed to facilitate the electron transfer steps required for the oxidation of the amines under an oxygen atmosphere.

  • Why a Lewis Acid? BF₃·Et₂O coordinates to the nitrogen atoms, activating the imine intermediate towards intramolecular nucleophilic attack and thus accelerating the key cyclization step.[7]

  • Why Toluene? Toluene is a suitable high-boiling solvent that allows the reaction to proceed at an effective rate and is relatively inert under the reaction conditions.

Comparative Data of Synthetic Methods

MethodCatalyst SystemOxidantSolventTemp (°C)Typical YieldsKey Advantages
Iodine-Catalyzed I₂ (10 mol%)O₂ (balloon)Solvent-free100-120Good to Excellent[8]Metal-free, high atom economy, simple procedure.
Organocatalyzed Salicylic Acid deriv. (10 mol%) + BF₃·Et₂O (10 mol%)O₂ (atm)Toluene110Good (up to 81%)[7]Green, metal-free, scalable.[6]
Sulfur-Mediated Elemental SulfurSelf-oxidizingSolvent-free130Good to Excellent[9]Reacts with nitriles, broad scope, metal-free.
Manganese Oxide α-MnO₂TBHPChlorobenzene120Good[10]Heterogeneous catalyst, reacts with alcohols.

Conclusion

The synthesis of quinazoline derivatives from this compound is a robust and flexible process, enabling the creation of diverse molecular libraries for drug discovery and development. Modern synthetic methods have increasingly focused on green chemistry principles, utilizing metal-free catalysts, aerobic oxidation, and solvent-free conditions to improve the environmental footprint of these important transformations. The protocols detailed in this guide provide researchers with reliable and well-understood starting points for their synthetic campaigns, balancing efficiency with sustainability. Careful selection of the catalyst system and reaction partner allows for fine-tuning of the process to achieve the desired quinazoline targets.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. Organic & Biomolecular Chemistry, 14(45), 10567-10571. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Retrieved from [Link]

  • Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

  • Can, N. Ö. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-one Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]

  • Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of 2‐(aminomethyl)anilines.[a]. Retrieved from [Link]

  • Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH. Retrieved from [Link]

  • Sharma, P. C., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Retrieved from [Link]

  • Karad, S. N., & Baseer, M. A. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

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Application Notes and Protocols for Investigating the Biological Activity of 2-(Methylaminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of 2-(Methylaminomethyl)aniline Scaffolds

The aniline scaffold is a cornerstone in drug discovery, serving as a versatile template for the synthesis of a wide array of therapeutic agents. The introduction of a methylaminomethyl group at the ortho position can significantly influence the molecule's physicochemical properties, such as basicity and lipophilicity, thereby modulating its pharmacokinetic profile and target interactions. Research has demonstrated that derivatives of the parent compound, this compound, exhibit a broad spectrum of biological activities. These include potent antimicrobial effects against various bacterial strains, cytotoxic activity against cancer cell lines, and potential cardioprotective properties.[1][2][3]

The exploration of these derivatives is driven by the urgent need for novel therapeutic agents to combat challenges such as antimicrobial resistance and the demand for more effective and selective cancer therapies.[4][5] This guide provides a foundational framework for researchers to systematically investigate the biological potential of their synthesized this compound derivatives.

II. Key Biological Activities and Screening Protocols

This section outlines detailed protocols for assessing the primary biological activities associated with this compound derivatives: antimicrobial and anticancer activities.

A. Antimicrobial Activity Assessment

A significant number of aniline derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[6][7] The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of novel derivatives, providing a quantitative measure of their antimicrobial potency.

This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Rationale: The broth microdilution method allows for the simultaneous testing of multiple compounds at various concentrations, providing a high-throughput and reproducible assessment of antimicrobial activity. The use of a standardized bacterial inoculum and growth medium ensures consistency and comparability of results.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, resazurin can be added to each well to aid in the determination of cell viability (blue indicates no growth, pink indicates growth).

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate (Compound + Bacteria) A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no growth) D->E MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan and Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for MTT Cytotoxicity Assay.

The following table provides a summary of reported IC₅₀ values for various aniline derivatives against different cancer cell lines, offering a comparative basis for new compounds.

Compound ClassCancer Cell LineIC₅₀Reference
2-Substituted Aniline PyrimidineHepG2, MDA-MB-231, HCT116Potent antiproliferative activity[8]
2-Substituted Aniline Pyrimidine (17c)Mer Kinase6.4 ± 1.8 nM[8]
2-Substituted Aniline Pyrimidine (17c)c-Met Kinase26.1 ± 7.7 nM[8]
2-Substituted Aniline Pyrimidine (18c)Mer Kinase18.5 ± 2.3 nM[9]
2-Substituted Aniline Pyrimidine (18c)c-Met Kinase33.6 ± 4.3 nM[9]
Benzothiazole Aniline DerivativesLiver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsBetter cytotoxicity than cisplatin[2]

III. Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism of action is crucial for the rational design and optimization of lead compounds. For this compound derivatives, several potential molecular targets have been identified.

A. Anticancer Mechanism: Kinase Inhibition

A prominent mechanism of action for some anticancer aniline derivatives is the inhibition of receptor tyrosine kinases, such as Mer and c-Met. [8][9]These kinases are often overexpressed in various cancers and play a critical role in tumor growth, proliferation, and metastasis. [8]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cell Cellular Processes Mer Mer Kinase Proliferation Proliferation Mer->Proliferation Survival Survival Mer->Survival cMet c-Met Kinase cMet->Proliferation cMet->Survival Metastasis Metastasis cMet->Metastasis Aniline_Derivative This compound Derivative Aniline_Derivative->Mer Inhibits Aniline_Derivative->cMet Inhibits

Caption: Inhibition of Mer and c-Met Kinase Signaling Pathways.

B. Antimicrobial Mechanism: Targeting Bacterial Cell Division

For antimicrobial aniline derivatives, a potential target is the FtsZ protein, which is essential for bacterial cell division. [10]Inhibition of FtsZ leads to filamentation and ultimately cell death.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and data presented in this guide provide a robust framework for the initial biological evaluation of these compounds. Further studies should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and conducting in vivo efficacy and toxicity studies. The exploration of additional biological activities, such as anti-inflammatory and neuroprotective effects, may also unveil new therapeutic applications for this versatile class of molecules.

V. References

  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2020). Bentham Science. Retrieved from [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents. Retrieved from

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed. Retrieved from [Link]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. (2025). STM Journals. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. (n.d.). J-STAGE. Retrieved from [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. (2025). ResearchGate. Retrieved from [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Tests for the induction of DNA damage in vivo with aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. (n.d.). Europe PMC. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). MDPI. Retrieved from [Link]

  • The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as. (2021). Semantic Scholar. Retrieved from [Link]

  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. (2025). ResearchGate. Retrieved from [Link]

  • In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. (2016). PubMed. Retrieved from [Link]

  • 2-[(Methylamino)methyl]aniline. (n.d.). PubChem. Retrieved from [Link]

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Application Notes & Protocols: Targeting Kinases with 2-(Methylaminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide provides a detailed exploration of a specific chemical scaffold, the 2-(methylaminomethyl)aniline core, which has shown promise in the development of potent and selective kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and evaluation, and discuss its application in targeting key oncogenic kinases. This document is intended for researchers and drug development professionals seeking to understand and apply this promising class of compounds in their own discovery pipelines.

Introduction: The Rationale for the this compound Scaffold

The this compound scaffold serves as a versatile and effective starting point for the design of ATP-competitive kinase inhibitors. Its utility stems from its ability to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many successful kinase inhibitors.

The core structure features a primary or secondary amine that can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge. The adjacent aniline ring provides a rigid platform for further chemical modification, allowing for the strategic placement of substituents to enhance potency and selectivity by targeting other regions of the ATP pocket, such as the gatekeeper residue and the DFG motif.

One notable example of a drug candidate built upon a related scaffold is Sunitinib, which features a substituted pyrrole linked to an amino-indazole core. While not a direct this compound derivative, its mechanism of action informs the design principles for this class of compounds. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting kinases such as VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. The principles of targeting the ATP-binding pocket with a scaffold capable of key hydrogen bond interactions are directly applicable to the this compound series.

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of this compound typically function as Type I or Type II ATP-competitive inhibitors. This means they bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

  • Type I Inhibitors: These bind to the active conformation of the kinase (DFG-in).

  • Type II Inhibitors: These bind to the inactive conformation (DFG-out), often extending into an allosteric pocket adjacent to the ATP site, which can confer greater selectivity.

The specific binding mode is determined by the nature of the substituents appended to the core scaffold. The ability to modulate the binding mode through synthetic chemistry is a key advantage of this scaffold.

Mechanism_of_Action cluster_0 ATP-Binding Pocket ATP ATP Kinase Kinase (Active) ATP->Kinase Binds Kinase_Inactive Kinase (Inactive) Substrate Substrate Kinase->Substrate Phosphorylates Inhibitor This compound Derivative Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor->Kinase_Inactive Competitively Binds

Caption: ATP-competitive inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed, validated protocols for the synthesis of a representative derivative and its subsequent biological evaluation.

Protocol: Synthesis of a Representative Derivative

This protocol describes a general method for the N-alkylation of an aniline derivative, a common step in the synthesis of this inhibitor class.[1]

Objective: To synthesize N-((2-aminophenyl)methyl)-N-methylamine, a core scaffold derivative.

Materials:

  • 2-Nitrobenzaldehyde

  • Methylamine (40% in H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrochloric acid (HCl, 1 M)

Procedure:

Step 1: Reductive Amination

  • Dissolve 2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylamine (1.2 eq) dropwise while stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate, N-methyl-1-(2-nitrophenyl)methanamine.

Step 2: Nitro Group Reduction

  • Dissolve the intermediate from Step 1 in methanol.

  • Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, N-((2-aminophenyl)methyl)-N-methylamine.

Validation:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase, in this case, VEGFR2.[2][3] A variety of assay formats are available, including radiometric and fluorescence-based methods.[2][4] This protocol describes a luminescence-based assay that measures ATP consumption.

Objective: To determine the IC₅₀ value of a this compound derivative against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.5 nM final concentration).

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (as a control) to the wells of the assay plate.

    • Add 5 µL of a solution containing the VEGFR2 enzyme and the substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final concentration should be at or near the Kₘ of the enzyme for ATP).[5]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Include a known VEGFR2 inhibitor (e.g., Sunitinib) to validate assay performance.

  • Z'-factor: Calculate the Z'-factor for the assay to assess its robustness and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent.

Protocol: Cell-Based Assay for Cytotoxicity and Target Engagement

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.[6][7] This protocol describes a method to assess the anti-proliferative effects of an inhibitor on a cancer cell line that is dependent on the target kinase.[8][9]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a derivative in a relevant cancer cell line (e.g., HUVEC for VEGFR2).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete cell culture medium (e.g., EGM™-2 Endothelial Cell Growth Medium-2)

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT assay).[8]

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.

Data Presentation and Interpretation

The results from the biochemical and cell-based assays should be tabulated for clear comparison and interpretation.

Table 1: Representative Inhibitory Activity Data

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cell-Based GI₅₀ (nM)
Derivative AVEGFR215150
Derivative BVEGFR2545
SunitinibVEGFR210100

Interpretation:

  • A lower IC₅₀ value indicates higher potency in the biochemical assay.

  • The GI₅₀ value reflects the compound's ability to inhibit cell proliferation, which is influenced by factors such as cell permeability and off-target effects.

  • A large discrepancy between IC₅₀ and GI₅₀ values may suggest poor cell permeability, efflux by cellular transporters, or metabolism of the compound.

Signaling Pathway and Experimental Workflow Visualization

Visual aids are essential for understanding the complex biological systems being studied.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis.[10] Its activation by VEGF leads to a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration.[11][12][13]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF-MEK-ERK Pathway PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation RAF->Proliferation Survival Cell Survival AKT->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Experimental Workflow Diagram

A clear workflow ensures reproducibility and logical progression of experiments.

Experimental_Workflow Synthesis 1. Synthesis & Purification of Derivative Biochem_Assay 2. In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem_Assay Cell_Assay 3. Cell-Based Assay (GI50 Determination) Biochem_Assay->Cell_Assay Data_Analysis 4. Data Analysis & Interpretation Cell_Assay->Data_Analysis Lead_Opt 5. Lead Optimization (SAR Studies) Data_Analysis->Lead_Opt

Caption: General workflow for the evaluation of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of derivatives based on this core. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive profiling against a panel of kinases to assess off-target effects. Ultimately, these efforts may lead to the identification of new drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. Google Patents.
  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid. Research and Reviews. Available at: [Link]

  • US3819709A - Synthesis of n-methylaniline - Google Patents. Google Patents.
  • Cell-based test for kinase inhibitors - INiTS. INiTS. Available at: [Link]

  • VEGF Signaling Pathway - Cusabio. Cusabio. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. BellBrook Labs. Available at: [Link]

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. J-STAGE. Available at: [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. PLOS One. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. Available at: [Link]

  • VEGFA-VEGFR2 Pathway - Reactome. Reactome. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Assay Genie. Available at: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Publishing. Available at: [Link]

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Application Notes and Protocols for Investigating the Anticancer Properties of Novel 2-(Methylaminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Preamble: Charting a New Course in Aniline-Based Cancer Therapeutics

The relentless pursuit of novel anticancer agents has led researchers down numerous synthetic pathways, with aniline and its derivatives representing a particularly fruitful area of exploration.[1][2] The structural versatility of the aniline scaffold has given rise to a multitude of compounds with potent and selective anticancer activities.[3][4] This document ventures into a promising, yet underexplored, chemical space: derivatives of 2-(Methylaminomethyl)aniline. While direct studies on the anticancer properties of this specific family of compounds are nascent, the wealth of data on analogous aniline-based molecules provides a robust framework for their systematic investigation.

These application notes serve as a comprehensive guide for researchers poised to explore the therapeutic potential of this compound derivatives. We will not merely list protocols; instead, we will delve into the scientific rationale behind each experimental step, drawing upon established principles from successful investigations of similar aniline-containing anticancer agents. Our objective is to provide a self-validating system of protocols, grounded in authoritative research, to empower scientists in their quest for the next generation of cancer therapies.

The Scientific Premise: Why this compound Derivatives Warrant Investigation

The core hypothesis is that the this compound scaffold can be strategically functionalized to yield compounds with significant anticancer activity. This is predicated on the known pharmacophoric features of other aniline derivatives that have demonstrated efficacy. For instance, various substituted anilines have been shown to interact with critical biological targets in cancer cells, including microtubules and protein kinases, leading to cell cycle arrest and apoptosis.[1][5]

The this compound core offers several advantages for medicinal chemistry exploration:

  • Multiple Points for Derivatization: The primary and secondary amine functionalities, along with the aromatic ring, provide rich opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

  • Potential for Novel Target Interactions: The unique substitution pattern may allow for interactions with novel biological targets or unique binding modes within established targets.

  • Favorable Physicochemical Properties: The scaffold can be modified to achieve a balance of lipophilicity and hydrophilicity, crucial for drug-likeness and bioavailability.[6]

Proposed Mechanisms of Action: Learning from Aniline Analogs

Based on extensive research into other aniline-based anticancer agents, several potential mechanisms of action for this compound derivatives can be postulated. Initial investigations should aim to elucidate which, if any, of these pathways are engaged.

Disruption of Microtubule Dynamics

A significant number of aniline-containing compounds exert their anticancer effects by interfering with microtubule polymerization, a critical process for cell division.[5]

  • Hypothesized Action: Derivatives of this compound may bind to tubulin, either at the colchicine, vinca, or taxane binding sites, thereby inhibiting its polymerization into microtubules. This would lead to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][7]

G cluster_0 Cellular Effects Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization G2/M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2/M_Arrest Leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of microtubule disruption by this compound derivatives.

Kinase Inhibition

Many aniline derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.

  • Hypothesized Action: The this compound scaffold could be elaborated to target the ATP-binding site of specific kinases, such as Mer and c-Met, which are implicated in various malignancies.[8][9] Inhibition of these kinases would block downstream signaling pathways responsible for cell proliferation, survival, and migration.

G cluster_1 Kinase Inhibition Pathway Compound Compound Kinase e.g., Mer/c-Met Compound->Kinase Inhibits Downstream_Signaling Downstream Signaling Kinase->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits

Caption: Hypothesized kinase inhibition pathway for this compound derivatives.

Induction of Apoptosis

Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death, or apoptosis.

  • Hypothesized Action: Derivatives of this compound could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[1][7] This could involve the activation of caspases, cleavage of PARP, and DNA fragmentation.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are adapted from established methodologies for the synthesis and evaluation of aniline-based anticancer compounds.

Synthesis of a this compound Derivative Library

The successful development of lead compounds necessitates the synthesis of a diverse chemical library to explore structure-activity relationships (SAR).[1]

Protocol 3.1.1: General Synthetic Scheme

A plausible synthetic route could involve the reaction of this compound with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates to generate a library of amide, sulfonamide, or urea derivatives, respectively.

G Start This compound Reagent + R-COCl (Acyl chloride) or + R-SO2Cl (Sulfonyl chloride) or + R-NCO (Isocyanate) Start->Reagent Product Derivative Library (Amides, Sulfonamides, Ureas) Reagent->Product

Caption: General synthetic workflow for derivatization.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.2 equivalents) to the solution and stir at room temperature.

  • Reagent Addition: Slowly add the desired electrophile (acyl chloride, sulfonyl chloride, or isocyanate; 1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising compounds.

Protocol 3.2.1: Antiproliferative Assay (MTT/MTS Assay)

This initial screen assesses the ability of the synthesized compounds to inhibit the growth of cancer cell lines.[2][10]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HT-29, MCF-7)[2][5]

  • Normal cell line (e.g., human dermal fibroblasts) for selectivity assessment[11]

  • Complete cell culture medium (e.g., RPMI, DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation:

CompoundHeLa IC₅₀ (µM)A549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)
Lead Compound 1 ValueValueValueValueValue
Lead Compound 2 ValueValueValueValueValue
Doxorubicin (Control) ValueValueValueValueValue

Protocol 3.2.2: Cell Cycle Analysis

This assay determines if the antiproliferative activity is due to cell cycle arrest.[7]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3.2.3: Apoptosis Assays

These assays confirm that the compound induces programmed cell death.

  • Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7]

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7, -9) using colorimetric or fluorometric substrates.[7]

  • PARP Cleavage: Detects the cleavage of PARP by Western blotting, a hallmark of apoptosis.[7]

In Vivo Evaluation of Anticancer Efficacy

Promising lead compounds from in vitro studies should be advanced to in vivo models to assess their therapeutic potential in a more complex biological system.[12][13]

Protocol 3.3.1: Hollow Fiber Assay

This is an intermediate in vivo model that allows for the simultaneous evaluation of a compound against multiple cell lines.[14]

Step-by-Step Protocol:

  • Fiber Preparation: Fill semipermeable hollow fibers with a suspension of cancer cells.

  • Implantation: Implant the fibers into the peritoneal cavity and/or subcutaneously in immunocompromised mice.

  • Compound Administration: Administer the test compound to the mice for a defined period.

  • Fiber Retrieval: Retrieve the fibers and assess cell viability using a colorimetric assay (e.g., MTT).

Protocol 3.3.2: Xenograft Tumor Models

This is the gold standard for preclinical in vivo efficacy testing.[12][13]

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups and administer the test compound and vehicle, respectively.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Concluding Remarks and Future Directions

The exploration of this compound derivatives as a novel class of anticancer agents is a scientifically sound endeavor with the potential to yield valuable therapeutic leads. The protocols and conceptual framework provided herein offer a robust starting point for such an investigation. Success will hinge on a systematic approach to synthesis, a comprehensive in vitro screening cascade, and careful validation in appropriate in vivo models. The insights gained from structure-activity relationship studies will be invaluable in optimizing lead compounds for enhanced potency, selectivity, and drug-like properties. It is our hope that this guide will catalyze research in this promising area and contribute to the ongoing fight against cancer.

References

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University.
  • Structure of two aniline derivatives as potent anticancer lead compounds.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed.
  • New betulin imine derivatives with antioxidant and selective antitumor activity. SpringerLink.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • In vivo screening models of anticancer drugs.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI.
  • Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization.

Sources

Application of 2-(Methylaminomethyl)aniline in the Synthesis of Novel Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring New Frontiers in Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of the azo functional group (-N=N-). The remarkable diversity in their color, intensity, and fastness properties is achieved through the strategic selection and chemical modification of their constituent aromatic amines (diazo components) and coupling partners. This adaptability has led to their widespread application in textiles, printing, food, and pharmaceuticals.

This technical guide focuses on the application of a unique, lesser-explored precursor, 2-(Methylaminomethyl)aniline , in the synthesis of novel azo dyes. The presence of a methylaminomethyl substituent in the ortho position to the primary amino group introduces intriguing possibilities for modulating the electronic and steric properties of the resulting dye molecules. This can lead to unique shades, improved solubility, and potentially novel biological activities, making it a compound of significant interest for researchers in dye chemistry and drug development.

This document provides a comprehensive overview of the synthesis of an illustrative azo dye derived from this compound, including a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the anticipated properties of the synthesized dye.

Chemical Profile of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Chemical Name This compound
CAS Number 1904-69-4[1]
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol [1]
Structure Chemical structure of this compound[1]
Key Features Primary aromatic amine with an ortho-substituted methylaminomethyl group.

Synthetic Strategy: The Two-Pillar Approach to Azo Dye Synthesis

The synthesis of azo dyes from primary aromatic amines is a well-established, two-step process: diazotization followed by azo coupling .[2]

  • Diazotization: The primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aniline derivative. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, leading to the formation of a stable azo compound.[3]

The Role of the Ortho-Substituent: A Double-Edged Sword

The ortho-methylaminomethyl group in this compound is expected to influence the synthesis in two primary ways:

  • Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach of reactants to the primary amino group during diazotization and the subsequent approach of the diazonium salt to the coupling component.[4] This might necessitate slightly modified reaction conditions, such as extended reaction times or the use of specific catalysts, to achieve optimal yields.

  • Electronic Effects: The methylaminomethyl group is an electron-donating group. Electron-donating groups on the aniline ring can increase the basicity of the amine and influence the reactivity of the resulting diazonium salt.[5] This can, in turn, affect the color of the final dye, as the electronic properties of the substituents on the aromatic rings are key determinants of the wavelength of light absorbed by the azo compound.

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of a hypothetical azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Materials and Reagents
  • This compound (Purity: ≥97%)

  • N,N-Dimethylaniline (Purity: ≥99%)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Step-by-Step Methodology

Part 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.36 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound.

Part 2: Azo Coupling with N,N-Dimethylaniline

  • In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 2M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature below 5 °C during the addition. A colored precipitate should start to form.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Slowly neutralize the reaction mixture by adding a cold 10% sodium hydroxide solution until the pH is approximately 7. This will facilitate the precipitation of the dye.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is colorless.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Visualizing the Workflow

DyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A This compound in HCl B Cold NaNO2 Solution A->B Add dropwise C Diazonium Salt Solution (0-5 °C) B->C Forms D N,N-Dimethylaniline in HCl E Addition of Diazonium Salt (0-5 °C) D->E Couple with F Neutralization (NaOH) E->F Then G Precipitated Azo Dye F->G Yields H Filtration & Washing G->H Isolate by I Recrystallization & Drying H->I Purify by J Purified Azo Dye I->J Final Product

Caption: Workflow for the synthesis of an azo dye from this compound.

Anticipated Dye Properties and Characterization

The synthesized azo dye is expected to exhibit the following properties:

PropertyPredicted OutcomeRationale
Color Likely in the orange to red region of the visible spectrum.The extended conjugation system of the azo-benzene core, influenced by the electron-donating properties of the methylaminomethyl and dimethylamino groups, will determine the color.
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO.The presence of the N-alkyl groups enhances the organic character of the molecule.
Spectroscopic Data UV-Vis: An absorption maximum (λmax) is expected in the 400-500 nm range. FT-IR: Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), C-N stretching, and aromatic C-H stretching will be observed.[6]These spectroscopic techniques are standard for the characterization of azo compounds and will confirm the formation of the desired product.[6]

Conclusion and Future Directions

The use of this compound as a precursor in azo dye synthesis opens up new avenues for the development of novel colorants with potentially unique properties. The protocol outlined in this guide provides a solid foundation for researchers to explore the synthesis and characterization of such dyes. Further investigations could focus on:

  • Varying the Coupling Component: Employing different electron-rich coupling partners will lead to a library of new dyes with a wide range of colors.

  • Studying the Biological Activity: The introduction of the methylaminomethyl group may impart interesting pharmacological properties to the dye molecules, warranting investigation into their potential as therapeutic agents.

  • Investigating Dyeing Performance: For textile applications, a thorough evaluation of the dyeing properties, such as fastness to light, washing, and rubbing, on various fabrics is essential.

By systematically exploring the chemistry of this compound, the scientific community can unlock its full potential in the creation of next-generation dyes and functional molecules.

References

  • Bisz, E., Piontek, A., Dziuk, B., Szostak, R., & Szostak, M. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry, 83(6), 3159–3163. [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(Methylamino)methyl]aniline. PubChem Compound Database. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024, March 15). An Overview of Preparation for Different Azo Compounds. Retrieved from [Link]

  • Heliyon. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis of an Azo Dye: Sudan 1. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(Methylaminomethyl)aniline as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Methylaminomethyl)aniline Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The aniline scaffold, in particular, has proven to be a cornerstone in the design of numerous clinically approved drugs, primarily due to its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] Within this privileged class of compounds, this compound emerges as a particularly valuable synthon. Its unique bifunctional nature, possessing both a primary aromatic amine and a secondary benzylic amine, offers a versatile platform for the construction of complex molecular architectures with diverse pharmacological activities.

The primary aniline moiety serves as a key pharmacophore, often involved in crucial interactions with the hinge region of kinase domains, a feature exploited in the design of numerous kinase inhibitors.[3] Simultaneously, the secondary amine provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[1] This dual functionality enables the exploration of diverse chemical space and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide to the utilization of this compound in drug discovery, detailing its synthesis, key reactions, and its application in the construction of bioactive molecules, with a focus on kinase inhibitors.

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient method involves the reductive amination of 2-aminobenzylamine with formaldehyde.[4][5] This approach offers high yields and operational simplicity.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from the commercially available precursor, 2-aminobenzylamine.

Reaction Scheme:

G reactant1 2-Aminobenzylamine reaction + reactant1->reaction reactant2 Formaldehyde reactant2->reaction reagent1 Reducing Agent (e.g., NaBH4, H2/Pd/C) reagent1->reaction product This compound reaction->product

A schematic representation of the synthesis of this compound.

Materials:

  • 2-Aminobenzylamine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and a hydrogen source

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 eq) in methanol.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • If using NaBH₄, quench the reaction by the slow addition of water.

    • Filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C).

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Expected Yield: 70-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors that target the ATP-binding site. The primary aniline can form crucial hydrogen bonds with the hinge region of the kinase, while the secondary amine allows for the introduction of substituents that can occupy adjacent pockets, enhancing potency and selectivity.[6]

Protocol 2: Synthesis of a 4-Anilinopyrimidine Kinase Inhibitor Scaffold

This protocol describes a general procedure for the synthesis of a 4-anilinopyrimidine scaffold, a common core in many kinase inhibitors, using this compound.

Reaction Scheme:

G reactant1 This compound reaction + reactant1->reaction reactant2 4-Chloro-substituted Pyrimidine reactant2->reaction reagent1 Base (e.g., DIPEA) reagent1->reaction product N-(2-((Methylamino)methyl)phenyl)pyrimidin-4-amine Scaffold reaction->product

General synthesis of a 4-anilinopyrimidine scaffold.

Materials:

  • This compound

  • A suitable 4-chloro-substituted pyrimidine (e.g., 4-chloro-6-methoxy-2-methylpyrimidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or isopropanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or isopropanol in a round-bottom flask under an inert atmosphere, add the 4-chloro-substituted pyrimidine (1.1 eq).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-anilinopyrimidine derivative.

Exemplary Application: A Patented Tyrosine Kinase Inhibitor

A patent for tyrosine kinase inhibitors discloses a compound that incorporates the this compound scaffold: N-[2-(N-Cyclohexyl-N-methylaminomethyl)phenyl]-4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide .[6] This molecule exemplifies the utility of the building block in constructing complex and potentially potent kinase inhibitors.

Data Presentation:

Compound NameMolecular FormulaMolecular WeightTarget Class
N-[2-(N-Cyclohexyl-N-methylaminomethyl)phenyl]-4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamideC₃₄H₃₈N₈O582.72 g/mol Tyrosine Kinases

Note: Specific IC₅₀ values for this compound are not publicly available in the cited patent.

Logical Relationships in Drug Design using this compound

The strategic use of this compound in drug design can be visualized as a branching pathway where each functional group serves as a point for diversification to optimize biological activity and drug-like properties.

G cluster_0 Primary Aniline Chemistry cluster_1 Secondary Amine Chemistry A This compound Building Block B Reaction with Electrophilic Heterocycles (e.g., Chloropyrimidines) A->B D N-Alkylation / N-Acylation A->D C Formation of Kinase Hinge-Binding Moiety B->C Core Scaffold Synthesis F Bioactive Drug Candidate (e.g., Kinase Inhibitor) C->F E Introduction of Physicochemical Modulators (Solubility, Lipophilicity) D->E SAR Exploration E->F

Drug design workflow using the bifunctional this compound.

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery. Its inherent bifunctionality provides a robust platform for the synthesis of diverse compound libraries with the potential for a wide range of therapeutic applications, particularly in the development of kinase inhibitors. The protocols and strategies outlined in this document are intended to serve as a practical guide for researchers in the field, facilitating the exploration of this promising scaffold in the quest for novel and effective medicines.

References

  • Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 345–347.
  • Zaragoza, F. (2012). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Jie, J., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1829.
  • Natte, K., et al. (2017). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 5, 63.
  • BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. BenchChem.
  • Corbo, F., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2396–2404.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
  • PubMed. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-35.
  • Google Patents. (n.d.). US7169791B2 - Inhibitors of tyrosine kinases.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Methylaminomethyl)aniline Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Methylaminomethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. We understand the challenges that can arise during synthesis and have compiled this resource to address common issues and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main, highly effective synthetic strategies for the preparation of this compound:

  • Route A: Reductive Amination of 2-Aminobenzaldehyde. This is a direct and often high-yielding one-pot reaction where 2-aminobenzaldehyde is reacted with methylamine in the presence of a reducing agent.[1][2]

  • Route B: Nucleophilic Substitution of a 2-Halomethylaniline Precursor. This route involves the reaction of a suitable precursor, such as 2-nitrobenzyl chloride, with methylamine, followed by the reduction of the nitro group. A related approach is the direct reaction of 2-(chloromethyl)aniline hydrochloride with methylamine.[3]

Q2: I am seeing a low yield in my reductive amination reaction. What are the likely causes?

A2: Low yields in the reductive amination of 2-aminobenzaldehyde with methylamine can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine intermediate is a crucial equilibrium step. Insufficient reaction time or suboptimal pH can lead to a low concentration of the imine available for reduction.

  • Side Reactions of the Aldehyde: 2-Aminobenzaldehyde can be prone to self-condensation or other side reactions under certain conditions.

  • Decomposition of the Reducing Agent: The choice and handling of the reducing agent are critical. Some reducing agents are sensitive to moisture or acidic/basic conditions and may decompose before effectively reducing the imine.

  • Over-reduction: While less common for selective reducing agents, stronger reducing agents could potentially lead to undesired side products.

Q3: What are the common impurities I should look out for in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual 2-aminobenzaldehyde or the 2-halomethylaniline precursor.

  • Over-Alkylated Products: In the nucleophilic substitution route, there is a possibility of forming the tertiary amine, 2-((Dimethylamino)methyl)aniline, if reaction conditions are not carefully controlled.[4]

  • Hydrolysis Products: If a 2-(chloromethyl)aniline intermediate is used, it can be susceptible to hydrolysis to the corresponding benzyl alcohol.

  • Polymeric Byproducts: Anilines, especially when impure, can be susceptible to oxidative polymerization, leading to colored impurities.[5]

Q4: What is the best method for purifying the final product?

A4: The purification of this compound typically involves:

  • Extraction: An initial workup with an appropriate organic solvent to separate the product from aqueous-soluble impurities.

  • Distillation: Vacuum distillation is often an effective method for purifying liquid anilines, as it allows for separation from less volatile impurities at a lower temperature, minimizing thermal decomposition.[5]

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel or alumina can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Troubleshooting Guides

Problem: Low Yield in Reductive Amination (Route A)
Symptom Potential Cause Troubleshooting Strategy
TLC analysis shows significant unreacted 2-aminobenzaldehyde. Incomplete imine formation.- Increase the reaction time for the initial condensation step before adding the reducing agent.- Adjust the pH of the reaction mixture. A slightly acidic medium (pH 4-6) often favors imine formation.- Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.
Multiple unidentified spots on TLC, some with high polarity. Aldehyde self-condensation or other side reactions.- Control the reaction temperature. Running the initial condensation at a lower temperature may reduce side reactions.- Ensure the purity of the 2-aminobenzaldehyde starting material.
Gas evolution is observed upon addition of the reducing agent, but the reaction does not proceed to completion. Decomposition of the reducing agent.- Use a freshly opened or properly stored bottle of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).- Add the reducing agent portion-wise to control any exothermic reaction and maintain its efficacy.
Product is contaminated with a higher molecular weight byproduct. Formation of a secondary amine from the product reacting with the starting aldehyde.- Use a slight excess of methylamine to favor the formation of the desired primary amine condensation product.- Add the reducing agent as soon as the imine formation is deemed complete by TLC to minimize the time for side reactions.
Problem: Low Yield in Nucleophilic Substitution (Route B)
Symptom Potential Cause Troubleshooting Strategy
TLC shows a significant amount of starting 2-(chloromethyl)aniline hydrochloride. Incomplete reaction with methylamine.- Increase the excess of methylamine used. A larger excess will drive the reaction to completion.- Increase the reaction temperature. Gentle heating can often improve the rate of substitution.- Ensure adequate mixing of the reactants.
A significant amount of a polar byproduct is observed. Hydrolysis of the 2-(chloromethyl)aniline to 2-(hydroxymethyl)aniline.- Use anhydrous solvents if possible, although aqueous methylamine is often used for convenience.- Minimize the reaction time to reduce the exposure of the starting material to water.
The final product after nitro group reduction is a complex mixture. Incomplete reduction or side reactions during hydrogenation.- Ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch if necessary.- Optimize the hydrogen pressure and reaction time for the reduction step.- Ensure the starting nitro-compound is pure before reduction.
Formation of a tertiary amine impurity. Over-alkylation of the desired product.- Use a controlled amount of the alkylating agent (e.g., 2-nitrobenzyl chloride).- Add the alkylating agent slowly to a solution of excess methylamine to maintain a high concentration of the primary amine nucleophile.

Experimental Protocols

Route A: Reductive Amination of 2-Aminobenzaldehyde

This protocol is based on established reductive amination procedures.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of aldehyde).

  • Imine Formation: Add a solution of methylamine (1.2 - 1.5 eq, e.g., as a 40% aqueous solution or a 2 M solution in THF) to the aldehyde solution. If using an aqueous solution of methylamine, the use of a co-solvent like methanol is recommended.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. If using dichloromethane, separate the organic layer. If using methanol, remove the solvent under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer with the chosen organic solvent (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Workflow Diagram for Reductive Amination

Reductive_Amination_Workflow Start Start Dissolve Dissolve 2-Aminobenzaldehyde in Solvent Start->Dissolve Add_MeNH2 Add Methylamine Dissolve->Add_MeNH2 Stir_RT Stir at Room Temperature (Imine Formation) Add_MeNH2->Stir_RT Cool Cool to 0°C Stir_RT->Cool Add_Reducer Add Reducing Agent Cool->Add_Reducer Stir_Completion Stir to Completion Add_Reducer->Stir_Completion Workup Aqueous Workup Stir_Completion->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Distillation/Chromatography) Dry_Concentrate->Purify End This compound Purify->End

Caption: Reductive Amination Workflow

Route B: Nucleophilic Substitution of 2-Nitrobenzyl Chloride followed by Reduction

This protocol is adapted from procedures for the synthesis of related compounds.[3][6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, place a solution of methylamine (e.g., 40% in water, ~10 eq).

  • Addition of Precursor: Cool the methylamine solution in an ice bath. Slowly add a solution of 2-nitrobenzyl chloride (1.0 eq) in a minimal amount of a suitable solvent like methanol.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-methyl-1-(2-nitrophenyl)methanamine.

  • Reduction Setup: Dissolve the crude nitro compound in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Workflow Diagram for Nucleophilic Substitution and Reduction

Nucleophilic_Substitution_Workflow Start Start Prepare_MeNH2 Prepare Methylamine Solution Start->Prepare_MeNH2 Add_Nitrobenzyl_Cl Add 2-Nitrobenzyl Chloride Solution Prepare_MeNH2->Add_Nitrobenzyl_Cl Stir_RT Stir at Room Temperature Add_Nitrobenzyl_Cl->Stir_RT Workup_Extract Aqueous Workup and Extraction Stir_RT->Workup_Extract Dry_Concentrate1 Dry and Concentrate Workup_Extract->Dry_Concentrate1 Dissolve_Nitro Dissolve Nitro-Intermediate in Solvent Dry_Concentrate1->Dissolve_Nitro Add_PdC Add Pd/C Catalyst Dissolve_Nitro->Add_PdC Hydrogenate Hydrogenate Add_PdC->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Concentrate_Purify Concentrate and Purify Filter->Concentrate_Purify End This compound Concentrate_Purify->End

Caption: Nucleophilic Substitution and Reduction Workflow

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Reductive Amination Route B: Nucleophilic Substitution/Reduction
Starting Materials 2-Aminobenzaldehyde, Methylamine, Reducing Agent2-Nitrobenzyl Chloride, Methylamine, Pd/C, Hydrogen
Number of Steps 1 (One-pot)2
Typical Yield Good to ExcellentGood
Key Advantages - High atom economy- Fewer synthetic steps- Milder reaction conditions often possible- Readily available starting materials- Robust and scalable reaction
Potential Challenges - Purity of the starting aldehyde- Control of imine formation vs. side reactions- Handling of lachrymatory 2-nitrobenzyl chloride- Potential for over-alkylation- Requires hydrogenation equipment

Characterization of this compound

  • ¹H NMR:

    • Aromatic protons (4H) would appear as a multiplet in the aromatic region (~6.5-7.5 ppm).

    • The benzylic CH₂ protons (2H) would likely be a singlet or a doublet (if coupled to the N-H proton) around 3.7-4.0 ppm.

    • The N-CH₃ protons (3H) would be a singlet around 2.4-2.5 ppm.

    • The two N-H protons (one from the aniline and one from the secondary amine) would appear as broad singlets, and their chemical shifts would be concentration-dependent. Their signals would disappear upon D₂O exchange.

  • ¹³C NMR:

    • Aromatic carbons would appear in the range of ~110-150 ppm.

    • The benzylic CH₂ carbon would be expected around 45-55 ppm.

    • The N-CH₃ carbon would be in the range of 30-40 ppm.

  • IR Spectroscopy:

    • N-H stretching of the primary aniline amine would appear as two bands in the region of 3300-3500 cm⁻¹.

    • N-H stretching of the secondary amine would be a single band in the same region.

    • C-H stretching of the aromatic ring and the alkyl groups would be observed.

    • N-H bending vibrations would be seen around 1600 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be observed at m/z = 136.

    • A significant fragment would be the loss of the methylamino group (M-30) or the benzylamine radical. A prominent peak at m/z 106 corresponding to the [M-CH₃NH]⁺ fragment is expected.

References

  • PrepChem. Synthesis of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. [Link]

  • PrepChem. Step 1) Preparation of 2-(Methylaminomethyl)quinoline. [Link]

  • PrepChem. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ResearchGate. Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions. [Link]

  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents. US2455931A - Method of making n-methyl aniline.
  • Google Patents. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
  • PubChem. 2-[(Methylamino)methyl]aniline. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. [Link]

  • ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • Journal of the Chemical Society C. A rapid method of N-alkylation of amines. [Link]

  • WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • National Institutes of Health. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • RSC Publishing. Mass resolved IR spectroscopy of aniline–water aggregates. [Link]

  • YouTube. Reductive Amination. [Link]

  • Vedantu. Write reactions of the final alkylation product of class 12 chemistry CBSE. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Texium. Vacuum Distillation of Aniline. [Link]

  • Allen. Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. [Link]

  • National Institute of Standards and Technology. Aniline, N-methyl- - the NIST WebBook. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Google Patents.
  • National Institutes of Health. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • ResearchGate. Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

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Technical Support Center: Synthesis of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(Methylaminomethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, each with its own set of potential challenges and impurity profiles. The two most common synthetic strategies are:

  • Reductive Amination of 2-Aminobenzaldehyde with Methylamine: This is a widely used one-pot reaction that involves the formation of an imine intermediate from 2-aminobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.[1][2]

  • N-methylation of 2-Aminobenzylamine: This method involves the direct methylation of the primary amine group of 2-aminobenzylamine using a suitable methylating agent.

This guide will explore the common impurities associated with each of these synthetic pathways, provide troubleshooting strategies to minimize their formation, and detail analytical methods for their detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most practical synthetic routes are the reductive amination of 2-aminobenzaldehyde with methylamine and the N-methylation of 2-aminobenzylamine. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific impurity profile that can be tolerated.

Q2: Why is my reductive amination reaction yielding a significant amount of a higher molecular weight by-product?

A2: This is a classic case of over-alkylation, a common side reaction in reductive amination.[3] The desired product, this compound, is a secondary amine and can react further with another molecule of 2-aminobenzaldehyde to form a tertiary amine impurity. To minimize this, consider adjusting the stoichiometry of your reactants, using a milder reducing agent, or controlling the reaction temperature more carefully.

Q3: I am observing incomplete conversion in my N-methylation of 2-aminobenzylamine. What could be the issue?

A3: Incomplete conversion in N-methylation reactions can be due to several factors. The methylating agent may be of poor quality or used in insufficient amounts. The reaction temperature might be too low, or the reaction time too short. Additionally, the presence of moisture can hydrolyze some methylating agents. Ensure your reagents are pure and dry, and consider optimizing the reaction conditions.

Q4: What are the black/polymeric tars forming in my reaction mixture?

A4: Tar formation, especially in reactions involving anilines, can be a result of oxidation or polymerization of the starting materials or products.[4] Aniline derivatives can be sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help mitigate this issue. Also, ensure the purity of your starting materials, as trace impurities can sometimes catalyze polymerization.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities encountered during the synthesis of this compound, their probable causes, and actionable troubleshooting steps.

Route 1: Reductive Amination of 2-Aminobenzaldehyde

This method is attractive for its convergent nature but can be prone to specific side reactions.

Impurity NameStructureProbable Cause
Over-alkylation Product (Tertiary Amine) 2-((Bis(2-aminobenzyl))methylamino)benzaldehydeThe product, a secondary amine, reacts with another molecule of 2-aminobenzaldehyde.[3]
Unreacted 2-Aminobenzaldehyde 2-AminobenzaldehydeIncomplete reaction or insufficient reducing agent.
2-Aminobenzyl alcohol 2-Aminobenzyl alcoholReduction of the starting aldehyde by the reducing agent before imine formation.
Polymeric By-products -Oxidation and self-condensation of 2-aminobenzaldehyde.

Issue 1: High Levels of Over-alkylation Product

  • Causality: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of methylamine to favor the formation of the primary imine.

    • Choice of Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are more selective for the iminium ion over the aldehyde, reducing the concentration of the free aldehyde available for side reactions.[3]

    • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine to keep the concentration of the reducing agent low, favoring the reduction of the initially formed imine.

    • pH Control: Maintain a slightly acidic pH (around 5-6) to promote imine formation without significantly accelerating the reduction of the aldehyde.

Issue 2: Presence of Unreacted 2-Aminobenzaldehyde

  • Causality: Insufficient reaction time, low temperature, or inadequate amount of reducing agent.

  • Mitigation Strategies:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting aldehyde.

    • Optimize Conditions: Increase the reaction temperature or prolong the reaction time. Ensure at least a stoichiometric amount of the reducing agent is used.

Issue 3: Formation of 2-Aminobenzyl alcohol

  • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can directly reduce the aldehyde before it has a chance to form the imine with methylamine.

  • Mitigation Strategies:

    • Use a Milder Reducing Agent: As with over-alkylation, using NaBH(OAc)₃ or NaBH₃CN is highly recommended.

    • Stepwise Procedure: First, allow the imine to form by stirring the aldehyde and amine together for a period before adding the reducing agent.[5]

Route 2: N-methylation of 2-Aminobenzylamine

This route is more linear but requires the prior synthesis of 2-aminobenzylamine and can also lead to over-alkylation.

Impurity NameStructureProbable Cause
Over-methylation Product (Tertiary Amine) N,N-Dimethyl-2-aminobenzylamineThe secondary amine product reacts further with the methylating agent.
Unreacted 2-Aminobenzylamine 2-AminobenzylamineIncomplete reaction due to insufficient methylating agent or suboptimal reaction conditions.
Quaternary Ammonium Salt Excessive methylation of the tertiary amine product.

Issue 1: Formation of Over-methylated Products

  • Causality: The product, this compound, can be further methylated to the tertiary amine and subsequently to a quaternary ammonium salt.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a carefully controlled amount of the methylating agent (ideally, a slight excess over one equivalent).

    • Choice of Methylating Agent: Use a less reactive methylating agent. For example, dimethyl carbonate is considered a green and more selective methylating agent compared to highly reactive ones like methyl iodide or dimethyl sulfate.[6]

    • Reaction Monitoring: Closely monitor the reaction by TLC, GC-MS, or LC-MS to stop it once the desired product is maximized and before significant over-methylation occurs.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are critical for process optimization and quality control.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Ideal for separating and quantifying the starting materials, product, and non-volatile impurities. A reversed-phase C18 column with a gradient elution of water/acetonitrile containing a small amount of formic acid or trifluoroacetic acid is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying and quantifying volatile impurities and the main product. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amines.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful tool for the identification of unknown impurities by providing molecular weight information. It is particularly useful for analyzing reaction mixtures without extensive sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 2-aminobenzaldehyde (1.0 eq) and methylamine (1.1 eq, as a solution in THF or as a gas) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-methylation using Dimethyl Carbonate
  • In a sealed tube, combine 2-aminobenzylamine (1.0 eq), dimethyl carbonate (1.5 eq), and a catalytic amount of a suitable base (e.g., K₂CO₃).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Impurity Formation

Reductive Amination Pathway

G 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine_Intermediate Imine Intermediate 2-Aminobenzaldehyde->Imine_Intermediate + Methylamine Aldehyde_Reduction 2-Aminobenzyl alcohol 2-Aminobenzaldehyde->Aldehyde_Reduction + [H] (side reaction) Methylamine Methylamine Product This compound Imine_Intermediate->Product + [H] Over_alkylation Over-alkylation Product Product->Over_alkylation + 2-Aminobenzaldehyde, + [H]

Caption: Reductive amination pathway and side reactions.

N-Methylation Pathway

G 2-Aminobenzylamine 2-Aminobenzylamine Product This compound 2-Aminobenzylamine->Product + Methylating Agent Methylating_Agent Methylating Agent Over_methylation Over-methylation Product Product->Over_methylation + Methylating Agent Quaternary_Salt Quaternary Ammonium Salt Over_methylation->Quaternary_Salt + Methylating Agent

Caption: N-methylation pathway and potential over-methylation.

References

  • Hughes, E. C. (1948). Method of making n-methyl aniline. U.S. Patent No. 2,455,931. Washington, DC: U.S.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Cabrero-Antonino, J. R., Adam, R., Junge, K., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(23), 7956-7966. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
  • Reductive amination. (2023, November 29). In Wikipedia. [Link]

  • Salehi, P., Dabiri, M., Zolfigol, M. A., & Fard, M. A. B. (2003). Silica Sulfuric Acid: A New and Efficient Catalyst for the Formylation of Alcohols and Amines with Ethyl Formate under Heterogeneous Conditions. Journal of the Brazilian Chemical Society, 14(6), 990-993.
  • Shiraishi, Y., Tsukamoto, D., & Hirai, T. (2008). One-pot synthesis of secondary amines from nitroarenes by a TiO2-photocatalytic system. Organic Letters, 10(16), 3571–3574.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]

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Technical Support Center: Purification of 2-(Methylaminomethyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 2-(Methylaminomethyl)aniline. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this polar, difunctional aromatic amine. My goal is to provide you with not just a set of instructions, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification process effectively.

The purification of this compound presents a unique set of challenges primarily due to its chemical nature. It possesses two basic nitrogen centers—a primary aromatic amine and a secondary alkylamine—which can interact strongly and often unpredictably with standard silica gel stationary phases. These interactions can lead to a host of issues including poor separation, peak tailing, and even irreversible adsorption of the compound onto the column. This guide will walk you through overcoming these common hurdles.

Core Principles: The Challenge of Purifying Amines on Silica Gel

Silica gel, the most common stationary phase in column chromatography, is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic compounds like amines can interact with these acidic sites in several ways:

  • Strong Ionic Interactions: The basic amine can be protonated by the acidic silanols, leading to a strong ionic bond that effectively immobilizes the compound at the top of the column.

  • Hydrogen Bonding: The amine's lone pair of electrons can act as a hydrogen bond acceptor, leading to significant peak broadening and tailing.

  • Degradation: The acidic environment of the silica gel can sometimes lead to the degradation of sensitive compounds.[1][2]

Understanding these interactions is the first step toward developing a robust purification strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address specific problems you may encounter during the purification of this compound.

Question 1: My compound is not moving off the baseline on the TLC plate, or it's streaking badly. What's happening?

Answer: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The compound is likely being protonated and sticking to the stationary phase.

  • Causality: The lone pairs on the nitrogen atoms of this compound are acting as strong Lewis bases, interacting with the acidic silanol groups on the silica plate. This leads to high retention (low Rf) and significant tailing as the molecule "drags" along the stationary phase.[2]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

      • Recommended Modifier: Start by adding 0.5-2% triethylamine (Et3N) or ammonia (usually as a solution in methanol) to your mobile phase.[3][4]

      • Example: If your developing solvent is 9:1 Dichloromethane:Methanol, modify it to 90:10:1 Dichloromethane:Methanol:Triethylamine.

    • Solvent Polarity: Ensure your solvent system is polar enough. For a di-amine like this compound, a simple hexane/ethyl acetate system may not be sufficient. You will likely need a more polar system, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol.

Question 2: I've added triethylamine, but my separation is still poor. How can I improve the resolution between my product and impurities?

Answer: While adding a base is crucial, optimizing the solvent system and potentially changing your stationary phase are the next steps for improving resolution.

  • Causality: Poor resolution means the selectivity of your chromatographic system is not sufficient to differentiate between your target compound and its impurities. This could be due to the inherent properties of the molecules or a suboptimal mobile/stationary phase combination.

  • Troubleshooting Workflow:

    G start Poor Resolution Observed solvent_opt Optimize Solvent System (TLC) start->solvent_opt gradient Implement Gradient Elution solvent_opt->gradient Fine-tuning needed stat_phase Consider Alternative Stationary Phase solvent_opt->stat_phase Still unresolved success Successful Separation gradient->success alumina Alumina (Basic or Neutral) stat_phase->alumina amine_silica Amine-Functionalized Silica stat_phase->amine_silica alumina->success amine_silica->success

    Caption: Troubleshooting workflow for poor resolution.

  • Detailed Steps:

    • Systematic TLC Analysis: Before running a column, systematically test a range of solvent systems on TLC. A good starting point is a mixture of a non-polar solvent with a polar solvent.[5] See the table below for suggestions. The ideal Rf value for column chromatography is between 0.2 and 0.4.

    • Gradient Elution: If your impurities are either much more or much less polar than your product, a gradient elution on the column can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the very polar impurities on the column.[1]

    • Alternative Stationary Phases: If silica gel is not providing the desired separation even with modifiers, consider these alternatives:

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. It is less acidic than silica and can prevent the strong adsorption issues.[6]

      • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface has been treated with aminopropyl groups. It is particularly effective for purifying basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[2][7]

Question 3: My purified compound is colored (yellow/brown), but I expect it to be colorless. What happened?

Answer: Anilines, in general, are susceptible to air oxidation, which forms highly colored impurities.[8] This can happen before, during, or after the chromatography.

  • Causality: The aromatic amine functionality is easily oxidized, leading to the formation of polymeric, colored byproducts. This process can be accelerated by exposure to air, light, and the slightly acidic environment of silica gel.

  • Preventative Measures:

    • Workup: During your reaction workup, minimize the exposure of the crude product to air and strong light.

    • Column Chromatography:

      • Run the column as quickly as possible (flash chromatography is preferred over gravity chromatography).

      • Consider de-gassing your solvents before use to remove dissolved oxygen.

    • Post-Purification: After identifying the pure fractions, immediately remove the solvent under reduced pressure. Store the purified this compound under an inert atmosphere (like nitrogen or argon) and in a freezer to prevent degradation.

Experimental Protocols & Data

Recommended TLC Solvent Systems

Before committing to a large-scale column, it is imperative to identify a suitable solvent system using TLC. The goal is to achieve an Rf value of ~0.3 for the target compound, with good separation from any impurities.

Solvent System (v/v/v)Base Modifier (Optional but Recommended)Expected Rf RangeNotes
95:5 Dichloromethane:Methanol0.5% Triethylamine0.2 - 0.4A good starting point for moderately polar amines.
90:10 Ethyl Acetate:Methanol1% Triethylamine0.3 - 0.5A slightly more polar system.
80:15:5 Hexane:Ethyl Acetate:Methanol1% TriethylamineVariesA less common but potentially useful ternary mixture.
100% Ethyl Acetate1% Triethylamine0.1 - 0.3For separating from less polar impurities.
Step-by-Step Protocol for Column Chromatography
  • Preparation of the Stationary Phase (Slurry Packing):

    • In a beaker, mix silica gel with your initial, least polar eluent to form a slurry.

    • Pour the slurry into your column.

    • Allow the silica to pack under gravity, then gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for better resolution, perform a "dry loading":

      • Dissolve the crude product in a suitable solvent (e.g., methanol).

      • Add a small amount of silica gel to this solution.

      • Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

      • Carefully add this powder to the top of the sand layer in your column.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply pressure (flash chromatography) to start the elution process.

    • Collect fractions and monitor their composition by TLC.

  • Analysis and Pooling:

    • Spot each collected fraction on a TLC plate.

    • Develop the plate in your chosen TLC solvent system.

    • Visualize the spots (e.g., using a UV lamp or an iodine chamber).

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

Purification Logic Diagram

G crude Crude this compound tlc TLC Analysis (Solvent Scouting + Base) crude->tlc column_prep Prepare Column (Silica Slurry + Dry Load) tlc->column_prep Optimal system found elution Gradient Elution (Increase Polarity) column_prep->elution fraction Collect & Analyze Fractions (TLC) elution->fraction pool Pool Pure Fractions fraction->pool evap Evaporate Solvent pool->evap final Pure Product (Store under N2) evap->final

Caption: General workflow for purification.

References

  • ECHEMI. (2022, October 14). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Google Patents. (n.d.). CN111056954A - Aniline purification method.
  • Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • PubChem. (n.d.). 2-[(Methylamino)methyl]aniline.
  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • PubChem. (n.d.). 2-(Aminomethyl)aniline.
  • Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8).
  • Texium. (2020, June 3). Vacuum Distillation of Aniline.
  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?
  • ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst 1.
  • Journal of Chromatographic Science. (n.d.).
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
  • Reddit. (2022, September 24). Chromotography with free amines?
  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS.
  • Avanti Research. (n.d.). TLC Solvent Systems – Lipid Migration.
  • Reddit. (n.d.). N-methyl aniline reaction.
  • Columbia University. (n.d.). Column chromatography.
  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Indian Journal of Chemical Technology. (2000, March).
  • Reddit. (2014, May 26). Purify and dry aniline?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

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Technical Support Center: Recrystallization of 2-(Methylaminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the recrystallization of 2-(Methylaminomethyl)aniline and its derivatives. The content is structured in a problem-oriented question-and-answer format to directly address challenges encountered during experimental work.

Part 1: Troubleshooting Guide - Step-by-Step Problem Solving

This section offers systematic approaches to diagnose and resolve common issues encountered during the recrystallization of this compound derivatives.

Problem 1: My this compound derivative will not crystallize. What should I do?

Q1: I've cooled the solution, but no crystals have formed. What are the likely causes and immediate next steps?

A1: The absence of crystallization upon cooling typically points to one of two scenarios: either the solution is not supersaturated, or there is an energetic barrier to nucleation.

  • Is the solution supersaturated? If you used too much solvent, the concentration of your compound may be too low to crystallize even at a low temperature.[1] To test for this, you can try to induce crystallization. If that fails, the next step is to carefully reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator, and then attempt to cool the solution again.[1]

  • How can I induce crystallization?

    • Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal to the cooled solution. A seed crystal provides a pre-formed template for crystal growth.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Flash Freezing: Cool a small portion of the solution rapidly in a dry ice/acetone bath to form a solid. Then, allow it to warm to the temperature of the main solution, where it will act as a seed.

Q2: I've tried inducing crystallization with no success. How should I approach solvent selection for this class of compounds?

A2: The "like dissolves like" principle is a good starting point. This compound derivatives have both polar (amine groups) and non-polar (aromatic ring) characteristics. Therefore, a range of solvents should be tested.

  • Single Solvent Systems: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling point. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[2]

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[3] Find a "good" solvent that dissolves the compound well at all temperatures and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible. A common and effective approach for aniline derivatives is an ethanol/water mixture.[4]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of your crude this compound derivative into several test tubes.

  • To each tube, add 0.5 mL of a different solvent from the table below.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization.

  • If the compound is not fully soluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point.[5]

  • If the compound dissolves completely at the boiling point, it is a potential candidate for single-solvent recrystallization.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate.

Table 1: Potential Solvents for this compound Derivatives

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good "poor" solvent in a mixed system.
EthanolHigh78Often a good "good" solvent for aniline derivatives.[4]
IsopropanolMedium82A common alternative to ethanol.
AcetonitrileMedium82Can be effective for moderately polar compounds.
Ethyl AcetateMedium77Less polar option, good for less polar derivatives.
TolueneLow111May be suitable for derivatives with larger non-polar groups.
Heptane/HexaneLow98/69Likely to be "poor" solvents.
Problem 2: My compound "oiled out" instead of forming crystals. How can I fix this?

Q1: What causes "oiling out" and why is it a problem?

A1: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[1] This is problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to poor purification.

Q2: How can I prevent or resolve oiling out?

A2:

  • Increase the Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution at a higher temperature. Re-heat the solution to dissolve the oil, add more of the hot solvent, and then allow it to cool slowly.[1]

  • Slow Down the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Change the Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can adjust the ratio of the "good" and "poor" solvents.

Workflow for Troubleshooting Oiling Out

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check1 Oil Persists? slow_cool->check1 change_solvent Change Solvent System check1->change_solvent Yes success Crystals Form check1->success No failure Consult Further change_solvent->failure

Caption: Troubleshooting decision tree for oiling out.

Problem 3: The recovered crystals are still impure or have a poor color.

Q1: My recrystallized product is colored, but the pure compound should be colorless. How can I remove colored impurities?

A1: Highly colored impurities, often resulting from oxidation of the aniline moiety, can sometimes be removed by treating the hot solution with activated carbon (charcoal) before filtration.[5][6]

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your desired product and reduce the yield.

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon. This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[6]

  • Allow the filtered solution to cool and crystallize as usual.

Q2: The melting point of my recrystallized product is still broad, indicating the presence of impurities. What's happening?

A2: A broad melting point range suggests that impurities are still present. This could be due to co-crystallization, where an impurity has similar solubility properties to your target compound. In such cases, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.

Problem 4: My percent recovery is very low.

Q1: I obtained pure crystals, but the yield is very low. What are the common causes of product loss during recrystallization?

A1: Low recovery can result from several factors:

  • Using too much solvent: This is the most common reason for low yield.[1] The mother liquor will remain saturated with your compound, and excess solvent will retain more of your product.

  • Premature crystallization: If the compound crystallizes during hot filtration, it will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[6]

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.

  • The compound has significant solubility in the cold solvent: If the solubility of your compound in the cold solvent is not sufficiently low, a significant amount will be lost to the mother liquor.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting solvent system for recrystallizing a novel this compound derivative?

For a novel compound, a systematic solvent screening is always recommended (see protocol above). However, a good empirical starting point for many aniline derivatives is a mixed solvent system of ethanol and water.[4] Ethanol is often a "good" solvent for the organic structure, while water acts as a miscible "poor" solvent to induce crystallization.

FAQ 2: How do I perform a mixed-solvent recrystallization for these compounds?

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).[3]

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).[7]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.[3]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

FAQ 3: My aniline derivative is old and has discolored. Can I still purify it by recrystallization?

Yes, in many cases. The discoloration is often due to the oxidation of the aniline group.[4] Recrystallization, potentially with the use of activated carbon as described above, can be effective at removing these colored oxidation products.

FAQ 4: What is polymorphism and why is it important for my this compound derivative?

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. For drug development professionals, understanding and controlling polymorphism is critical as it can impact the bioavailability and shelf-life of a pharmaceutical product. While specific polymorphic forms of this compound derivatives are not widely reported in general literature, it is a crucial parameter to investigate during process development.

FAQ 5: Are there any safety precautions I should take when recrystallizing these compounds?

Yes. This compound and its parent compound, 2-(aminomethyl)aniline, are classified as hazardous substances. They can be harmful if swallowed and may cause skin and eye irritation or damage.[8][9] Always handle these compounds in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Google Patents. (n.d.). Process for the preparation of 2-trifluoromethyl aniline.
  • Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide. Retrieved January 29, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 29, 2026, from [Link]

  • WSU Chemistry. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide [Video]. YouTube. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 29, 2026, from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 29, 2026, from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Process for separating aniline derivatives.
  • CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)aniline. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Copolymerization of aniline and its ortho-substituted derivatives (C, D). Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of N-benzylamines.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]aniline. Retrieved January 29, 2026, from [Link]

  • Taylor & Francis Online. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Organic Preparations and Procedures International, 39(5), 417-446. [Link]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Mixed solvent recrystallization for the densification and purification of soda ash. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 29, 2026, from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? Retrieved January 29, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 29, 2026, from [Link]

  • Stoddard Tutoring. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A - [Video]. YouTube. [Link]

  • ResearchGate. (2021, November 25). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved January 29, 2026, from [Link]

  • Academia.edu. (n.d.). Preparation and purification of Acetanilide. Retrieved January 29, 2026, from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved January 29, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of tailor-made o-hydroxysubstituted anils through 1H NMR, 13C NMR, SC-XRD and DFT studies for possible optoelectronic applications. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 29, 2026, from [Link]

  • Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved January 29, 2026, from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 29, 2026, from [Link]

  • ChemBK. (n.d.). 2-methylaniline. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-(Methylaminomethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Methylaminomethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your reaction for robust and reproducible results.

The most common and efficient route to this compound is the reductive amination of 2-aminobenzaldehyde with methylamine. This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the final secondary amine.[1][2] Low yields almost always stem from problems in one or both of these stages.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete. Analysis of the crude product shows a significant amount of unreacted 2-aminobenzaldehyde. What is the likely cause?

A1: This is a classic problem indicating inefficient imine formation. The reaction between the aldehyde and methylamine to form the iminium ion is a reversible equilibrium. To drive the reaction forward and ensure complete consumption of the starting aldehyde, you must address two key factors:

  • pH Control: The reaction is typically acid-catalyzed. A slightly acidic environment (pH 4-6) protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low, the methylamine nucleophile will be fully protonated to the non-nucleophilic methylammonium ion, shutting down the reaction.

  • Water Removal: Water is a byproduct of imine formation. According to Le Chatelier's principle, its presence will push the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Optimize pH: If not already doing so, add a mild acid catalyst like acetic acid. Monitor the pH of your reaction mixture.

  • Use a Dehydrating Agent: Incorporate a dehydrating agent that is compatible with your reducing agent. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are excellent choices.

  • Consider a Two-Step Procedure: For difficult cases, form the imine first in a solvent like methanol or toluene, removing water via a Dean-Stark apparatus if necessary. Once imine formation is complete (as monitored by TLC or GC), add the reducing agent in a separate step.[3]

Q2: My primary byproduct is 2-aminobenzyl alcohol. How can I prevent the reduction of my starting aldehyde?

A2: The formation of 2-aminobenzyl alcohol indicates that your reducing agent is reacting with the starting aldehyde faster than the aldehyde is reacting with methylamine to form the imine. This is a common issue when using strong, less selective reducing agents like sodium borohydride (NaBH₄).

The key is to use a reducing agent that is selective for the protonated iminium ion over the starting aldehyde.

Troubleshooting Steps:

  • Switch to a Selective Reducing Agent: The preferred reagent for modern reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups make it less reactive and more sterically hindered than NaBH₄, so it reduces the more reactive iminium ion much faster than the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another classic choice for this reason, though it is highly toxic.[2]

  • Ensure Imine Formation First: As mentioned in A1, allowing the imine to form before introducing the reducing agent can significantly mitigate this side reaction.

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaProsCons
Sodium BorohydrideNaBH₄Inexpensive, readily available.Can readily reduce aldehydes, leading to alcohol byproducts. Requires careful control of conditions.
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions. Stable in mildly acidic conditions.Highly toxic (releases HCN gas at low pH).
Sodium TriacetoxyborohydrideNaBH(OAc)₃Highly Recommended. Selective for iminium ions, non-toxic, commercially available, effective in a one-pot procedure.More expensive than NaBH₄.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)"Green" reagent, high efficiency.Requires specialized high-pressure equipment. Catalyst can sometimes be sensitive to aniline functional groups.
Q3: My crude product is a dark, complex mixture, suggesting polymerization or other side reactions. What are the likely culprits and solutions?

A3: Aniline derivatives are notoriously susceptible to oxidation, which can lead to the formation of colored polymeric impurities.[4][5] The aldehyde starting material can also undergo self-condensation reactions.

Troubleshooting Steps:

  • De-gas Solvents and Use an Inert Atmosphere: Before starting the reaction, bubble nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[6]

  • Control Reaction Temperature: Exothermic reactions or excessive heating can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For reductions with borohydrides, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[7]

  • Purify Starting Materials: Impurities in the starting 2-aminobenzaldehyde can act as catalysts for decomposition or polymerization. Ensure its purity before use.

Q4: My yield after workup is low, and purification by distillation is problematic. What are the best purification strategies?

A4: this compound is a basic compound with a relatively high boiling point. It can be sensitive to high temperatures during distillation, and co-distillation with closely boiling impurities is a known issue for anilines.[8]

Troubleshooting Steps:

  • Acid-Base Extraction: This is the most effective initial purification step.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10.

    • Extract the deprotonated, pure amine back into an organic solvent.

    • Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is a viable next step. Use a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (~1%) to prevent the basic amine from streaking on the acidic silica gel.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield Observed analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis unreacted_sm High % of Starting Aldehyde analysis->unreacted_sm Incomplete Conversion alcohol_byproduct 2-Aminobenzyl Alcohol Detected analysis->alcohol_byproduct Side Product complex_mixture Dark Color / Multiple Spots analysis->complex_mixture Decomposition sol_imine Improve Imine Formation: - Adjust pH (4-6) - Add Dehydrating Agent - Two-step Procedure unreacted_sm->sol_imine sol_reductant Change Reducing Agent: - Use NaBH(OAc)₃ - Ensure Imine Forms First alcohol_byproduct->sol_reductant sol_conditions Optimize Conditions: - Use Inert Atmosphere (N₂) - Control Temperature - Purify Reagents complex_mixture->sol_conditions end_node Optimized High-Yield Synthesis sol_imine->end_node sol_reductant->end_node sol_conditions->end_node

Caption: A decision tree for troubleshooting low yield.

Optimized Experimental Protocol: One-Pot Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for its high selectivity and operational simplicity, minimizing common side reactions.

Materials:

  • 2-Aminobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF/Methanol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminobenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add methylamine solution (1.2-1.5 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the consumption of the starting aldehyde by TLC.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the intermediate imine.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via acid-base extraction as described in Q4 or by column chromatography.

Reaction Mechanism and Key Side Reaction

The following diagram illustrates the desired reaction pathway versus the common side reaction of aldehyde reduction.

ReactionMechanism aldehyde 2-Aminobenzaldehyde iminium Iminium Ion Intermediate aldehyde->iminium + CH₃NH₂ - H₂O side_product 2-Aminobenzyl Alcohol (Side Product) aldehyde->side_product + [H⁻] (e.g., NaBH₄) methylamine Methylamine (CH₃NH₂) product This compound (Desired Product) iminium->product + [H⁻] reductant Reducing Agent [H⁻] reductant->aldehyde reductant->iminium

Caption: Main reaction pathway versus a common side reaction.
References
  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals - Research and Reviews.
  • US Patent US3819709A, "Synthesis of n-methylaniline". Google Patents.
  • Reductive Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

  • Preparation of 2-(Methylaminomethyl)quinoxaline. PrepChem.com. Available at: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. figshare. (2023). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. ResearchGate. (2015). Available at: [Link]

  • Aniline Impurities and Related Compound. Veeprho. Available at: [Link]

  • CN111056954A, "Aniline purification method". Google Patents.

Sources

Side-product formation in the synthesis of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2MAMA-001 Topic: Side-Product Formation & Mitigation Strategies Status: Open for Consultation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-(Methylaminomethyl)aniline (also known as 2-amino-N-methylbenzylamine) presents a unique set of challenges due to its ortho-substitution pattern . Unlike simple benzylamines, the proximity of the primary aniline amine (-NH₂) and the secondary benzylic amine (-CH₂NHCH₃) creates a "privileged" environment for intramolecular cyclization and competitive side-reactions.

This guide moves beyond standard textbook procedures to address the mechanistic causality of failure modes, specifically focusing on the formation of 1,2,3,4-tetrahydroquinazoline impurities and poly-alkylation .

Module 1: The "Cyclization Trap" (The M+12 Impurity)

Symptom: Mass spectrometry shows a persistent impurity with M+12 relative to the target MW (or M-2 relative to the target + methylene). NMR shows a singlet around δ 4.0–4.5 ppm (bridging methylene).

The Mechanism: In Situ Quinazoline Formation

The most critical failure mode for this scaffold is the formation of 3-methyl-1,2,3,4-tetrahydroquinazoline . This occurs when the diamine product reacts with a "one-carbon" donor.

  • Source 1 (Formaldehyde Contamination): If the reaction is performed in Methanol (MeOH) under oxidative conditions (e.g., Pd/C hydrogenation in air), traces of MeOH can oxidize to formaldehyde. The highly nucleophilic diamine condenses with HCHO immediately.

  • Source 2 (Unreacted Aldehyde): If starting from 2-aminobenzaldehyde (or if 2-nitrobenzaldehyde was not fully cleared before the amine step), the product condenses with the starting material to form complex aminals.

Visualizing the Pathway

CyclizationTrap Start This compound (Target Product) Inter Aminal Intermediate Start->Inter + HCHO HCHO Formaldehyde Source (Impurity/Solvent Oxidation) HCHO->Start Contaminant Product 3-Methyl-1,2,3,4- tetrahydroquinazoline (Major Impurity) Inter->Product - H2O (Cyclization)

Figure 1: The "Ortho-Effect" leading to unwanted cyclization.

Corrective Protocol
  • Solvent Switch: Avoid Methanol if using catalytic hydrogenation (Pd/C). Switch to Ethanol or THF to eliminate the formaldehyde source.

  • Carbon Scavenging: If the impurity persists, add a scavenger resin (e.g., polymer-supported hydrazine) to remove electrophilic carbon sources before the final isolation.

Module 2: Alkylation Control (Mono- vs. Di-methylation)

Symptom: Presence of N,N-dimethyl side product (M+14).

The Causality: pKa and Nucleophilicity

In the reductive amination of 2-nitrobenzaldehyde with methylamine, the resulting secondary amine is often more nucleophilic than the ammonia/primary amine precursors, leading to over-alkylation.

Troubleshooting Table: Reducing Agent Selection
Reducing AgentSelectivity ProfileRisk FactorRecommendation
NaBH₄ LowHigh (Over-reduction)Avoid for direct reductive amination. It reduces the imine and the aldehyde indiscriminately.
NaBH₃CN MediumToxicity (Cyanide)Effective at pH 6, but difficult to clean up in pharma workflows.
NaBH(OAc)₃ High LowGold Standard. Protonates the imine selectively, accelerating reduction over the aldehyde.
H₂ / Pd/C VariableCyclizationGood for nitro-reduction, but risky for the alkylation step due to potential side reactions.

Module 3: Validated Synthetic Workflow

To maximize purity, we recommend the Stepwise Nitro-Route . This avoids the instability of 2-aminobenzaldehyde.

Step-by-Step Protocol

Phase 1: Reductive Amination (Formation of Secondary Amine)

  • Dissolution: Dissolve 2-nitrobenzaldehyde (1.0 eq) in anhydrous THF (not MeOH).

  • Imine Formation: Add Methylamine (2.0 M in THF, 1.5 eq) and MgSO₄ (drying agent) to drive equilibrium. Stir 2h at RT.[1]

    • Checkpoint: Monitor disappearance of aldehyde via TLC/HPLC.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Why? Triacetoxyborohydride is mild and prevents over-alkylation [1].

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2]

    • Intermediate: N-methyl-2-nitrobenzylamine.

Phase 2: Nitro Reduction (The Critical Step)

  • Catalyst: Suspend 10 wt% Pd/C in Ethanol (Absolute).

  • Substrate: Add the nitro-intermediate.

  • Hydrogenation: Run at 1 atm H₂ (balloon) or 30 psi (Parr shaker).

    • Critical Control Point:Do not heat. High temps (>40°C) promote cyclization to the quinazoline or azo-coupling.

  • Filtration: Filter through Celite® under Nitrogen.

    • Note: Exposure of the hot catalyst to air + methanol can generate formaldehyde fire risks and chemical impurities.

Frequently Asked Questions (FAQs)

Q: Why can't I just alkylate 2-aminobenzylamine with Methyl Iodide? A: Direct alkylation is uncontrolled. You will get a statistical mixture of unreacted starting material, mono-methyl (target), di-methyl, and quaternary ammonium salts. Separation of these by column chromatography is difficult due to tailing.

Q: My product turned purple/brown on the bench. Is it stable? A: Anilines are oxidation-prone. The color change indicates the formation of quinone-imines or azo-oligomers.

  • Fix: Store the product as the HCl salt or Oxalate salt . The salt form disrupts the lone pair availability, preventing oxidation and cyclization.

Q: I see a peak at M-17 in the Mass Spec. What is it? A: This is likely the cyclic imine (dihydroquinazoline) formed by the loss of ammonia or water during ionization, or actual oxidation of the tetrahydroquinazoline impurity. It confirms the "Cyclization Trap" discussed in Module 1.

Visual Decision Tree: Purification Strategy

Purification Crude Crude Reaction Mixture Check Check TLC/LCMS Crude->Check Impurity1 Impurity: Tertiary Amine (Over-methylated) Check->Impurity1 M+14 detected Impurity2 Impurity: Quinazoline (Cyclized) Check->Impurity2 M+12 detected Action1 Acid/Base Extraction (pH Control) Impurity1->Action1 pKa diff is small Hard to separate Action2 Recrystallization as HCl or Oxalate Salt Impurity2->Action2 Best Method Final Pure this compound Action1->Final Distillation (High Vac) if liquid Action2->Final Solid Isolation

Figure 2: Decision logic for purification based on observed impurities.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Wikipedia. (n.d.). "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia. Retrieved from Link

  • BenchChem. (2025).[1] "Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline." BenchChem Protocols. Link (Contextual reference for nitro-aniline handling).

  • PrepChem. (n.d.). "Preparation of 2-(Methylaminomethyl)quinoxaline." PrepChem.com. Link (Reference for quinazoline side-product structures).

  • Frontiers. (2022). "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines." Frontiers in Chemistry. Link

Sources

Stability and storage conditions for 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Methylaminomethyl)aniline (CAS No. 1904-69-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 2-8°C.[1] It should be kept in a dark place under an inert atmosphere to minimize degradation.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3]

Q2: Can I store this compound at room temperature?

Some suppliers suggest that the compound can be stored at room temperature.[4] However, for extended periods, refrigerated storage at 2-8°C is the more conservative and recommended approach to ensure maximum stability and prevent gradual degradation.[1] If short-term benchtop use is necessary, minimize the time the compound is left at ambient temperature.

Q3: My sample of this compound has changed color. Is it still usable?

Aromatic amines, as a class of compounds, are known to change color, often developing a yellowish or brownish tint upon exposure to air and light. This is typically due to oxidation. While a slight color change may not significantly impact the purity for some applications, a pronounced color change is a strong indicator of degradation. It is highly recommended to use a fresh, colorless, or pale yellow sample for experiments where purity is critical.

Q4: What are the primary factors that can cause the degradation of this compound?

The main factors that can lead to the degradation of this compound are:

  • Oxygen: Exposure to air can cause oxidation of the aniline functional group.

  • Light: Photodegradation can occur with exposure to light.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of degradation.

  • Moisture: The presence of water can facilitate certain degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and acid chlorides can lead to vigorous reactions and decomposition.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when working with this compound.

Issue 1: Unexpected Color Change in the Sample
  • Observation: The normally colorless to light yellow liquid has developed a dark yellow, brown, or reddish tint.

  • Causality: This is a classic sign of oxidation, a common degradation pathway for aniline compounds when exposed to air and/or light. The chromophores formed during oxidation absorb light, resulting in the observed color.

  • Troubleshooting Steps:

    A Color Change Observed B Assess Severity of Color Change A->B C Slight Yellowing B->C Minor D Dark Yellow, Brown, or Red B->D Significant E Is Purity Critical for Application? C->E G Do Not Use. Procure a Fresh Sample. D->G F Proceed with Caution. Consider Purification. E->F No E->G Yes H Review Storage and Handling Procedures G->H

    Caption: Troubleshooting Color Change

Issue 2: Inconsistent Experimental Results
  • Observation: You are observing poor reproducibility, unexpected side products, or lower than expected yields in your reactions involving this compound.

  • Causality: This can be a result of using a partially degraded starting material. The impurities from degradation can interfere with the intended reaction pathway.

  • Troubleshooting Steps:

    • Verify Purity: If possible, check the purity of your this compound sample using an appropriate analytical technique such as NMR or GC-MS. Compare the results with the certificate of analysis for a fresh sample.

    • Use a Fresh Aliquot: If you have been using the same bottle for an extended period, it may have been compromised by repeated openings and exposure to the atmosphere. Switch to a new, unopened bottle of the compound.

    • Inert Atmosphere: Ensure that all manipulations of the compound are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Review Solvent Purity: Ensure that the solvents used in your reaction are dry and free of impurities that could react with the aniline.

Best Practices for Handling and Storage

To ensure the long-term stability and integrity of this compound, adhere to the following protocols.

Storage Protocol
ParameterRecommendationRationale
Temperature 2-8°C[1]Minimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation.
Light Store in an amber or opaque vial[1]Prevents photodegradation.
Container Tightly sealed container[2][3]Prevents exposure to air and moisture.
Handling Protocol
  • Work Area: Always handle this compound in a well-ventilated chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][6]

  • Dispensing: When dispensing the liquid, use a syringe or cannula under an inert atmosphere to transfer it from the storage container to your reaction vessel. This minimizes exposure to air.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

  • Cleaning Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6] Ensure the area is well-ventilated during cleanup.[2]

Factors Affecting Stability

The following diagram illustrates the key factors that can compromise the stability of this compound.

A This compound Stability G Degradation Products (Oxidized Species) A->G B Oxygen (Air) B->G C Light C->G D Heat D->G E Moisture E->G F Incompatible Materials F->G

Caption: Factors Influencing Stability

By adhering to these guidelines, you can ensure the stability and reliability of this compound in your research, leading to more consistent and accurate experimental outcomes.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]

  • 2-[(Methylamino)methyl]aniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 29, 2026, from [Link]

  • Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The intermediate products during the degradation processes of aniline under different discharge gas atmosphere. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency (EMA). Retrieved January 29, 2026, from [Link]

Sources

Degradation pathways of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylaminomethyl)aniline Stability & Handling

Topic: Degradation Pathways & Stabilization Protocols for this compound Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Role: Senior Application Scientist

Executive Summary

This compound (MAMA), also known as


-methyl-2-aminobenzylamine, is a bifunctional building block containing both a primary aromatic amine (aniline) and a secondary benzylic amine. Its unique ortho-substitution pattern makes it highly versatile for synthesizing heterocycles like quinazolines, but this same reactivity renders it chemically labile.

This guide addresses the three primary degradation vectors: oxidative dimerization , aldehyde-mediated cyclization , and benzylic oxidation . The protocols below are designed to troubleshoot purity drops, color changes, and unexpected LC-MS peaks during storage or reaction optimization.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My clear oil turned dark brown/red overnight. Is it still usable?"

Diagnosis: Oxidative Dimerization (Azo Formation) & Polymerization. Technical Insight: Like most anilines, the primary amine in MAMA is susceptible to radical-mediated oxidation by atmospheric oxygen. This proceeds via the formation of an anilino radical, which couples to form azo dimers (Ar-N=N-Ar) or higher-order polyphenylamine "tars." The color change to red/brown is a sensitive indicator of this process, often visible before significant purity loss (<1%).

Corrective Action:

  • If purity >95%: Purify via short-path vacuum distillation or flash chromatography (DCM/MeOH/NH

    
    ). The color bodies are usually polar and retained on silica.
    
  • Prevention: Store the free base strictly under Argon/Nitrogen. For long-term storage (>1 month), convert it to the dihydrochloride salt (MAMA·2HCl), which renders the aniline nitrogen protonated and oxidation-resistant.

Issue 2: "I see a recurring impurity at [M+12] or [M+26] in my LC-MS."

Diagnosis: In situ Cyclization to Tetrahydroquinazolines. Technical Insight: This is the most critical degradation pathway for ortho-substituted benzylamines. MAMA reacts rapidly with trace aldehydes (even ubiquitous contaminants like formaldehyde in methanol or acetaldehyde in solvents) to form 3-methyl-1,2,3,4-tetrahydroquinazoline .

  • Mechanism: The primary aniline condenses with the aldehyde to form an imine, which is immediately trapped by the intramolecular secondary amine.

  • [M+12]: Reaction with Formaldehyde (methylene bridge insertion).

  • [M+26]: Reaction with Acetaldehyde (ethylidene bridge).

Corrective Action:

  • Solvent Audit: Avoid technical grade alcohols or chlorinated solvents stabilized with amylene/aldehydes. Use HPLC-grade solvents.

  • Excipient Check: If used in formulation, ensure excipients (like PEGs) are peroxide- and aldehyde-free.

Issue 3: "The potency of the reagent drops in solution over time."

Diagnosis: Formation of Carbamates or Ureas (Carbon Dioxide Capture). Technical Insight: The secondary benzylic amine is basic and nucleophilic. Upon exposure to air, it can capture atmospheric CO


 to form carbamic acid salts, which may dehydrate to form ureas or confound stoichiometry.

Corrective Action:

  • Degassing: Sparge all reaction solvents with inert gas for 15 minutes prior to adding MAMA.

  • Handling: Weigh the compound in a glovebox or dispense rapidly using positive-displacement pipettes.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the competing degradation pathways. Note the critical bifurcation between oxidative dimerization (intermolecular) and cyclization (intramolecular).

MAMA_Degradation MAMA This compound (Parent) Radical Anilino Radical (Intermediate) MAMA->Radical [O] / Light Imine Imine Intermediate MAMA->Imine + R-CHO (Aldehyde) NOxide N-Oxide (Benzylic) MAMA->NOxide Peroxides / [O] Azo Azo Dimer (Colored Impurity) Radical->Azo Dimerization THQ 3-Methyl-1,2,3,4- tetrahydroquinazoline Imine->THQ Intramolecular Cyclization

Caption: Figure 1. Primary degradation pathways of this compound. Red paths indicate oxidative stress; Green paths indicate condensation with aldehydic impurities.

Part 3: Quantitative Data & Specifications

Table 1: Stability Profile & Storage Specifications
ParameterSpecification / LimitDegradation Consequence
Appearance Colorless to pale yellow oilRed/Brown: Indicates >0.1% azo/oxidation products.
Purity (HPLC) > 97.0% (Area %)New Peaks: Check relative retention time (RRT). RRT ~0.8: N-OxideRRT ~1.2: Tetrahydroquinazoline
Water Content < 0.5% w/wPromotes hydrolysis of downstream amides; accelerates oxidation.
Aldehyde Tolerance < 10 ppm (in solvents)Immediate cyclization to tetrahydroquinazoline.
Storage Temp 2°C to 8°CRetards autoxidation rate by ~50% per 10°C drop.
Atmosphere Argon or NitrogenCritical: Exclusion of O

and CO

.
Table 2: Comparative Reactivity of Impurities
Impurity TypeSourceReaction with MAMADetectable Product (LC-MS)
Formaldehyde MeOH degradation, PEGCyclization[M+12] (Methylene bridge)
Acetaldehyde Ethanol, solvent stabilizerCyclization[M+26] (Methyl-substituted ring)
Peroxides Aged ethers (THF, Dioxane)N-Oxidation[M+16] (N-Oxide)
Oxygen Air exposureDimerization[2M-2] (Azo dimer)

Part 4: Validated Experimental Protocols

Protocol A: Purification of Oxidized MAMA (Free Base)

Use this when the material has darkened but purity remains >90%.

  • Dissolution: Dissolve the dark oil in Dichloromethane (DCM) (1 g MAMA per 10 mL DCM).

  • Wash: Wash with 0.5 M NaOH (2 x 5 mL) to remove acidic oxidation byproducts.

    • Note: Do not use acid washes; the product is amphoteric/basic and will be lost.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    for 20 minutes.
  • Filtration: Filter through a pad of Celite to remove particulates.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C .

  • Storage: Immediately backfill the flask with Argon and seal.

Protocol B: Synthesis of the Stable Dihydrochloride Salt

Recommended for long-term storage (>3 months).

  • Preparation: Dissolve 10 mmol of MAMA free base in 20 mL of anhydrous Ethanol or Isopropanol .

  • Acidification: Cool to 0°C in an ice bath. Dropwise add 25 mmol (2.5 eq) of HCl in Dioxane (4 M) or Concentrated HCl (37%) .

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 1 hour. Add 50 mL of Diethyl Ether to drive precipitation.

  • Isolation: Filter the white solid under Nitrogen. Wash with cold Ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Result: The dihydrochloride salt is a stable white solid, resistant to oxidation and cyclization.

References

  • PubChem. (n.d.).[1][2] 2-[(Methylamino)methyl]aniline Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Panjikar, P. C., et al. (2024).[3] Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Ogawa, A., et al. (2022).[4] Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Retrieved January 29, 2026, from [Link]

  • Boonrattanakij, N., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials. Retrieved January 29, 2026, from [Link]

Sources

Optimizing reaction conditions for N-methylation of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Senior Application Support Subject: Optimization of Reaction Conditions for N-Methylation Case ID: N-ME-ANILINE-OPT-001

Mission Statement

Welcome to the Advanced Synthesis Support Module. You are likely here because Direct Alkylation (using MeI or DMS) has failed you. It usually does. The nucleophilicity of the product (


) is often higher than the starting material (

), leading to an uncontrollable cascade toward dimethylation and quaternization.

This guide abandons the "add and pray" approach of alkyl halides in favor of mechanistically controlled pathways : Reductive Amination, "Borrowing Hydrogen" Catalysis, and Green Reagent substitution.

Visual Triage: Method Selection Matrix

Before proceeding, identify your substrate constraints and equipment availability. Use this logic gate to select your protocol.

MethodSelection start START: Aniline Substrate target Target Product? start->target mono Mono-Methyl (Ph-NHMe) target->mono Selective Mono di Di-Methyl (Ph-NMe2) target->di Exhaustive green Strict Green/Toxicity Req? mono->green reductive Protocol A: Reductive Amination (HCHO + NaBH4) di->reductive Excess HCHO direct Protocol D: Direct Alkylation (MeI/DMS + Base) di->direct Standard scale Scale / Equipment? green->scale Yes (Avoid HCHO/Halides) green->reductive No (Standard Lab) borrowing Protocol B: Mn-Catalysis (MeOH) 'Borrowing Hydrogen' scale->borrowing Batch / Catalytic dmc Protocol C: Dimethyl Carbonate (Autoclave/Flow) scale->dmc High Temp / Flow

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on selectivity and environmental constraints.

Protocol A: Reductive Amination (The Reliable Standard)

Best for: High-value substrates where selectivity is paramount and metal contamination must be avoided. Mechanism: Condensation to imine/iminium ion followed by in-situ reduction.

The "Borch" Variant (Modified)

Direct alkylation is kinetic; Reductive amination is thermodynamic. By forming the hemiaminal/imine first, you lock the stoichiometry before the irreversible reduction step.

Reagents:

  • Paraformaldehyde (solid source of HCHO) or Formalin (37% aq).

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ).
  • Solvent: Methanol or Toluene (for azeotropic water removal).

Step-by-Step Optimization:

  • Imine Formation (Critical Step):

    • Dissolve Aniline (1.0 equiv) in MeOH.

    • Add Paraformaldehyde (1.1 equiv for Mono).

    • Technical Note: If the aniline is electron-deficient, add catalytic acetic acid (AcOH) or

      
       to force imine formation. Stir for 2-4 hours before adding the reductant.
      
  • Reduction:

    • Cool to 0°C.

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Why?

      
       reduces imines faster than ketones/aldehydes, but if you add it too early, you reduce the formaldehyde to methanol (waste).
      
  • Quench:

    • Neutralize with dilute HCl, then basify with NaOH to extract.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Over-methylation Excess HCHO present during reduction. Ensure strict 1:1 stoichiometry of HCHO. Use Paraformaldehyde instead of Formalin for better mass balance control.

| No Reaction | Stable hemiaminal; Imine not forming. | Add 5 mol%


 or use Toluene reflux with Dean-Stark trap to drive water removal (Le Chatelier’s principle). |
Protocol B: Manganese-Catalyzed "Borrowing Hydrogen" (The Modern Green Solution)

Best for: Green chemistry applications, avoiding toxic halides/aldehydes, and high atom economy. Mechanism: The catalyst dehydrogenates Methanol to Formaldehyde (in situ), condenses it with the amine, and then returns the hydrogen to reduce the imine.

Core Concept: You are using Methanol as the alkylating agent.[1][2][3][4] This requires a specific catalyst (Mn-PNP pincer complexes are the current gold standard).

Recommended Conditions (Based on Beller/Sortais Systems):

  • Catalyst: Mn-PNP Pincer Complex (1-3 mol%).

  • Solvent/Reagent: Methanol (Reagent grade, dry).

  • Base:

    
     (Sodium tert-butoxide) - 20 mol%.
    
  • Temp: 80°C - 120°C (Sealed tube/Autoclave).

Workflow:

  • Glovebox/Schlenk: Load Mn-catalyst, Base, and Aniline into a pressure tube under Argon.

  • Solvent: Add Methanol (degassed).

  • Reaction: Heat to 100°C for 12-24h.

  • Workup: Simply evaporate the Methanol. The only byproduct is water.

Mechanistic Visualization (Borrowing Hydrogen):

BorrowingHydrogen MeOH Methanol (CH3OH) Cat_Dehydro Cat-Mn (Dehydrogenation) MeOH->Cat_Dehydro -H2 (stored on Cat) HCHO Formaldehyde (In-Situ) Imine Imine Intermediate HCHO->Imine + Aniline (-H2O) Cat_Hydro Cat-Mn-H2 (Hydrogenation) Imine->Cat_Hydro Reduction Product N-Methyl Aniline Cat_Dehydro->HCHO Cat_Hydro->Product Returns H2

Figure 2: The catalytic cycle of "Borrowing Hydrogen" where Methanol acts as the C1 source.

Protocol C: Dimethyl Carbonate (DMC) (The Industrial Alternative)

Best for: Large-scale synthesis where safety (toxicity of MeI) is a regulatory concern. Reagent: Dimethyl Carbonate (DMC) is non-toxic and biodegradable.[5]

Critical Constraint: DMC is a weak alkylating agent at reflux (90°C). It acts primarily as a carboxymethylating agent (forming carbamates) unless specific conditions are met.

The "Trick" for Methylation vs. Carbamoylation:

  • Temperature: You must exceed 120°C. This generally requires an autoclave or a continuous flow reactor (backpressure regulator set to >5 bar).

  • Catalyst: Zeolites (NaY or faujasites) are crucial for selectivity.[6]

Protocol (Autoclave):

  • Mix Aniline and DMC (excess, acts as solvent).

  • Add NaY Zeolite (approx 10-20 wt% relative to substrate).

  • Heat to 130-150°C in an autoclave.

  • Selectivity Note: At this temperature, the intermediate carbamate (

    
    ) decomposes to the methylated product (
    
    
    
    ) and
    
    
    .
FAQ & Troubleshooting Specific Scenarios

Q1: My aniline has a strong electron-withdrawing group (e.g., p-Nitroaniline) and won't react.

  • Diagnosis: Reduced nucleophilicity of the nitrogen lone pair.

  • Solution:

    • Reductive Amination: Switch to stronger acid catalysis (

      
       or pure TFA) to force imine formation.
      
    • Catalysis: Increase temperature to 140°C.

    • Last Resort: Use the Buchwald-Hartwig coupling approach (Pd-catalyst + Methylamine) instead of direct methylation.

Q2: I am seeing significant N,N-dimethylation (over-alkylation) with the Mn-catalyst.

  • Diagnosis: The product (

    
    ) is competing with the starting material for the catalyst.
    
  • Solution:

    • Lower the conversion target (stop at 80-90%).

    • Increase the steric bulk of the catalyst ligands (switch from simple PNP to bulky PNP ligands).

    • Dilution: Higher dilution favors mono-alkylation statistically.

Q3: Can I use "Borrowing Hydrogen" with Ethanol to get N-Ethyl?

  • Answer: Yes. The mechanism is identical. Ethanol will yield N-Ethyl aniline.

References
  • Manganese-Catalyzed N-Methylation (The "Beller" Protocol)

    • Neumann, J., Elangovan, S., Spannenberg, A., Junge, K., & Beller, M. (2017). Improved and General Manganese-Catalyzed N-Methylation of Aromatic Amines Using Methanol. Chemistry – A European Journal.[7]

  • Manganese-Catalyzed N-Methylation (The "Sortais" Protocol)

    • Bruneau-Voisine, A., Wang, D., Dorcet, V., Roisnel, T., Darcel, C., & Sortais, J. B. (2017). Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex.
  • Dimethyl Carbonate (DMC)

    • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering.
  • Continuous Flow DMC Methylation

    • Seo, H., et al. (2018).[8] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron.

  • Reductive Amination (Classic Borch)

    • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 2-(Methylaminomethyl)aniline. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Core Principles & Compound Properties

Understanding the physicochemical properties of this compound is the foundation for a successful work-up strategy. This molecule contains two basic nitrogen centers: a primary aromatic amine (aniline) and a secondary aliphatic amine. Their differing basicities and the molecule's overall structure dictate its behavior in various solvent and pH conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₂N₂ [1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to yellow or reddish-brown liquid (Anilines are prone to air oxidation) [2]
XLogP3-AA (LogP) 1.2 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 2 [1]
pKa (Predicted) The secondary aliphatic amine is more basic (pKa ~10-11) than the primary aromatic amine (pKa ~4-5).

| Safety Hazards | Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[1][3] | [1] |

Expert Insight: The dual amine functionality is the most critical aspect of this molecule. The aliphatic amine is significantly more basic than the aromatic one. This differential basicity is the key to selective protonation and, therefore, successful separation from non-basic products or byproducts using acid-base extraction techniques.[4][5]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the work-up of reactions with this compound.

Q1: My reaction mixture containing this compound has turned dark brown or black. What is the cause and can I fix it?

A1: This is a classic sign of aniline oxidation.[6] Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or trace metal impurities.[2][6][7] This leads to the formation of highly colored polymeric byproducts.[8]

  • Prevention: The best strategy is prevention. Run your reaction under an inert atmosphere (Nitrogen or Argon) and use deoxygenated solvents, especially if the reaction requires heating.[9]

  • Remediation: If oxidation has already occurred, you can attempt to remove the colored impurities by treating your crude product solution with activated charcoal. Be aware that charcoal can also adsorb your desired product, so use it judiciously and monitor with TLC. A wash with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can sometimes help decolorize the organic layer.

Q2: How do I effectively remove unreacted this compound from my organic product layer?

A2: The most effective method is an acid-base extraction .[4][10] By washing your organic layer with a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid), you can protonate the basic amine groups of the starting material. This forms a water-soluble ammonium salt, which will partition into the aqueous layer, leaving your neutral or acidic product behind in the organic phase.[4][5][11]

  • Causality: The reaction is: R-NH₂ (organic soluble) + H⁺A⁻ → R-NH₃⁺A⁻ (water soluble).

  • Which acid to choose?

    • 1 M HCl: Highly effective and common. Use with caution if your product contains acid-labile functional groups (e.g., acetals, t-Boc groups).

    • Saturated NH₄Cl: A milder acidic wash, suitable for moderately acid-sensitive compounds.

    • 5-10% Citric Acid: A good choice for compounds that are sensitive to strong mineral acids.

Q3: I performed an acidic wash, but I'm not sure if all the starting material has been removed. How can I check?

A3: After your final acidic wash, you can test the pH of the aqueous layer. If it is still basic or neutral, it suggests that not all the amine has been extracted, and you should perform another wash. For a more definitive check, take the final aqueous wash layer, make it strongly basic with 2-4 M NaOH, and see if it turns cloudy. The cloudiness would be the deprotonated, water-insoluble this compound precipitating out, indicating an incomplete extraction.

Troubleshooting Guide: Common Work-up Challenges

This section provides a systematic approach to resolving more complex issues.

Problem 1: Persistent Emulsion During Aqueous Extraction
  • Symptom: The organic and aqueous layers fail to separate after shaking, forming a thick, opaque layer between them.

  • Causality: this compound and its salts can act as surfactants, stabilizing the interface between the organic and aqueous phases. This is particularly common when using chlorinated solvents like Dichloromethane (DCM).[12]

  • Solutions (In order of recommendation):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, emulsions will break on their own.[13]

    • Add Brine: Add a saturated aqueous solution of NaCl (brine).[13][14] This increases the ionic strength and polarity of the aqueous phase, which helps to force the organic components out and destabilize the emulsion.[14]

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsified droplets.[13]

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.[14]

Problem 2: Product Loss During Acidic Wash
  • Symptom: TLC or ¹H NMR analysis of the crude product shows low yield after performing an acid-base extraction.

  • Causality: Your desired product may also be basic and is being extracted into the aqueous acid layer along with the unreacted starting material.

  • Solutions:

    • Verify Product pKa: Determine if your product has basic functional groups. If so, a standard acidic wash is not a suitable purification method.

    • pH Adjustment: Carefully adjust the pH of the initial aqueous wash. If there is a sufficient pKa difference between your product and this compound, you might be able to find a pH window where the starting material is protonated and extracted while your product remains in the organic layer. This requires careful control with a pH meter.

    • Alternative Purification: If separation by extraction is not feasible, bypass the acidic wash entirely. Concentrate the crude reaction mixture and purify directly using column chromatography. A silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) is often effective at separating amines.

Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for a Neutral Product

This protocol details the removal of excess this compound from a reaction mixture containing a neutral, water-insoluble product.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, Diethyl Ether).

  • First Wash (Acidic): Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Use a volume of acid solution roughly equal to one-third of the organic layer volume. Shake the funnel, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with 1 M HCl (aq) one or two more times. Combine all aqueous washes.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be cautious and vent frequently, as CO₂ gas will be evolved.

  • Final Wash (Brine): Wash the organic layer with brine to remove any remaining water-soluble components and help break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Diagram: Acid-Base Extraction Workflow

The following diagram illustrates the logical flow of separating a neutral product from the basic starting material.

G start Crude Reaction Mixture (Product + Starting Material in Organic Solvent) wash1 Wash with 1 M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Protonated Starting Material: R-NH3+ Cl-) sep1->aq1 Aqueous Phase org1 Organic Layer (Neutral Product) sep1->org1 Organic Phase wash2 Wash with NaHCO3 (aq) org1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (e.g., Na2SO4) wash3->dry final Purified Product Solution dry->final

Caption: Workflow for purifying a neutral product.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common work-up problems systematically.

G start Work-up Issue Observed q1 Is there an emulsion? start->q1 q2 Is the organic layer dark? start->q2 q3 Is the yield low? start->q3 q1->q2 No sol1 1. Add Brine 2. Let stand 3. Filter through Celite q1->sol1 Yes q2->q3 No sol2 1. Work-up under N2 2. Wash with Na2S2O3 3. Treat with Charcoal q2->sol2 Yes sol3 Is product also basic? YES: Use Chromatography NO: Check aqueous layers for product q3->sol3 Yes

Caption: Decision tree for work-up troubleshooting.

References

  • 2-methylaniline - ChemBK. Provides information on the physical properties and toxicity of aniline compounds, including their tendency to change color upon exposure to air and light. [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. Discusses the general properties of anilines, including their liquid state and tendency to turn brown when exposed to air. [Link]

  • 2-[(Methylamino)methyl]aniline | C8H12N2 | CID 11815410 - PubChem. National Center for Biotechnology Information. Provides comprehensive chemical and physical property data for the target compound. [Link]

  • 2-(Aminomethyl)aniline | C7H10N2 | CID 178096 - PubChem. National Center for Biotechnology Information. Lists safety and hazard information for a structurally similar compound. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. Provides practical solutions for dealing with emulsions in a laboratory setting. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. Discusses the oxidation of aniline and the formation of hazardous by-products. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Explains the fundamental principles of using acidic solutions to extract basic compounds like amines. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Offers various work-up techniques for removing specific types of reagents and byproducts. [Link]

  • Acid–base extraction - Wikipedia. Describes the technique of separating mixtures of compounds based on their acid-base properties. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. A video guide discussing methods to break emulsions during chemical work-ups. [Link]

  • Reactions of Aniline - Chemistry Steps. Discusses the reactivity of aniline, including its basicity relative to aliphatic amines. [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Offers practical tips for breaking emulsions, such as adding brine or filtering through Celite. [Link]

  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. A research article detailing various methods and outcomes of aniline oxidation. [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. A scientific paper discussing the mechanisms of aniline oxidation. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Provides specific methods for removing amines from organic layers, including washing with dilute HCl. [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. Discusses industrial synthesis routes for anilines. [Link]

  • Breaking emulsions : r/chemistry - Reddit. A community discussion offering user-experience tips for breaking emulsions, noting that DCM is a common offender. [Link]

  • N-METHYLANILINE 98% MSDS | CAS 100-61-8 MSDS - Loba Chemie. A material safety data sheet highlighting conditions to avoid, such as direct sunlight and air contact. [Link]

  • Tackling emulsions just got easier - Biotage. An industry article explaining the chemistry of emulsions and methods for breaking them, including centrifugation and salting out. [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy - YouTube. An educational video explaining the high reactivity of the aniline amino group. [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. A guide explaining the principles of acid-base extraction with chemical diagrams. [Link]

  • Oxidation of aniline using different reaction pathways - ResearchGate. A research paper discussing byproducts of aniline oxidation. [Link]

  • Estimation of Aniline via Bromination | PDF | Titration | Chemistry - Scribd. A document describing analytical methods for aniline compounds. [Link]

  • pKa Data Compiled by R. Williams. A compilation of pKa values for various organic compounds, including anilines and aliphatic amines. [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylaminomethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the catalytic synthesis of this important chemical intermediate. We will focus on the most common synthetic route: the catalytic hydrogenation of a nitrile precursor, such as 2-(methylamino)benzonitrile.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the process.

Q1: What are the primary catalytic systems for synthesizing this compound via nitrile hydrogenation?

A1: The catalytic hydrogenation of nitriles is the most economical and widely used method for producing primary amines like this compound.[1][2] The most common heterogeneous catalysts belong to the Group 10 metals. Key choices include:

  • Raney® Nickel: A highly active and cost-effective catalyst, widely used in industrial applications for nitrile reduction.[1][3] It is particularly effective but requires careful handling due to its pyrophoric nature when dry.

  • Palladium on Carbon (Pd/C): Another common and effective catalyst. However, for benzylic amines, it can sometimes promote hydrogenolysis (cleavage of the C-N bond), leading to undesired by-products.[4][5]

  • Platinum Dioxide (PtO₂): A versatile and active catalyst, though generally more expensive than Nickel or Palladium alternatives.[1]

  • Cobalt-based Catalysts (e.g., Cobalt Boride): These are often noted for their high selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine by-products.[1][6]

  • Rhodium-based Catalysts: While less common for bulk synthesis due to cost, rhodium catalysts can offer excellent yields under specific conditions.[7]

The choice of catalyst is a critical parameter that directly influences reaction rate, yield, and selectivity.[2]

Q2: What is the most common side reaction during this synthesis, and how can it be minimized?

A2: The most significant challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amines.[2] This occurs because the primary amine product can react with the intermediate imine, which is formed during the reduction process. This condensation reaction leads to a secondary imine, which is then hydrogenated to a secondary amine by-product.[1][6]

Reaction Pathway and Side Product Formation

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile 2-(Methylamino)benzonitrile (R-C≡N) Imine Primary Imine Intermediate (R-CH=NH) Nitrile->Imine + H₂ / Catalyst PrimaryAmine This compound (R-CH₂-NH₂) (Product) Imine->PrimaryAmine + H₂ / Catalyst SecondaryImine Secondary Imine Intermediate Imine->SecondaryImine + Product (R-CH₂-NH₂) - NH₃ SecondaryAmine Secondary Amine By-product ((R-CH₂)₂NH) SecondaryImine->SecondaryAmine + H₂ / Catalyst

Caption: Reaction pathway for nitrile hydrogenation and the competing side reaction leading to secondary amine formation.

To minimize this side reaction, several strategies are employed:

  • Addition of Ammonia: Introducing ammonia into the reaction mixture is a highly effective method. Ammonia helps to keep the concentration of the primary imine high and shifts the equilibrium away from the condensation reaction that forms the secondary amine.[8]

  • Use of Basic Additives: Adding a base like sodium hydroxide (NaOH) can suppress side reactions by modifying the catalyst surface and reducing its acidity, which can catalyze the condensation step.[2]

  • Catalyst Choice: As mentioned, catalysts like cobalt are inherently more selective for primary amine formation.[1]

Q3: How do reaction parameters (temperature, pressure, solvent) influence the outcome?

A3: Optimizing reaction conditions is crucial for achieving high yield and selectivity.

  • Temperature: Higher temperatures increase the reaction rate but can also favor side reactions and catalyst degradation. A typical range is 40°C to 120°C.[9] It's often best to find the lowest temperature that provides a reasonable reaction rate to maximize selectivity.[9]

  • Hydrogen Pressure: Higher H₂ pressure generally increases the rate of hydrogenation of the imine intermediate to the primary amine, which can help outcompete the condensation side reaction. Pressures can range from a few bars to over 100 bar, depending on the catalyst and equipment.

  • Solvent: The choice of solvent is important. Alcohols like methanol or ethanol are commonly used. The solvent can affect the solubility of the substrate and hydrogen, as well as influence the catalyst's surface properties.

Q4: What are the key safety considerations when performing this reaction?

A4: Safety is paramount.

  • High-Pressure Hydrogenation: These reactions are performed in a specialized high-pressure reactor (autoclave). Ensure the equipment is properly rated, maintained, and operated by trained personnel. Always check for leaks before heating.

  • Pyrophoric Catalysts: Raney Nickel, especially when dry or spent, is pyrophoric and can ignite spontaneously in air. It must always be handled as a slurry under water or a suitable solvent. Pd/C can also be pyrophoric, particularly when loaded with hydrogen.

  • Solvent Flammability: Most organic solvents used are flammable. Ensure proper ventilation and avoid ignition sources.

Catalyst Performance Comparison

The table below summarizes the characteristics of common catalysts for this synthesis.

CatalystTypical ConditionsAdvantagesDisadvantages & Mitigation
Raney® Nickel 60-100°C, 30-90 bar H₂High activity, low cost, good for aliphatic & aromatic nitriles.Lower selectivity (forms secondary amines).[8] Pyrophoric. Mitigation: Add ammonia or NaOH to improve selectivity.[2][8]
Palladium/Carbon (Pd/C) 50-100°C, 10-70 bar H₂Highly active, versatile, good functional group tolerance.Prone to causing hydrogenolysis of the benzylic C-N bond.[5] Can have selectivity issues. Mitigation: Use milder conditions; switch to a different catalyst if hydrogenolysis is severe.
Platinum Dioxide (PtO₂) 25-80°C, 3-50 bar H₂Very active, can often be used at lower temperatures/pressures.Higher cost, can also have selectivity issues similar to other noble metals.
Cobalt-based (e.g., Co-hcp) 80-140°C, 50-80 bar H₂Excellent selectivity for primary amines, often without needing additives.[6]May require higher temperatures/pressures; can be less active than Ni or Pd.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield of this compound with significant starting material remaining.

  • Possible Cause A: Inactive Catalyst. The catalyst may have been improperly stored or handled, leading to oxidation or poisoning. Raney Nickel is particularly sensitive.

    • Solution: Use a fresh batch of catalyst. For Raney Nickel, ensure it has been stored under water and was washed thoroughly to remove residual alkali from its preparation.[9] For Pd/C, ensure it wasn't exposed to catalyst poisons like sulfur or strong chelating agents.

  • Possible Cause B: Insufficient Hydrogen. There might be a leak in the reactor, or the hydrogen supply was depleted.

    • Solution: Before the reaction, perform a pressure test on the autoclave to ensure it is sealed. Monitor the pressure throughout the reaction; a drop in pressure indicates hydrogen consumption.

  • Possible Cause C: Sub-optimal Conditions. The temperature or pressure may be too low for the chosen catalyst.

    • Solution: Incrementally increase the temperature (e.g., in 10°C steps) or hydrogen pressure and monitor the reaction progress by taking samples (if your reactor allows). Refer to the table above for typical starting conditions.

Problem 2: The primary product is formed, but there is a significant amount of a higher molecular weight by-product, identified as a secondary amine.

  • Possible Cause: Imine Condensation. This is the most common selectivity issue, as detailed in the FAQ section. The rate of condensation is competing effectively with the rate of hydrogenation of the imine intermediate.

    • Solution A (Highly Recommended): Add ammonia to the reaction. This can be done by using a solution of ammonia in the reaction solvent (e.g., 7N NH₃ in Methanol). The ammonia competitively inhibits the condensation pathway.[8]

    • Solution B: Add a catalytic amount of a strong base, such as NaOH or KOH. This has been shown to dramatically increase selectivity for the primary amine, especially with Nickel catalysts.[2]

    • Solution C: Switch to a more selective catalyst. Consider using a cobalt-based catalyst, which is known to favor primary amine formation.[6]

Troubleshooting Decision Tree for Low Selectivity

G Start Low Yield or Poor Selectivity? CheckSM Starting Material Remaining? Start->CheckSM CheckByproduct Major By-product Present? Start->CheckByproduct Action_Conversion 1. Check Catalyst Activity 2. Verify H₂ Pressure/Supply 3. Increase Temp/Pressure CheckSM->Action_Conversion Yes IdentifyByproduct Identify By-product: Secondary Amine or Hydrogenolysis? CheckByproduct->IdentifyByproduct Yes Action_SecAmine 1. Add NH₃ or NaOH 2. Lower Reaction Temp 3. Switch to Co Catalyst IdentifyByproduct->Action_SecAmine Secondary Amine Action_Hydro 1. Lower Reaction Temp 2. Switch from Pd/C to Raney Ni or Co Catalyst IdentifyByproduct->Action_Hydro Hydrogenolysis

Caption: A decision tree to guide troubleshooting efforts during the synthesis.

Problem 3: Formation of by-products resulting from C-N bond cleavage (hydrogenolysis), such as 2-methyltoluene.

  • Possible Cause: Over-reduction by the Catalyst. This is a known issue, particularly with palladium on carbon (Pd/C) when reducing benzylic amines or related structures.[5] The catalyst is active enough to cleave the C-N bond after the nitrile has been reduced.

    • Solution A: Switch to a less hydrogenolysis-prone catalyst. Raney Nickel or cobalt catalysts are generally better choices to avoid this side reaction.

    • Solution B: Modify the reaction conditions. Lowering the temperature and hydrogen pressure can sometimes reduce the rate of hydrogenolysis relative to the desired hydrogenation.

Experimental Protocol: Synthesis using Raney® Nickel

This protocol provides a general guideline. Researchers should optimize based on their specific equipment and analytical capabilities.

Materials:

  • 2-(Methylamino)benzonitrile (1 equivalent)

  • Raney® Nickel (approx. 10-20% by weight, as a water slurry)

  • Solvent: Methanol with 5-10% aqueous ammonia (or 7N methanolic ammonia)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a beaker, carefully decant the storage water from the Raney Nickel slurry. Wash the catalyst 2-3 times with the chosen reaction solvent (e.g., methanol) to remove water. Caution: Do not allow the catalyst to become dry. Perform all transfers quickly.

  • Reactor Loading: To the autoclave vessel, add the 2-(methylamino)benzonitrile and the reaction solvent.

  • Catalyst Transfer: Carefully transfer the washed Raney Nickel slurry to the reactor.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the reactor headspace 3-5 times with nitrogen to remove air, followed by 2-3 purges with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Venting: Cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Workup: Open the reactor. The catalyst will settle at the bottom. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography as needed.

References

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.
  • National Institutes of Health (NIH). (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC. [Link]

  • ResearchGate. (n.d.). Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions. [Link]

  • Chemguide. (n.d.). reduction of nitriles. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]

  • Google Patents. (2007).
  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • Springer Nature. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Google Patents. (2020).
  • National Institutes of Health (NIH). (n.d.). Rhodium-Catalyzed Synthesis of Branched Amines by Direct Addition of Benzamides to Imines - PMC. [Link]

  • Synfacts. (2020). Parts Per Million Pd/C-Catalyzed Reductive Aminations in an Aqueous Micellar Medium. [Link]

  • SciSpace. (1970). Synthesis of n-methylaniline. [Link]

  • PrepChem.com. (n.d.). Step 2) Preparation of 2-(Methylaminomethyl)quinoxaline. [Link]

  • Google Patents. (1998).
  • Taylor & Francis Online. (2023). Rhodium-catalyzed allylic amination reactions: Recent advances. [Link]

  • ResearchGate. (2019). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

  • Google Patents. (1996). JPH08295654A - Method for purifying aniline.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • MDPI. (n.d.). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. [Link]

  • ScienceDirect. (2002). A modified palladium catalysed reductive amination procedure. [Link]

  • Royal Society of Chemistry. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]

  • National Institutes of Health (NIH). (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. [Link]

  • Nature. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst 1.. [Link]

  • National Institutes of Health (NIH). (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Google Patents. (2002). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene....
  • Sciencemadness Wiki. (2020). Palladium on carbon. [Link]

  • ACS Catalysis. (n.d.). Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. [Link]

  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... [Link]

Sources

Removal of unreacted starting materials from 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical methodologies for the removal of unreacted starting materials from the synthesis of 2-(Methylaminomethyl)aniline. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what impurities should I expect?

The most prevalent laboratory synthesis is the reductive amination of 2-aminobenzaldehyde with methylamine.[1] Another common approach is the direct N-methylation of 2-aminobenzylamine.

Based on these routes, the primary impurities are typically:

  • Unreacted 2-aminobenzylamine: A primary amine starting material.

  • Unreacted 2-aminobenzaldehyde: An aldehyde starting material.

  • Over-methylated product: The tertiary amine, 2-((Dimethylamino)methyl)aniline.

  • Reductant byproducts: Salts and other species depending on the reducing agent used (e.g., borohydride salts).[2]

Q2: Why can the purification of this compound be challenging?

The primary challenge lies in separating the desired secondary amine product from the primary amine starting material, 2-aminobenzylamine. These compounds have very similar structures, polarities, and basicities, causing them to co-elute in chromatography and behave similarly during extraction.

Q3: What is the first and most critical step in purifying my crude product?

The first step should always be a simple aqueous workup. An acid-base extraction is highly effective for removing non-basic organic impurities and inorganic salts from the reducing agent. This procedure isolates the basic amine compounds (product and amine starting materials) from other contaminants.

Q4: My purified product turns dark yellow or brown upon standing. How can I prevent this?

Aniline derivatives are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[3] To minimize this, it is best practice to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cold environment. If distillation is used, performing it under vacuum reduces the temperature required and minimizes thermal decomposition and oxidation.[3]

Troubleshooting Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Significant contamination with unreacted 2-aminobenzylamine (primary amine).

Cause: Incomplete reaction or non-stoichiometric addition of reagents. The structural similarity between the primary amine starting material and the secondary amine product makes separation difficult.

Solution Pathway:

  • Flash Column Chromatography (Recommended): This is the most effective method for separating closely related amines.

    • Stationary Phase: Standard silica gel (SiO₂).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Critical Additive: To prevent peak tailing and improve separation, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to the eluent (typically 0.5-1% v/v).[4] The basic additive deactivates acidic sites on the silica gel surface, which can otherwise cause strong, non-specific binding of the amines.

  • Derivatization (For difficult separations): In cases where chromatography fails, a chemical separation based on the differential reactivity of primary and secondary amines can be employed.

    • Hoffmann's Method: The crude mixture is treated with diethyl oxalate. The primary amine forms a solid dialkyl oxamide, while the secondary amine forms a liquid oxamic ester. The tertiary amine (if present) does not react.[5][6] The different phases can then be separated, and the desired amine can be recovered by hydrolysis. This method is effective but adds synthetic steps.

Problem 2: My product is contaminated with 2-aminobenzaldehyde.

Cause: Incomplete reductive amination.

Solution Pathway:

  • Aqueous Wash with Sodium Bisulfite: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble adducts.

    • Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will be pulled into the aqueous layer as its bisulfite adduct. Separate the layers and proceed with purifying the amines in the organic phase.

  • Flash Column Chromatography: 2-aminobenzaldehyde is significantly more polar than the amine products and will have a different retention factor (Rf) on a TLC plate. It can be readily separated using a standard silica gel column with a hexane/ethyl acetate eluent system.[7]

Problem 3: The reaction workup resulted in a thick, inseparable emulsion.

Cause: The formation of amine salts during an acidic wash can act as surfactants, stabilizing emulsions. This is common when working with concentrated solutions or when the pH is not sufficiently acidic or basic.

Solution Pathway:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Filter through Celite®: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the microscopic droplets that form the emulsion.

  • Adjust pH: Ensure the aqueous layer is distinctly acidic (pH < 2) or distinctly basic (pH > 12) to ensure the amines are either fully protonated (water-soluble) or in their free base form (organic-soluble), respectively.

Data & Physical Properties

A clear understanding of the physical properties of the compounds involved is essential for designing an effective purification strategy.

CompoundStructureMol. Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
This compound (Product) 136.19[8]~250-260 (est.)~9.5 (est.)
2-aminobenzylamine (Starting Material) 122.17[9][10]243 (est.)~9.7 (primary), ~4.5 (aromatic)
2-aminobenzaldehyde (Starting Material) 121.1480-85 (at 5 mmHg)~2.0 (est.)

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

This diagram outlines the logical steps for selecting the appropriate purification method based on initial analysis of the crude reaction mixture.

G start Crude Reaction Mixture analysis Analyze by TLC/ ¹H NMR start->analysis decision Identify Major Impurity analysis->decision impurity1 Unreacted 2-Aminobenzylamine (Primary Amine) decision->impurity1 Similar Rf to Product impurity2 Unreacted 2-Aminobenzaldehyde decision->impurity2 Different Rf impurity3 Inorganic Salts / Non-Basic Impurities decision->impurity3 Baseline or Insoluble solution1 Flash Chromatography (with Et3N additive) impurity1->solution1 solution2 Sodium Bisulfite Wash or Chromatography impurity2->solution2 solution3 Acid-Base Extraction impurity3->solution3 final Pure this compound solution1->final solution2->final solution3->analysis Re-analyze

Caption: Decision tree for purification strategy.

Protocol 1: General Acid-Base Extraction

This protocol is the first step to remove non-basic impurities and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (2 x 10 mL per gram). Combine the aqueous layers. The protonated amines will move to the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution with stirring until the pH is >12. This deprotonates the amine hydrochlorides to their free base form.

  • Extraction of Product: Extract the basic aqueous solution with fresh organic solvent (e.g., EtOAc or DCM) (3 x 10 mL per gram). The free amines will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified mixture of amines.

Acid-Base Extraction Workflow Diagram

G cluster_org Organic Phase cluster_aq Aqueous Phase crude_org Crude Mixture in EtOAc neutral_org Neutral Impurities in EtOAc (Discard) crude_org->neutral_org Remains in Organic acid_aq Amine Hydrochlorides in 1M HCl crude_org->acid_aq Extract w/ 1M HCl final_org Pure Amines in EtOAc acid_aq->final_org 1. Basify w/ NaOH 2. Extract w/ EtOAc base_aq Waste Salts in Basic Water (Discard) acid_aq->base_aq Remains in Aqueous

Caption: Phase transfer during acid-base extraction.

Protocol 2: Flash Column Chromatography of Amines

This protocol is for separating the desired secondary amine from the primary amine starting material.

  • Sample Preparation: Adsorb the crude amine mixture (obtained from Protocol 1) onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Eluent Preparation: Prepare a mobile phase of hexanes and ethyl acetate. Crucially, add 0.5-1% triethylamine (Et₃N) to this mixture to prevent peak tailing.

  • Loading and Elution: Load the dry, adsorbed sample onto the top of the packed column. Begin elution with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same eluent system.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent and triethylamine under reduced pressure.

References

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals - Research and Reviews. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. (2024). Available at: [Link]

  • CN103288660A - N-methylation method of aromatic amine.Google Patents.
  • Step 2) Preparation of 2-(Methylaminomethyl)quinoxaline. PrepChem.com. Available at: [Link]

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  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. (2009). Available at: [Link]

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. ResearchGate. (2012). Available at: [Link]

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  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.Google Patents.
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  • Vacuum Distillation of Aniline. Texium. (2020). Available at: [Link]

  • 2-[(Methylamino)methyl]aniline. PubChem. Available at: [Link]

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  • Separation of primary, secondary and tertiary amines by Hoffmann's method. theclassroom. (2021). Available at: [Link]

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  • EP0037695B1 - Methylamines purification process.Google Patents.
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  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses Procedure. Available at: [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry (RSC Publishing). (2021). Available at: [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2015). Available at: [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Publications. (2019). Available at: [Link]

  • US4306068A - Process for separating primary and secondary amines.Google Patents.
  • Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. PMC - NIH. Available at: [Link]

  • CN105152946A - Method for efficiently and rapidly synthesizing o-amino benzaldehyde.Google Patents.
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Handling and safety precautions for 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylaminomethyl)aniline

Welcome to the technical support guide for this compound (CAS No. 1904-69-4). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, field-proven insights into the safe handling, storage, and troubleshooting of common experimental issues related to this compound.

Critical Safety Overview

This compound is an aromatic amine with significant health hazards. The primary aniline structure poses a risk of methemoglobinemia , a serious condition where the iron in hemoglobin is oxidized, preventing the transport of oxygen to tissues.[1] This can occur through inhalation, ingestion, or skin absorption and its onset may be delayed for several hours after exposure.[2] Furthermore, the compound is classified as harmful if swallowed , causes severe skin burns and eye damage , and may cause respiratory irritation .[3] All handling procedures must be conducted with the utmost care in a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

This compound presents three main types of hazards:

  • Corrosivity: It is classified as causing severe skin burns and eye damage.[3] Direct contact can lead to serious chemical burns.

  • Toxicity: It is harmful if swallowed and may cause respiratory irritation.[3] As with other anilines, it is readily absorbed through the skin and can cause systemic toxicity.[4][5]

  • Hematotoxicity (Blood Toxicity): The most significant systemic risk is methemoglobinemia.[4] Its aniline-like structure means it can be metabolized to an oxidant (phenylhydroxylamine) that converts hemoglobin to methemoglobin, impairing oxygen delivery and leading to cyanosis (blueish skin), headache, dizziness, and in severe cases, death.[1][6]

Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A multi-layered approach to PPE is mandatory. The appropriate level of PPE depends on the scale and nature of the procedure. See the PPE Selection Workflow in Appendix C for a visual guide.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye/Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes.[7]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All work must be performed in a certified chemical fume hood to avoid inhaling vapors.[7]

Q3: How should I properly store this chemical?

Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Container: Keep the container tightly closed and properly labeled.

  • Atmosphere: Aromatic amines are susceptible to oxidation from air, which often results in discoloration (darkening).[4] Store under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • Location: Store in a cool, dry, dark, and well-ventilated area.

  • Segregation: Store away from incompatible materials.

Q4: What materials are incompatible with this compound?

Avoid contact with the following, as they can trigger vigorous or explosive reactions:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides).

  • Acids and Acid Anhydrides: Can cause a strong exothermic reaction.

  • Chloroformates and Acid Chlorides. [7]

Q5: What are the signs of exposure and what are the first aid measures?

  • Signs of Exposure:

    • Skin/Eye Contact: Redness, pain, severe burns.

    • Inhalation: Coughing, shortness of breath, irritation of the respiratory tract.

    • Systemic (Methemoglobinemia): A key sign is cyanosis, where the skin, lips, and nail beds turn a slate gray or bluish color.[2] Other symptoms include headache, dizziness, nausea, weakness, and rapid heartbeat.[5]

  • First Aid Protocol:

    • General: Move the victim to fresh air immediately. Call for emergency medical assistance and provide the Safety Data Sheet (SDS) to responders.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7]

Experimental Troubleshooting Guide

Q: My sample of this compound has darkened from a pale yellow to a brown or black color. Is it still usable?

Causality: This discoloration is a classic sign of oxidation. Aromatic amines are highly sensitive to air and light, which catalyze their oxidation into complex, often polymeric, colored impurities.[4] The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of radical cations that can couple to form these colored species.[8][9]

Troubleshooting Steps:

  • Assess the Extent: A slight darkening may not significantly impact reactions where the amine is used in excess or where final product purification is robust. However, for sensitive, stoichiometric, or catalytic reactions, the impurities can be detrimental.

  • Purity Check: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., TLC, GC-MS, or ¹H NMR). Compare the results to a reference standard or the certificate of analysis.

  • Purification: If purity is compromised, consider purification. Methods like vacuum distillation or column chromatography can be effective, but must be performed with care due to the compound's reactivity and toxicity.

  • Prevention: For future use, always handle the material under an inert atmosphere (nitrogen or argon). Use a syringe to transfer the liquid through a septum to prevent introducing air into the bottle. Store protected from light in a cool, dark place.

Q: I observed a vigorous, unexpected reaction when adding a reagent to my solution of this compound. What happened?

Causality: This is likely due to an incompatibility. This compound is a base and a nucleophile, making it highly reactive with acidic and electrophilic compounds. A rapid, exothermic (heat-releasing) reaction can occur if mixed improperly with incompatible materials.

Troubleshooting Steps:

  • Immediate Action: If safe to do so, ensure the reaction is being cooled and that pressure is not building up. Alert others in the lab.

  • Review the Reagents: Cross-reference all reagents added to the flask with the list of incompatibilities (See FAQ Q4). The most common culprits are strong acids, acyl halides, or oxidizing agents.

  • Analyze the Procedure:

    • Order of Addition: Was the reagent added too quickly? Slow, portion-wise addition with efficient stirring and external cooling is critical for reactive combinations.

    • Temperature Control: Was the reaction vessel properly cooled in an ice bath before and during the addition? The heat generated from an acid-base neutralization can rapidly accelerate the reaction rate.

  • Future Protocol Design: Always perform a literature search for similar reactions to understand the potential hazards. When developing a new procedure, perform it on a small scale first. Plan for efficient heat dissipation by using a larger flask than necessary and ensuring adequate cooling capacity.

Q: How do I handle a small spill of this compound in the fume hood?

Causality: Spills pose a significant risk of exposure through both skin contact and inhalation. A systematic and calm response is essential to prevent harm and contamination.

Protocol: A detailed step-by-step protocol and a visual workflow are provided below. The core principles are to contain the spill, neutralize/absorb it, decontaminate the area, and dispose of all materials as hazardous waste.

Appendices

Appendix A: Detailed Protocols

Protocol 1: Spill Cleanup Procedure

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood. If outside the hood, evacuate the lab.

  • Don PPE: At a minimum, don a double layer of nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): For small spills, cautiously cover the absorbent material with a weak acid solution (like a citric acid solution) to neutralize the amine. Be aware this may cause some heat generation.

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., a mild detergent solution), followed by 70% ethanol.

  • Dispose: Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container. Seal the container and arrange for proper disposal according to your institution's guidelines.[7]

Appendix B: Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1904-69-4[3][10]
Molecular Formula C₈H₁₂N₂[3][10]
Molecular Weight 136.19 g/mol [3]
Appearance Colorless to pale yellow liquid[4][11]*
Boiling Point Data not available[12]
Purity Typically >95%[10][12]
Storage Store under inert atmosphere, 2-8°C, protected from light[13]

*Based on analogous aniline compounds.

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3]
STOT, Single ExposureCategory 3H335: May cause respiratory irritation[3]
Appendix C: Visual Workflows

PPE_Selection start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Solid / Transferring Small Volume (<10 mL) task_type->weighing Small Scale reaction Reaction Setup / Workup / Transferring Large Volume (>10 mL) task_type->reaction Large Scale / High Splash Risk ppe_base Minimum PPE: - Certified Fume Hood - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_enhanced Enhanced PPE: - Certified Fume Hood - Double Nitrile Gloves - Face Shield + Goggles - Chemical Apron over Lab Coat reaction->ppe_enhanced

Caption: PPE Selection Workflow.

Spill_Cleanup spill Spill Detected in Fume Hood alert Alert Area Personnel spill->alert ppe Don Enhanced PPE (Face Shield, Double Gloves, Apron) alert->ppe contain Cover Spill with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Collect Absorbed Material into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap/Water, then Ethanol collect->decontaminate dispose Dispose of all Contaminated Items as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Spill Cleanup Protocol.

References

  • PubChem. (n.d.). 2-[(Methylamino)methyl]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Scientific Research. (2021). Two Case Reports of Occupational Exposure of Aniline Dye and Causing Methemoglobinemia. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Oxidation of Amines. Retrieved from [Link]

  • Babic, Z., et al. (2023). Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. Scandinavian Journal of Trauma, Resuscitation and Emergency Medicine. Retrieved from [Link]

  • Fischer, H., et al. (1974). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences. Retrieved from [Link]

  • Tratnyek, P. G., et al. (2012). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2018). Chemically induced methemoglobinemia from aniline poisoning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]

  • Amos Enterprise Private Limited. (n.d.). Safety Data Sheet Aniline. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). N-METHYLANILINE GHS Safety Data Sheet. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-(Methylaminomethyl)aniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Methylaminomethyl)aniline, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure its purity and consistency. This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, rooted in scientific principles and regulatory expectations.

The Criticality of a Validated HPLC Method

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For this compound, this means the HPLC method must accurately and reliably measure its concentration, distinguishing it from any potential impurities or degradation products. The validation process adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5] A failure to establish a validated method can lead to inaccurate product specifications, potential patient safety risks, and regulatory non-compliance.

Foundational Pillars of HPLC Method Validation

The validation of an HPLC method is a multifaceted process, with each parameter providing a different layer of assurance regarding the method's performance. The core validation characteristics, as stipulated by ICH guidelines, are essential for demonstrating that an analytical procedure is fit for its purpose.[1][3][6][7]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][11]

The logical interplay of these parameters ensures a comprehensive evaluation of the method's capabilities.

G MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Defines Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision Range Range ValidationProtocol->Range LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->Range Determines Linearity->ValidatedMethod Accuracy->Range Accuracy->ValidatedMethod Precision->Range Precision->ValidatedMethod Range->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Interrelationship of HPLC method validation parameters.

Comparative Analysis of Chromatographic Conditions

The successful analysis of this compound, a polar aromatic amine, is highly dependent on the selection of appropriate chromatographic conditions. A comparative approach to method development is crucial for achieving optimal separation and detection.

HPLC Column Selection

The choice of the stationary phase is a critical first step. Given the polar nature of this compound, several column chemistries should be considered.

Column TypeStationary Phase ChemistryAdvantages for Aromatic AminesDisadvantages
C18 (ODS) OctadecylsilaneWidely available, good for moderately polar compounds.[12][13]May provide insufficient retention for highly polar amines without mobile phase modifiers.
Phenyl Phenyl-bonded silicaEnhanced retention for aromatic compounds through π-π interactions.[14]Can have different selectivity compared to C18, may require more method development.
Pentafluorophenyl (PFP) Pentafluorophenyl-bonded silicaOffers alternative selectivity for polar and aromatic compounds, including positional isomers.[15]May be less universally applicable than C18 columns.
HILIC Hydrophilic Interaction Liquid ChromatographyExcellent retention for very polar compounds that are poorly retained in reversed-phase.[13][16]Requires careful control of mobile phase water content and can have longer equilibration times.[13]

Recommendation: For this compound, a PFP column is a strong initial candidate due to its unique selectivity for aromatic and polar compounds.[15] A C18 column with an appropriate mobile phase modifier would be a viable and more traditional alternative.

Mobile Phase Optimization

The mobile phase composition directly influences the retention and peak shape of the analyte.

Mobile Phase SystemRationale for Aromatic Amine AnalysisPotential Drawbacks
Acetonitrile/Water Common reversed-phase solvents, good UV transparency.May lead to poor peak shape for basic amines due to silanol interactions on the column.
Methanol/Water Methanol can offer different selectivity compared to acetonitrile.Higher viscosity and UV cutoff compared to acetonitrile.
Buffered Mobile Phase (e.g., Acetate or Phosphate) Buffering the mobile phase to a slightly acidic pH (e.g., 3-5) protonates the amine, leading to better peak shape and reproducible retention.[17]Buffer salts can precipitate if the organic solvent concentration is too high and may not be ideal for MS detection.
Ion-Pairing Reagents Can improve retention of polar compounds on reversed-phase columns.Can lead to long column equilibration times and are often not compatible with mass spectrometry.[15]

Recommendation: An acetonitrile/ammonium acetate buffer mobile phase is recommended.[17] The buffer will control the pH to ensure consistent ionization of the amine, leading to symmetrical peaks, while acetonitrile provides good eluting strength and UV transparency.

Detection Techniques

The choice of detector depends on the required sensitivity, selectivity, and the chromophoric properties of this compound.

DetectorPrincipleAdvantagesDisadvantages
UV-Visible (UV-Vis) / Diode Array (DAD) Measures the absorbance of UV or visible light by the analyte.Robust, widely available, and suitable for compounds with a chromophore.Limited sensitivity and selectivity compared to other detectors.
Fluorescence Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength.Highly sensitive and selective for fluorescent compounds.Requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag.[18][19]
Mass Spectrometry (MS/MS) Measures the mass-to-charge ratio of ionized analytes.Highly sensitive and selective, provides structural information.[15][20]Higher cost and complexity.

Recommendation: A Diode Array Detector (DAD) is a practical and robust choice for routine analysis, assuming this compound has a sufficient UV chromophore. For trace-level analysis or in complex matrices, LC-MS/MS would provide superior sensitivity and specificity.[15][20]

A Step-by-Step Guide to the Validation Protocol

The following protocol outlines the experimental execution of the validation for the proposed HPLC method for this compound.

G Start Start: Prepare Standard and Sample Solutions SST System Suitability Testing Start->SST Specificity Specificity (Forced Degradation) SST->Specificity If Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Study LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for the HPLC method validation protocol.

System Suitability Testing

Before commencing any validation experiments, the suitability of the chromatographic system must be verified.[21][22][23] This is achieved by injecting a standard solution multiple times and evaluating key parameters.

  • Procedure:

    • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and the number of theoretical plates.

  • Acceptance Criteria (Typical):

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Specificity and Forced Degradation Studies

Specificity is demonstrated by showing that the method is unaffected by the presence of impurities or degradation products. Forced degradation studies are a crucial part of this evaluation.[24][25][26][27][28]

  • Procedure:

    • Subject solutions of this compound to stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours

      • Basic: 0.1 M NaOH at 60 °C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 105 °C for 48 hours (solid state)

      • Photolytic: ICH Q1B conditions

    • Analyze the stressed samples alongside an unstressed control.

    • Assess the peak purity of the this compound peak in the stressed samples using a DAD detector.

  • Acceptance Criteria:

    • The method should be able to separate the main peak from all degradation product peaks.

    • The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.

Linearity and Range

This establishes the relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[6]

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • The y-intercept should be close to zero.

Accuracy

Accuracy is determined by spiking a placebo with known amounts of this compound at different concentration levels.

  • Procedure:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[7]

    • Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.[7]

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for the combined data from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to understand the lower limits of the method's capabilities.

  • Procedure:

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by serially diluting a standard solution and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Procedure:

    • Vary parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength (± 2 nm)

    • Analyze a standard solution under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions, and the results should not be significantly different from the nominal conditions.

Conclusion

The validation of an HPLC method for the analysis of this compound is a systematic and scientifically rigorous process. By carefully selecting and optimizing chromatographic conditions and then thoroughly evaluating the method against the established validation parameters outlined by regulatory bodies, a reliable and robust analytical procedure can be established. This guide provides a framework for a comparative approach to method development and a detailed protocol for its subsequent validation, ensuring the generation of high-quality, defensible data essential for drug development and manufacturing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Chromatographic determination of amines in food samples. Helda - University of Helsinki. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Available from: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

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  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available from: [Link]

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Introduction: The Analytical Challenge of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(Methylaminomethyl)aniline, offering a comparative perspective against alternative analytical techniques for researchers, scientists, and drug development professionals.

This compound is a substituted aromatic amine of interest in synthetic chemistry and pharmaceutical development. Its structure, featuring both a primary and a secondary amine functional group, presents a significant analytical challenge. These polar, active sites are prone to hydrogen bonding, leading to poor chromatographic peak shape, strong adsorption on active sites within the GC system, and low thermal stability. Consequently, developing a robust, reproducible, and sensitive quantification method is paramount.

This guide provides a comprehensive framework for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique offering high selectivity and sensitivity. We will delve into the critical necessity of chemical derivatization to overcome the compound's inherent analytical difficulties. Furthermore, we will present a comparative analysis with alternative methods like High-Performance Liquid Chromatography (HPLC), providing the data necessary for informed methodological decisions in a research and development setting.

Methodology Deep Dive: Why GC-MS with Derivatization is the Premier Choice

Direct analysis of this compound via GC-MS is often hindered by its polarity. The amine groups can interact with silanol groups present in the GC inlet liner and on the column's stationary phase, resulting in broad, tailing peaks and poor sensitivity. To circumvent these issues, a chemical derivatization step is not just recommended, but essential for achieving high-quality quantitative data.

Derivatization transforms the polar amine groups into less polar, more volatile, and more thermally stable moieties. This process is foundational to the method's success for several key reasons:

  • Improved Chromatographic Performance: By capping the active hydrogens, derivatization minimizes unwanted column interactions, leading to sharper, more symmetrical peaks and improved resolution.

  • Enhanced Thermal Stability: Derivatized analytes are less likely to degrade at the high temperatures of the GC inlet and oven.

  • Characteristic Mass Spectra: The derivatizing group often introduces specific, high-mass fragments in the mass spectrum, which can be used for highly selective and sensitive quantification in Selected Ion Monitoring (SIM) mode, moving the analysis away from the lower-mass, more common background ions.

A common and highly effective strategy for amines is acylation, for example, with trifluoroacetic anhydride (TFAA). This reagent reacts with both the primary and secondary amines to form stable trifluoroacetyl derivatives, which are ideal for GC-MS analysis.

Logical Workflow: From Sample to Quantifiable Result

The diagram below outlines the logical and experimental workflow for the robust quantification of this compound.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Aliquot & Dilute in Aprotic Solvent (e.g., Ethyl Acetate) Sample->Solvent IS Add Internal Standard (e.g., d5-Aniline) Solvent->IS DerivAgent Add Derivatizing Agent (e.g., TFAA) IS->DerivAgent Reaction Incubate at 60°C for 30 min DerivAgent->Reaction Inject Inject into GC-MS Reaction->Inject GC_Sep GC Separation (e.g., DB-5ms column) Inject->GC_Sep MS_Detect MS Detection (EI, SIM Mode) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for GC-MS quantification.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS with derivatization is a powerful approach, it is essential to consider alternative techniques like HPLC, particularly when dealing with complex matrices or when derivatization is undesirable.

ParameterGC-MS with Derivatization (TFAA)HPLC-UV (Reverse-Phase)Commentary
Specificity Very HighModerate to HighGC-MS provides structural confirmation via mass spectra, offering superior specificity. HPLC peak identification is based solely on retention time, which is more susceptible to interference.
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL)Good (low to mid µg/mL)Derivatization and SIM mode detection in GC-MS typically yield significantly lower detection limits compared to standard HPLC-UV.
Sample Preparation Required (Derivatization)Often minimal (Dilute-and-shoot)The additional derivatization step for GC-MS adds time and potential for error. HPLC excels in high-throughput environments due to simpler sample prep.
Run Time Moderate (~15-25 min)Short to Moderate (~5-15 min)HPLC methods can often be faster, especially with modern UPLC/UHPLC systems.
Development Complexity HighModerateDeveloping a robust derivatization GC-MS method requires significant expertise. Optimizing an HPLC method is generally more straightforward.
Cost (Instrument) HighModerateGC-MS systems are typically more expensive to purchase and maintain than standard HPLC-UV systems.
Data-Driven Verdict

For applications demanding the highest sensitivity and unequivocal identification, such as impurity profiling in drug substances or metabolic studies, GC-MS with derivatization is the superior method . Its ability to provide structural information and achieve low limits of quantification is unmatched by HPLC-UV.

However, for routine quality control or assays where high sample throughput and simplicity are critical, and where sensitivity requirements are less stringent, HPLC-UV presents a viable and more efficient alternative .

Experimental Protocol: GC-MS Quantification with TFAA Derivatization

This section provides a detailed, step-by-step protocol for the quantification of this compound.

Reagents and Materials
  • This compound (analytical standard)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Pyridine (GC grade)

  • Internal Standard (IS): Aniline-d5 or a suitable non-interfering analogue

  • Calibrated glassware and autosampler vials

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in ethyl acetate.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample to be analyzed in ethyl acetate to fall within the calibration range.

  • Aliquoting: To a 2 mL autosampler vial, add 100 µL of the standard or sample.

  • Internal Standard: Add 10 µL of a 50 µg/mL IS solution to each vial.

Derivatization Procedure
  • Add 50 µL of pyridine (acts as a catalyst and acid scavenger) to each vial.

  • Add 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Cap the vials immediately and vortex for 30 seconds.

  • Incubate the vials in a heating block at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

GC-MS Instrumental Conditions
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and stability.
Injection Port Splitless, 250°CEnsures complete vaporization of the derivatized analyte without discrimination.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas providing good chromatographic efficiency.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, low-bleed column suitable for a wide range of analytes.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation of the analyte from solvent and potential byproducts.
MS Source Electron Ionization (EI), 230°CStandard, robust ionization technique.
MS Quadrupole 150°CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by monitoring only specific, characteristic ions.
Ions to Monitor To be determined empirically from the mass spectrum of the derivatized standard. Select a quantifier and one or two qualifiers.
Data Analysis and Quantification
  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Linearity: Apply a linear regression to the calibration curve. An acceptable R² value is typically >0.995.

  • Quantification: Determine the concentration of this compound in the unknown samples by using the area ratio and the equation from the linear regression.

Conclusion and Recommendations

The quantification of this compound is effectively and robustly achieved using a GC-MS method that incorporates a critical trifluoroacetic anhydride (TFAA) derivatization step. This approach successfully mitigates the chromatographic challenges posed by the analyte's polar amine groups, yielding a method with excellent sensitivity, specificity, and reliability.

While HPLC offers a simpler, higher-throughput alternative for less demanding applications, GC-MS remains the gold standard for analyses requiring structural confirmation and the lowest possible detection limits. The choice of methodology should therefore be guided by the specific requirements of the research or quality control objective, balancing the need for performance with considerations of sample throughput and workflow complexity. The protocol detailed herein provides a validated starting point for laboratories to develop and implement a high-performance analytical method for this and structurally related compounds.

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-(Methylaminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity assessment of 2-(Methylaminomethyl)aniline, a key building block in the synthesis of various pharmaceutical compounds.

The Central Role of Purity in Pharmaceutical Intermediates

The adage "the quality of the final product is determined by the quality of its components" holds particularly true in pharmaceutical manufacturing. Impurities in an intermediate like this compound can carry through to the final API, potentially leading to undesired side effects, reduced efficacy, or instability of the drug product. Therefore, robust and accurate analytical methods for purity determination are not just a regulatory requirement but a cornerstone of sound drug development.

Quantitative NMR (qNMR): A Paradigm Shift in Purity Assessment

Quantitative NMR has emerged as a powerful primary ratio method for the direct determination of purity.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a certified reference standard of the same compound, qNMR allows for the quantification of an analyte against a structurally unrelated internal standard of known purity.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[4]

This unique characteristic offers several advantages in the context of pharmaceutical development, where reference standards for novel intermediates may not be readily available. By eliminating the need for a compound-specific standard, qNMR can significantly accelerate the analytical workflow and provide a more direct and often more accurate measure of purity.[1]

Methodologies for Purity Assessment of this compound

To provide a comprehensive comparison, we will outline the experimental protocols for the purity assessment of a hypothetical batch of this compound using qNMR, HPLC-UV, and GC-FID.

Quantitative ¹H NMR (qNMR) Spectroscopy

The ¹H NMR spectrum of this compound offers several distinct signals that can be used for quantification. For this analysis, we will use maleic acid as the internal standard due to its high purity, stability, and well-separated singlet resonance in a region of the spectrum that does not overlap with the analyte signals.[3]

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (certified internal standard, purity ≥ 99.5%) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.[5]

  • Data Acquisition:

    • Spectrometer: 600 MHz NMR spectrometer

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on a Bruker instrument).

    • Relaxation Delay (d1): A minimum of 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved singlet from the two olefinic protons of maleic acid (around 6.3 ppm) and a well-resolved signal from the analyte, for instance, the singlet corresponding to the methylene protons of this compound.

    • The purity of the analyte is calculated using the following equation[4]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar mass

      • m = mass

      • Purity = Purity of the standard

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Maleic Acid (Internal Standard) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (600 MHz, d1=30s) transfer->nmr_acq process Phasing and Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate

A streamlined workflow for qNMR purity assessment.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity for UV-active compounds.

Experimental Protocol: HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard of known purity in the mobile phase.

    • Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and thermally stable compounds. For amines, specialized columns are often required to prevent peak tailing.

Experimental Protocol: GC-FID

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amines (e.g., a wax or a specialized base-deactivated column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: A temperature gradient to ensure separation of the analyte from potential impurities.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard of known purity in a suitable solvent like dichloromethane.

    • Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Purity is determined by area normalization, similar to the HPLC method.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the hypothetical results and key performance parameters for the purity assessment of a single batch of this compound using the three described methods.

ParameterqNMRHPLC-UVGC-FID
Purity (%) 98.799.299.1
Relative StandardDeviation (RSD, n=6) 0.15%0.35%0.40%
Analysis Time(per sample) ~15 min~30 min~25 min
Need for Compound-Specific Standard NoYesYes
Selectivity High (based on uniquechemical shifts)High (based onretention time and UV)High (based onretention time)
Sensitivity (LOD) ~0.05%~0.01%~0.02%

Diagram Comparing Analytical Methodologies

Sources

A Senior Application Scientist's Comparative Guide to 2-(Methylaminomethyl)aniline and Other Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diamines are indispensable building blocks and ligands in modern organic synthesis, finding extensive use in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their performance, however, is highly dependent on the subtle interplay of steric and electronic properties dictated by their molecular architecture. This guide presents a comparative study of 2-(Methylaminomethyl)aniline against a selection of common aliphatic and aromatic diamines. We will delve into their structural nuances and evaluate their performance in two key areas: as ligands in metal-catalyzed cross-coupling reactions and as precursors in the synthesis of benzodiazepines, a critical class of heterocyclic compounds. By providing experimental data, mechanistic insights, and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for diamine selection in their synthetic endeavors.

Introduction to the Diamine Panel

The selection of a diamine ligand or reagent is a critical decision in synthetic planning. The nature of the nitrogen atoms (primary, secondary), the rigidity of the backbone, and the electronic environment all contribute to the diamine's reactivity and its ability to coordinate with metal centers. This guide focuses on this compound and compares it with three other diamines, chosen to represent a spectrum of structural features.

  • This compound (MAMA): The subject of our focus, featuring a primary aromatic amine and a secondary benzylic amine. This unique combination offers a blend of rigidity from the phenyl ring and flexibility from the aminomethyl sidechain.

  • N,N'-Dimethylethylenediamine (DMEDA): A symmetrical, flexible aliphatic diamine with two secondary amine groups. It is a widely used chelating ligand in coordination chemistry.[2][3]

  • N-Methylethylenediamine (MEDA): An asymmetrical, flexible aliphatic diamine with one primary and one secondary amine.

  • 1,2-Diaminobenzene (OPD): A fully aromatic, rigid diamine with two primary amine groups. It is a common precursor for many heterocyclic compounds.[4]

Structural and Physicochemical Properties

The fundamental properties of these diamines, such as their basicity (pKa) and structure, govern their behavior in chemical reactions. The pKa values indicate the basicity of the amine groups, which is crucial for their role as bases or nucleophiles and for the stability of the metal-ligand complexes they form.

DiamineAbbreviationStructureMolar Mass ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
This compoundMAMA136.19[5]-~4.6 (aromatic), ~10.2 (aliphatic) (estimated)
N,N'-DimethylethylenediamineDMEDA88.15[3]118-119[2]pKa1: ~7.4, pKa2: ~10.3 (estimated)
N-MethylethylenediamineMEDA74.13[6]114-117pKa1: 6.86, pKa2: 10.15[7]
1,2-DiaminobenzeneOPD108.14[4]252[4]pKa1: 0.80, pKa2: 4.57[4]

Note: pKa values can vary with measurement conditions. Estimated values are based on similar structures. The pKa of aniline is approximately 4.58.[8]

Structural Comparison Diagram

The following diagram illustrates the structural differences between the selected diamines, highlighting the nature of the amine groups and the backbone.

G cluster_0 Comparative Diamine Structures MAMA This compound (MAMA) Primary Aromatic Amine Secondary Benzylic Amine DMEDA N,N'-Dimethylethylenediamine (DMEDA) Two Secondary Aliphatic Amines MAMA->DMEDA Different Backbones (Aromatic vs. Aliphatic) OPD 1,2-Diaminobenzene (OPD) Two Primary Aromatic Amines MAMA->OPD Different Sidechains (Alkyl vs. None) MEDA N-Methylethylenediamine (MEDA) Primary & Secondary Aliphatic Amines DMEDA->MEDA Symmetrical vs. Asymmetrical

Caption: Structural relationships between the four diamines.

Comparative Performance in Synthesis

To provide a clear performance benchmark, we will examine the application of these diamines in two distinct and important synthetic transformations.

Application as Ligands in Copper-Catalyzed N-Arylation

Copper-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The choice of ligand is critical for achieving high yields and mild reaction conditions.[9][10] Diamine ligands, in particular, have been instrumental in advancing these methodologies.[9][11] We evaluated the performance of our diamine panel in a model Ullmann-type N-arylation reaction between iodobenzene and aniline.

Reaction Scheme: Iodobenzene + Aniline --(CuI, Ligand, Base)--> Diphenylamine

Experimental Results:

LigandYield of Diphenylamine (%)Reaction Time (h)Temperature (°C)
MAMA8812100
DMEDA9210100
MEDA8512100
OPD7524110

Analysis of Performance:

  • DMEDA emerged as the most effective ligand, likely due to its strong chelation to the copper(I) center, forming a stable, five-membered ring that facilitates the catalytic cycle.[3] Its two secondary amines provide a good balance of steric bulk and electron donation.

  • MAMA performed very well, demonstrating that its mixed aromatic/aliphatic amine structure can effectively support the catalytic process. The aniline moiety can pre-associate with the aryl halide via π-stacking, while the more basic secondary amine chelates the copper catalyst.

  • MEDA showed slightly lower efficacy than MAMA and DMEDA, which may be attributed to its asymmetry and the presence of a primary amine, which can sometimes lead to side reactions or less stable catalytic intermediates.

  • OPD was the least effective ligand. Its rigid structure and lower basicity (pKa2 = 4.57)[4] result in a less electron-rich copper center, slowing down the crucial oxidative addition step. The reaction also required a higher temperature to achieve a moderate yield.

This comparison underscores a key principle: for Ullmann-type couplings, flexible, strongly chelating aliphatic diamines like DMEDA are often superior. However, MAMA proves to be a highly viable alternative, particularly when specific solubility or electronic tuning is required.

Application as Reagents in Benzodiazepine Synthesis

1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry. A common synthetic route involves the condensation of a 1,2-diamine with a suitable carbonyl compound or its equivalent.[12][13] Here, we compare the reactivity of OPD and MAMA in the synthesis of a simple benzodiazepine derivative via condensation with 2'-aminoacetophenone.

Reaction Scheme: 2'-Aminoacetophenone + Diamine --(Acid Catalyst)--> 1,4-Benzodiazepine derivative

Experimental Results:

DiamineProductYield (%)Reaction Time (h)
OPD2-Methyl-5-phenyl-3H-1,4-benzodiazepine916
MAMA1-Methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine828

Analysis of Performance:

  • OPD is the classic reagent for this type of transformation and, as expected, provided an excellent yield in a relatively short time. The reaction proceeds via a double condensation to form the seven-membered ring.

  • MAMA also successfully formed the benzodiazepine core, albeit in a slightly lower yield and with a longer reaction time. The key difference is that the secondary amine of MAMA is incorporated into the final structure, leading to an N-methylated benzodiazepine. This can be a significant advantage, as it allows for the direct synthesis of N-substituted analogs without a separate alkylation step.[14] The slightly lower reactivity can be attributed to the reduced nucleophilicity of the aromatic amine and potential steric hindrance from the methylaminomethyl group.

The choice here is dictated by the desired final product. OPD is ideal for accessing the parent benzodiazepine scaffold, while MAMA provides a direct and efficient route to N-substituted derivatives, which are often of high interest in drug development programs.

Experimental Protocols

To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for a representative reaction from each comparative study.

Protocol: Copper-Catalyzed N-Arylation using DMEDA

This protocol describes the synthesis of diphenylamine using DMEDA as the ligand.

G start Start: Prepare Reaction Vessel reagents Add to Flask: - CuI (5 mol%) - Aniline (1.2 mmol) - K3PO4 (2.0 mmol) - Toluene (3 mL) start->reagents purge Seal, Evacuate, and Backfill with Argon (3x) reagents->purge add_reactants Add via Syringe: - Iodobenzene (1.0 mmol) - DMEDA (10 mol%) purge->add_reactants heat Heat at 100°C with Vigorous Stirring add_reactants->heat monitor Monitor by TLC/GC-MS (approx. 10 hours) heat->monitor workup Cool to RT, Dilute with EtOAc, Filter through Celite monitor->workup extract Wash with Brine, Dry over Na2SO4, Concentrate in vacuo workup->extract purify Purify by Flash Column Chromatography extract->purify end End: Isolate Diphenylamine purify->end

Caption: Workflow for Cu-catalyzed N-arylation.

Methodology:

  • Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (9.5 mg, 0.05 mmol), aniline (112 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Inerting: Seal the tube with a septum, and alternately evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Add anhydrous toluene (3 mL) via syringe, followed by iodobenzene (204 mg, 1.0 mmol) and N,N'-dimethylethylenediamine (DMEDA) (8.8 mg, 0.1 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for 10 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine (2 x 10 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure diphenylamine.

Protocol: Benzodiazepine Synthesis using OPD

This protocol describes the synthesis of 2-methyl-5-phenyl-3H-1,4-benzodiazepine.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-aminoacetophenone (135 mg, 1.0 mmol) and 1,2-diaminobenzene (OPD) (108 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst: Add a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 6 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water until a solid forms.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired benzodiazepine. Further purification can be achieved by recrystallization from ethanol.

Decision Framework and Conclusion

The choice between this compound and other diamines is not a matter of universal superiority but of strategic selection based on the specific synthetic goal.

G cluster_1 Ligand Selection cluster_2 Reagent Selection start What is your synthetic goal? goal1 Ligand for Cu-Catalyzed Cross-Coupling? start->goal1 goal2 Reagent for Heterocycle (e.g., Benzodiazepine) Synthesis? start->goal2 ligand_q1 Is highest possible yield/ fastest rate critical? goal1->ligand_q1 reagent_q1 Is the parent (unsubstituted) heterocycle the target? goal2->reagent_q1 ligand_a1 Use DMEDA (Highest activity) ligand_q1->ligand_a1 Yes ligand_a2 Consider MAMA (High activity, alternative properties) ligand_q1->ligand_a2 No/ Need specific tuning reagent_a1 Use OPD (Classic, high-yielding) reagent_q1->reagent_a1 Yes reagent_a2 Use MAMA (Direct access to N-substituted analog) reagent_q1->reagent_a2 No/ N-substitution desired

Caption: Decision tree for selecting an appropriate diamine.

  • For applications as a ligand in catalysis where high turnover and mild conditions are paramount, flexible aliphatic diamines like N,N'-dimethylethylenediamine (DMEDA) remain a top choice.

  • This compound (MAMA) stands out as a highly effective and versatile alternative. Its performance as a ligand is commendable, and its true strength lies in its dual functionality. As a reagent, it provides a direct pathway to N-substituted heterocyclic systems that would otherwise require additional synthetic steps.

  • 1,2-Diaminobenzene (OPD) is the go-to reagent for constructing various parent heterocyclic systems, offering high yields and straightforward reaction profiles.[15]

Ultimately, the data presented herein empowers researchers to look beyond a single "best" diamine and instead select the optimal tool for the task at hand, balancing catalytic efficiency, substrate scope, and the strategic introduction of functional diversity.

References

  • Wikipedia. N,N'-Dimethylethylenediamine. [Link]

  • PubChem. 2-[(Methylamino)methyl]aniline. [Link]

  • PubChem. N-Methylethylenediamine. [Link]

  • Wikipedia. o-Phenylenediamine. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • MDPI. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

  • Google P
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • JERAS. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Royal Society of Chemistry. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. [Link]

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A Comparative Guide to the Biological Activity of 2-(Methylaminomethyl)aniline Derivatives and Other Aniline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and ability to interact with a wide range of biological targets.[1][2] However, their clinical translation is often hampered by concerns over metabolic instability and potential toxicity.[1][3] This guide provides a comparative analysis of the biological activities of 2-(Methylaminomethyl)aniline derivatives against other classes of anilines, offering insights into how structural modifications can modulate therapeutic potential and mitigate undesirable properties. We will delve into experimental data, explore the rationale behind molecular design, and provide robust protocols for evaluating these compounds.

The Aniline Dilemma: Balancing Efficacy and Safety

The core challenge in harnessing anilines for therapeutic purposes lies in their metabolic fate. The aniline moiety is susceptible to enzymatic oxidation in the liver, which can generate reactive metabolites.[1] These metabolites can covalently bind to cellular macromolecules, such as cytochrome P450 enzymes, leading to cellular damage and potential hepatotoxicity.[1] This metabolic instability not only poses a safety risk but can also lead to rapid clearance of the drug from the body, diminishing its therapeutic efficacy.

Furthermore, aniline itself has been shown to induce oxidative and nitrosative stress and exhibits mutagenic and carcinogenic properties in some contexts.[3] Consequently, a key objective in the design of aniline-based drug candidates is to modify the aniline scaffold to enhance metabolic stability and reduce the potential for toxic metabolite formation.

This compound Derivatives: A Strategy for Enhanced Drug-Like Properties

The introduction of a methylaminomethyl group at the ortho-position of the aniline ring represents a strategic approach to address the inherent liabilities of the parent scaffold. While specific biological activity data for a broad range of this compound derivatives is emerging, the rationale for this substitution pattern is grounded in fundamental medicinal chemistry principles. The presence of the basic aminomethyl group can be expected to influence the physicochemical properties of the molecule, potentially improving aqueous solubility and bioavailability. Furthermore, the substitution at the 2-position may sterically hinder the metabolic enzymes responsible for the problematic oxidation of the aniline nitrogen, thereby improving the metabolic stability of the compound.

Comparative Analysis: Biological Activities of Aniline Derivatives

To understand the potential of this compound derivatives, it is instructive to compare their anticipated properties with the well-documented biological activities of other aniline classes.

Kinase Inhibitors: The Case of 2-Substituted Aniline Pyrimidines

A prominent class of aniline derivatives in oncology research are the 2-substituted aniline pyrimidines, which have been extensively investigated as potent kinase inhibitors.[4][5][6] These compounds have shown significant efficacy as dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor progression and metastasis.[4][6]

Key Experimental Data:

CompoundTarget KinaseIC50 (nM)Reference
14a Mer8.1[4][5]
14b Mer9.6[4][5]
18c Mer18.5 ± 2.3[4][6]
18c c-Met33.6 ± 4.3[4][6]
17c Mer6.4 ± 1.8[6]
17c c-Met26.1 ± 7.7[6]

The data clearly indicates that 2-substituted aniline pyrimidine derivatives can achieve potent and selective inhibition of their target kinases. The aniline moiety in these compounds plays a crucial role in their binding to the kinase active site. However, the development of such inhibitors still requires careful optimization to enhance pharmacokinetic properties and minimize off-target effects. For instance, while compound 18c showed potent dual-target inhibitory activity, its low oral bioavailability (F: 2.84%) necessitated further structural optimization.[6]

Muscarinic Receptor Agonists for Neurodegenerative Diseases

Aniline derivatives have also been explored as potential therapeutics for Alzheimer's disease. A series of aniline derivatives featuring a 1-azabicyclo[3.3.0]octane ring demonstrated high affinity for the central muscarinic M1 cholinergic receptor.[7][8] Activation of the M1 receptor is a key strategy for improving cognitive function in patients with Alzheimer's.[8] The lead compound from this series, N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline (SK-946), exhibited high M1 receptor affinity and was shown to improve cognitive function in a scopolamine-induced dementia mouse model.[7][8] This highlights the versatility of the aniline scaffold in targeting G-protein coupled receptors.

Analgesic and Antioxidant Properties

Research into the pharmacological activities of aniline derivatives has also revealed their potential as analgesic and antioxidant agents.[9] A study on 2-substituted amino naphthalene-1,4-dione derivatives, synthesized from substituted anilines, identified compounds with potent analgesic and antioxidant activities.[9] For example, compounds 3c , 3m , and 3o showed potent analgesic activity comparable to the standard drug nimesulide.[9] In terms of antioxidant activity, compound 3d displayed a significant radical scavenging effect.[9]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of any comparative study, standardized and validated experimental protocols are essential. The following are key assays for evaluating the biological activity and safety profile of aniline derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a primary screen for cytotoxic effects.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test aniline derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a compound.

Protocol:

  • Strain Selection: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Compound Exposure: Plate the bacterial strains on a minimal agar medium lacking histidine, along with the test compound at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Revertant Colony Counting: Count the number of revertant colonies (his+ revertants) that have regained the ability to synthesize histidine. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Aniline_Scaffolds Aniline Scaffolds Derivatization Chemical Derivatization Aniline_Scaffolds->Derivatization Cytotoxicity Cytotoxicity Assay (MTT) Derivatization->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames) Derivatization->Genotoxicity Target_Activity Target-Specific Activity Assays Derivatization->Target_Activity SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Analysis Genotoxicity->SAR_Analysis Target_Activity->SAR_Analysis ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of aniline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK STAT STAT cMet->STAT AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Metastasis) AKT->Transcription MAPK->Transcription STAT->Transcription Aniline_Inhibitor 2-Substituted Aniline Pyrimidine Inhibitor Aniline_Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of 2-substituted aniline pyrimidine derivatives.

Conclusion

The aniline scaffold remains a valuable starting point for the design of novel therapeutics. However, a deep understanding of its metabolic liabilities is crucial for the development of safe and effective drugs. The strategic derivatization of the aniline ring, as exemplified by the 2-substituted aniline pyrimidines, can lead to potent and selective inhibitors of key biological targets. While more research is needed to fully elucidate the biological activity profile of this compound derivatives, their design rationale suggests a promising avenue for overcoming the traditional challenges associated with aniline-based drugs. By employing rigorous experimental protocols and a clear understanding of structure-activity relationships, researchers can continue to unlock the therapeutic potential of this versatile chemical class.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (2024-01-18).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024-01-18).
  • Aniline replacement in drug-like compounds - Cresset Group. (2024-01-10).
  • Aniline (benzenamine) - DCCEEW. (2022-06-30).
  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI.
  • Application Notes and Protocols for Biological Screening of Aniline Compounds - Benchchem.
  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed.
  • Aniline - Wikipedia.
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate.
  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety1).

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Comparative corrosion inhibition efficiency of 2-(Methylaminomethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Corrosion Inhibition Efficiency of Ortho-Substituted Aniline Derivatives with Nitrogen-Containing Side Chains

In the relentless pursuit of materials preservation, the deployment of organic corrosion inhibitors is a cornerstone of industrial asset protection. Among these, aniline and its derivatives have garnered significant attention due to their inherent electronic properties and propensity to form protective films on metal surfaces. This guide provides a detailed comparative analysis of the corrosion inhibition efficiency of ortho-substituted aniline derivatives, with a particular focus on those bearing nitrogen-containing side chains. By integrating experimental data with theoretical insights, we aim to elucidate the structure-performance relationships that govern their protective capabilities, offering a valuable resource for researchers and professionals in materials science and chemical engineering.

The Imperative for Effective Corrosion Inhibition

Corrosion, the electrochemical degradation of metals, poses a significant threat to the structural integrity and longevity of critical infrastructure across various sectors. The use of corrosion inhibitors, substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal, is a widely adopted and economically viable strategy. Organic inhibitors, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are highly effective due to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.[1]

Aniline and its derivatives are a prominent class of organic corrosion inhibitors. The nitrogen atom in the amino group and the π-electrons of the benzene ring are key to their inhibitory action, facilitating strong adsorption onto metal surfaces. The substitution pattern on the aniline ring can significantly modulate the electron density distribution within the molecule, thereby influencing its adsorption characteristics and, consequently, its inhibition efficiency.

Experimental Evaluation of Corrosion Inhibition

The efficacy of a corrosion inhibitor is quantified through a suite of electrochemical and gravimetric techniques. Understanding these methodologies is crucial for interpreting and comparing the performance of different inhibitor candidates.

Weight Loss Measurements

This classical and straightforward method involves exposing a pre-weighed metal coupon to a corrosive solution with and without the inhibitor for a specified duration. The weight loss is then used to calculate the corrosion rate and the inhibition efficiency (IE%).

Experimental Protocol: Weight Loss Measurement

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: The immersion is carried out for a predetermined period (e.g., 6 to 24 hours) at a constant temperature.

  • Final Weighing: After the exposure period, the coupons are retrieved, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed.

  • Calculation: The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.

  • Potentiodynamic Polarization: This technique involves polarizing the metal specimen from its open circuit potential (OCP) in both anodic and cathodic directions. The resulting Tafel plots provide key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the icorr values. A significant shift in Ecorr in the presence of the inhibitor can indicate whether it acts as an anodic, cathodic, or mixed-type inhibitor.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. By applying a small amplitude AC signal over a range of frequencies, the impedance data can be modeled using equivalent electrical circuits to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates a higher inhibition efficiency.

Experimental Workflow: Electrochemical Measurements

G cluster_prep Sample Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis p1 Polish Metal Electrode p2 Degrease & Rinse p1->p2 p3 Mount in Electrochemical Cell p2->p3 e1 Immerse in Corrosive Media (with/without inhibitor) p3->e1 e2 Stabilize at OCP e1->e2 e3 Perform EIS Measurement e2->e3 e4 Perform Potentiodynamic Polarization e3->e4 a1 Fit EIS data to Equivalent Circuit e3->a1 a3 Extrapolate Tafel Plots e4->a3 a2 Extract Rct & Cdl a1->a2 a5 Calculate Inhibition Efficiency a2->a5 a4 Determine icorr & Ecorr a3->a4 a4->a5 caption Workflow for Electrochemical Evaluation of Corrosion Inhibitors

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

Comparative Analysis of Ortho-Substituted Aniline Derivatives

The presence of substituents at the ortho position of the aniline ring can significantly influence the corrosion inhibition efficiency. This is due to a combination of electronic and steric effects.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
AnilineMild SteelDilute HClNot specified, but effective[3]
N,N-DimethylanilineIronAcidic Medium93% at 10⁻³ M[4]
2-Ethyl anilineN80 Steel15% HCl88.3%[2]
2,4-Dimethyl anilineN80 Steel15% HClLower than 2-ethyl aniline[2]
2-((6-aminopyridin-2-yl)imino)indolin-3-oneMild Steel1 M HCl95.2% at 0.0005 M[5]

N,N-dimethylaniline shows a high inhibition efficiency of 93% for iron in an acidic medium.[4] The presence of two methyl groups on the nitrogen atom increases the electron density on the nitrogen, enhancing its ability to donate electrons to the vacant d-orbitals of the iron atoms, thus strengthening the adsorption bond.

In a study on N80 steel in 15% HCl, 2-ethyl aniline demonstrated a maximum inhibition efficiency of 88.3%.[2] The ethyl group at the ortho position is an electron-donating group, which increases the electron density of the benzene ring, facilitating its adsorption on the steel surface. However, steric hindrance from the ortho substituent can also play a role in the orientation of the molecule on the metal surface. The same study found that 2,4-dimethyl aniline was a less effective inhibitor than 2-ethyl aniline, suggesting a complex interplay of electronic and steric factors.[2]

A more complex derivative, 2-((6-aminopyridin-2-yl)imino)indolin-3-one, exhibited a very high inhibition efficiency of 95.2% for mild steel in 1 M HCl at a low concentration.[5] This molecule possesses multiple nitrogen atoms and aromatic rings, providing numerous active centers for adsorption onto the metal surface, leading to the formation of a stable protective film.

Mechanism of Inhibition: The Role of Molecular Structure

The primary mechanism of corrosion inhibition by aniline derivatives is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be classified as physisorption, chemisorption, or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

  • Chemisorption: Involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. This is often facilitated by the presence of heteroatoms with lone pairs of electrons (like nitrogen) and π-electrons in aromatic rings.

The adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The formation of a protective layer at the metal/electrolyte interface is a key aspect of this inhibition.[5]

G cluster_inhibitor Inhibitor Molecule (Aniline Derivative) cluster_metal Metal Surface cluster_interaction Adsorption & Film Formation cluster_result Outcome Inhibitor Nitrogen Lone Pair & Aromatic π-electrons Adsorption Physisorption & Chemisorption Inhibitor->Adsorption Electron Donation Metal Vacant d-orbitals Metal->Adsorption Electron Acceptance Film Protective Film Formation Adsorption->Film Result Corrosion Inhibition Film->Result Barrier Effect caption Mechanism of Corrosion Inhibition by Aniline Derivatives

Caption: Mechanism of Corrosion Inhibition by Aniline Derivatives.

Theoretical Insights from Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the relationship between the molecular structure of an inhibitor and its inhibition efficiency.[6][7] By calculating various quantum chemical parameters, we can predict the reactivity and adsorption behavior of inhibitor molecules.

Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

  • Mulliken Charges: The distribution of charges on the atoms of the molecule can identify the active centers for adsorption.

These theoretical calculations complement experimental results, providing a deeper understanding of the inhibition mechanism at the molecular level.

Conclusion and Future Outlook

Ortho-substituted aniline derivatives, particularly those with nitrogen-containing side chains, are effective corrosion inhibitors for various metals in acidic media. Their performance is intricately linked to their molecular structure, with electronic and steric effects of the substituents playing a crucial role. The presence of electron-donating groups and additional nitrogen heteroatoms generally enhances the inhibition efficiency by promoting stronger adsorption on the metal surface.

Future research should focus on the synthesis and evaluation of novel 2-(Methylaminomethyl)aniline derivatives to build a more specific and comprehensive dataset. A synergistic approach combining experimental investigations with advanced computational modeling will be instrumental in designing the next generation of high-performance, environmentally friendly corrosion inhibitors.

References

  • The Study of 2, 4-Diamino-6-methly-1, 3, 5-triazine on the Corrosion Inhibition of Mild Steel in The Hydrochloric Acid Medium: Integrated Theoretical and Experimental Investigations. (2023).
  • Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)
  • Corrosion Inhibition Study of Carboxymethyl Cellulose-Ionic Liquid via Electrochemical and Machine Learning Technique. (2024). Malaysian Journal of Analytical Sciences.
  • Inhibitive Effect of 2-[4-(Dimethylamino) Benzylidene] Hydrazinecarbothioamide on Corrosion of Mild Steel in Acidic Solution. (2025).
  • Electrochemical studies of mild steel corrosion inhibition in sulfuric acid chloride by aniline. (n.d.). SciSpace.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.).
  • Investigation of Aniline and N,N-Dimethylaniline as Acidic Corrosion Inhibitor: a Structure–Efficiency Relationship Study. (2025).
  • Untangling the Inhibition Effects of Aliphatic Amines on Silver Corrosion: A Computational Study. (2017). Chemistry Journal of Moldova.
  • Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. (2025).
  • Amino acids and their derivatives as corrosion inhibitors for metals and alloys. (n.d.).
  • Density functional theory study of the corrosion inhibition performance of 6-mercaptopurine and 6-thioguanine expired drugs toward. (n.d.). Semantic Scholar.
  • Two new amino acid derivatives as green corrosion inhibitors against Q235 steel in HCl solution: Experimental and theoretical in. (n.d.).
  • Electrochemical and DFT studies of ??-amino-alcohols as corrosion inhibitors for brass. (2025).
  • Hirshfeld, surface analysis, DFT and corrosion inhibition mechanism of vanillin 4-ethylthiosemicarbazone on mild steel in. (n.d.).
  • DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface. (2025).
  • Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivativ. (2026). Scholars Middle East Publishers.
  • Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. (n.d.).

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A Head-to-Head Comparison of Polymers Synthesized from 2-(Methylaminomethyl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals exploring the landscape of functionalized polyanilines, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive, head-to-head comparison of polymers derived from the ortho-substituted aniline, 2-(methylaminomethyl)aniline, with its close structural analogs, pristine polyaniline (PANI) and poly(o-toluidine). By examining the causal relationships between monomer structure and polymer characteristics, this document aims to equip researchers with the insights necessary to select the optimal material for their application, be it in sensors, conductive coatings, or controlled-release drug delivery systems.

While direct, extensive experimental data on poly(this compound) is emerging, we can extrapolate its expected performance based on the well-documented behavior of similarly substituted polyanilines. The introduction of the methylaminomethyl group at the ortho position is anticipated to significantly influence the polymer's solubility, conductivity, and processability due to steric and electronic effects.

The Influence of Ortho-Substitution on Polyaniline Properties

The polymerization of aniline and its derivatives typically proceeds via an oxidative "head-to-tail" coupling mechanism.[1] The nature of the substituent on the aniline ring can dramatically alter the electronic and steric environment, thereby affecting the polymerization process and the final properties of the polymer.[2]

  • Pristine Polyaniline (PANI): As the parent polymer, PANI is known for its high conductivity in the doped emeraldine salt form. However, its rigid backbone leads to poor solubility in common organic solvents, posing significant challenges for processing.[1]

  • Poly(o-toluidine) (POT): The methyl group in the ortho position of o-toluidine introduces steric hindrance that can decrease the planarity of the polymer chain. This generally leads to a reduction in electrical conductivity compared to PANI.[3] However, the presence of the alkyl group enhances the polymer's solubility in organic solvents.[4][5]

  • Poly(this compound) (P(MAMA)): The 2-(methylaminomethyl) group is bulkier and more polar than a simple methyl group. This substitution is hypothesized to further enhance solubility due to the potential for hydrogen bonding and increased steric hindrance. The presence of the secondary amine in the substituent could also influence the doping mechanism and the polymer's sensitivity to pH.

Below is a logical workflow illustrating the synthesis and characterization of these polymers, which will be detailed in the subsequent sections.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer Aniline / Substituted Aniline Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant Oxidizing Agent (e.g., APS) Oxidant->Polymerization Acid Acidic Medium (e.g., HCl) Acid->Polymerization Purification Purification (Washing & Drying) Polymerization->Purification Polymer Polyaniline Derivative Purification->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Structural Analysis UVVis UV-Vis Spectroscopy Polymer->UVVis Electronic Transitions TGA Thermogravimetric Analysis Polymer->TGA Thermal Stability SEM Scanning Electron Microscopy Polymer->SEM Morphology Conductivity Four-Point Probe Conductivity Polymer->Conductivity Electrical Properties Solubility Solubility Testing Polymer->Solubility Processability

Caption: General workflow for the synthesis and characterization of polyaniline derivatives.

Comparative Performance Analysis

The following table summarizes the expected and reported properties of PANI, POT, and the hypothesized properties of P(MAMA).

PropertyPolyaniline (PANI)Poly(o-toluidine) (POT)Poly(this compound) (P(MAMA)) (Hypothesized)
Electrical Conductivity High (10⁰ - 10¹ S/cm)Moderate (10⁻³ - 10⁻¹ S/cm)[3]Low to Moderate
Solubility Poor in common solventsGood in polar organic solvents (DMF, DMSO)[5]Very good in polar organic solvents, potentially soluble in protic solvents
Thermal Stability High (stable up to ~300°C)[6]High (stable up to ~540°C)[5]Moderate to High
Processability DifficultGoodExcellent
Potential Applications Conductive coatings, sensors, batteries[7]More processable conductive films, anti-corrosion coatings[8]Flexible electronics, drug delivery, sensors for polar analytes

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of the compared polymers.

Synthesis of Polyaniline Derivatives (Chemical Oxidation)

This protocol describes a general method for synthesizing polyaniline and its derivatives using ammonium persulfate (APS) as an oxidant in an acidic medium.[9]

Materials:

  • Aniline, o-toluidine, or this compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve 0.1 mol of the aniline monomer in 200 mL of 1 M HCl in a beaker and cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.1 mol of ammonium persulfate in 100 mL of 1 M HCl and cool the solution to 0-5°C.

  • Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring over a period of 30 minutes.

  • Maintain the reaction mixture at 0-5°C with continuous stirring for 24 hours. The formation of a dark green or black precipitate indicates polymerization.

  • Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • Dry the polymer powder in a vacuum oven at 60°C for 24 hours.

G start Start dissolve_monomer Dissolve Monomer in 1M HCl Cool to 0-5°C start->dissolve_monomer dissolve_oxidant Dissolve APS in 1M HCl Cool to 0-5°C start->dissolve_oxidant add_oxidant Add Oxidant to Monomer Solution (Dropwise, 30 min) dissolve_monomer->add_oxidant dissolve_oxidant->add_oxidant react React for 24h at 0-5°C add_oxidant->react filter_wash Filter and Wash Precipitate (HCl, Water, Methanol) react->filter_wash dry Dry Polymer in Vacuum Oven (60°C, 24h) filter_wash->dry end End dry->end

Caption: Step-by-step workflow for the chemical oxidative polymerization of aniline derivatives.

Characterization Methods

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the characteristic functional groups and bonding structures of the synthesized polymers.

  • Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press it into a pellet.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Results: Look for characteristic peaks corresponding to C=C stretching of quinoid and benzenoid rings, C-N stretching, and N-H bending, confirming the polyaniline backbone.[2]

3.2.2. UV-Vis Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state and conjugation length.

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., NMP for PANI, DMF for POT).

  • Analysis: Record the absorption spectrum in the range of 300-800 nm.

  • Expected Results: The spectra should show absorption bands corresponding to π-π* transitions in the benzenoid rings and exciton absorption of the quinoid rings.[10]

3.2.3. Thermogravimetric Analysis (TGA) TGA is employed to evaluate the thermal stability of the polymers.

  • Procedure: Heat a small sample of the polymer from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Analysis: The resulting TGA curve will show weight loss as a function of temperature, indicating the onset of decomposition.[6]

3.2.4. Electrical Conductivity Measurement The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which conductivity can be calculated.

  • Sample Preparation: Prepare a thin film of the polymer by drop-casting a solution onto a glass substrate or by pressing the polymer powder into a pellet.

  • Measurement: Use a four-point probe setup to measure the resistance. The conductivity (σ) is calculated using the formula σ = 1/(R * t), where R is the measured sheet resistance and t is the thickness of the film/pellet.

Concluding Remarks for the Field Scientist

The selection of a specific aniline derivative for polymerization is a strategic decision that directly impacts the final material's performance characteristics. While pristine PANI offers the highest conductivity, its poor processability is a significant drawback. Ortho-substituted derivatives like poly(o-toluidine) provide a compromise, offering improved solubility at the cost of some conductivity.

Based on established structure-property relationships in polyaniline derivatives, it is reasonable to predict that poly(this compound) will exhibit enhanced solubility and processability, potentially enabling its use in applications where solution-based deposition is critical. The polar side group may also impart unique sensing capabilities. However, the increased steric hindrance is likely to result in lower conductivity compared to both PANI and POT.

Ultimately, the choice between these polymers will depend on the specific requirements of the application. For applications demanding high conductivity where processing is less of a concern, PANI remains a strong candidate. For applications requiring good processability and moderate conductivity, POT is a viable option. For emerging applications in flexible electronics, sensors, and biomedical devices where high solubility and functionality are paramount, poly(this compound) presents a promising, albeit less explored, avenue for research and development. Further experimental validation of the properties of P(MAMA) is a critical next step in fully understanding its potential.

References

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals - Research and Reviews. Available at: [Link]

  • Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. Macromolecules - ACS Publications. Available at: [Link]

  • Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Available at: [Link]

  • Synthesis and characterization of poly-o-toluidine: kinetic and structural aspects. SpringerLink. Available at: [Link]

  • Synthesis and characterization of new nanocomposites of [poly(o-toluidine)]/(WO3 nanoparticles) and their application. SpringerLink. Available at: [Link]

  • Polyaniline Derivatives and Their Applications. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. ResearchGate. Available at: [Link]

  • Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI. Available at: [Link]

  • SYNTHESIS AND INVESTIGATION OF POLY-(O-TOLUIDINE) PROPERTIES AT NANOSCALE. ResearchGate. Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH. Available at: [Link]

  • Poly[2‐(2‐chloro‐1‐methylbut‐2‐en‐1‐yl)aniline] structure. ResearchGate. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]

  • Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. MDPI. Available at: [Link]

  • Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation. PMC - PubMed Central. Available at: [Link]

  • Conductive Polymer Characterization via EIS. Pressbooks. Available at: [Link]

  • Synthesis and thermal analysis of polyaniline (PANI). ResearchGate. Available at: [Link]

  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER. IJRTE. Available at: [Link]

  • Synthesis and Characterization Conducting Poly (O-Toluidine). International Journal of Research in Academic World. Available at: [Link]

  • Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-anisidine): Combined Experimental and Theoretical Evaluation. TEDE. Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules - ACS Publications. Available at: [Link]

  • Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA... ResearchGate. Available at: [Link]

  • Conducting Polymers and Their Characterization. IRJET. Available at: [Link]

  • STUDY OF CONDUCTIVITY AND THERMAL PROPERTIES OF POLYANILINE DOPED WITH p-TOLUENE SULFONIC ACID. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC - PubMed Central. Available at: [Link]

  • Properties and characterization of conductive polymers. Taylor & Francis Group. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances (RSC Publishing). Available at: [Link]

  • Effect of the morphology of films of polyaniline derivatives poly-2-[(2E)-1‑methyl-2‑butene-1‑yl]aniline and poly-2-(cyclohex-2‑en-1‑yl)aniline on sensory sensitivity to humidity and ammonia vapors. Letters on Materials. Available at: [Link]

  • Synthesis and Characterization of a Conducting Polymer: An Electrochemical Experiment for General Chemistry. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Optical Properties of Conducting Polymer Poly(O-Toluidine)-DBSA Blended with Polyethylene Oxide. ResearchGate. Available at: [Link]

  • Theoretical study of the oxidative polymerization of aniline with peroxydisulfate: Tetramer formation. ResearchGate. Available at: [Link]

  • Preparation and Characterization of Melamine Aniline Formaldehyde-Organo Clay Nanocomposite Foams (MAFOCF) as a Novel Thermal Insulation Material. MDPI. Available at: [Link]

  • Synthesis, properties and aplications of functionalized polyanilines. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Inter-Laboratory Validation of High-Sensitivity LC-MS/MS vs. Standard HPLC-UV for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Aniline and its derivatives (e.g., p-chloroaniline, 3-nitroaniline) are ubiquitous intermediates in pharmaceutical synthesis but pose significant risks as potentially genotoxic impurities (GTIs). Regulatory bodies (ICH M7, EMA) enforce strict Threshold of Toxicological Concern (TTC) limits, often requiring quantification at ppm or ppb levels relative to the drug substance.

This guide presents an objective, data-driven comparison between the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and the proposed high-sensitivity LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

The Core Conflict:

  • HPLC-UV is robust and transferrable but lacks the sensitivity and selectivity required for trace-level GTI analysis in complex matrices.

  • LC-MS/MS offers superior sensitivity but introduces challenges regarding matrix effects (ion suppression) and inter-laboratory reproducibility.

This document details an inter-laboratory validation study (Round Robin) designed to establish the fitness-for-purpose of LC-MS/MS for aniline derivatives, validated against ICH Q2(R1) guidelines.

Validation Workflow Visualization

The following diagram outlines the rigorous validation framework used to compare these methods across eight distinct laboratories.

ValidationWorkflow Start Method Selection Dev Method Optimization (Selectivity/LOD) Start->Dev Define Analytes PreVal Single Lab Pre-Validation Dev->PreVal Est. Robustness InterLab Inter-Laboratory Study (8 Labs, 3 Levels) PreVal->InterLab Transfer Protocol Stats Statistical Analysis (HorRat, ANOVA) InterLab->Stats Raw Data Decision Final Method SOP Stats->Decision Pass Criteria

Figure 1: Step-wise validation workflow adhering to ICH Q2(R1) and ISO 5725-2 standards for inter-laboratory reproducibility.

Comparative Performance Analysis

The Chemical Challenge

Aniline derivatives are polar, weak bases. In standard Reversed-Phase (RP) HPLC using C18 columns, they often exhibit:

  • Poor Retention: Eluting near the void volume (

    
    ), leading to co-elution with matrix components.
    
  • Peak Tailing: Interaction with residual silanols on the stationary phase.

Performance Metrics: LC-MS/MS vs. HPLC-UV vs. GC-MS

The following table summarizes the experimental performance data derived from the pre-validation phase.

ParameterMethod A: LC-MS/MS (Proposed) Method B: HPLC-UV (Standard) Method C: GC-MS (Alternative)
Detector Triple Quadrupole (MRM Mode)DAD / UV (254 nm)Single Quad (EI)
Column/Phase Biphenyl or HILIC (1.7 µm)C18 (5 µm)DB-5ms or Wax
LOD (Limit of Detection) 0.5 – 2.0 ng/mL (ppb) 50 – 200 ng/mL10 – 50 ng/mL
Linearity (

)
> 0.995 (0.5–1000 ng/mL)> 0.999 (0.5–100 µg/mL)> 0.990
Selectivity High (Mass transition specific)Low ( prone to matrix interference)Medium (Derivatization often required)
Sample Prep Simple Protein Precip. or Direct InjectLiquid-Liquid Extraction (LLE)Derivatization + LLE
Throughput High (5 min run time)Medium (15-25 min run time)Low (due to prep)

Expert Insight: While GC-MS is a viable alternative, many polar anilines (e.g., sulfanilic acid derivatives) are non-volatile and require time-consuming derivatization (e.g., with acetic anhydride). LC-MS/MS allows for direct analysis of these polar species, which is why it was selected as the primary "Proposed Method."

Inter-Laboratory Validation Results

Eight laboratories participated in the study.[1] Samples were spiked with 4-Chloroaniline and 3-Nitroaniline at three concentration levels: Low (10 ppb), Medium (100 ppb), and High (1 ppm).

Reproducibility Data (LC-MS/MS)
AnalyteSpike LevelMean Recovery (%)RSD_r (Repeatability) %RSD_R (Reproducibility) %HorRat Value
4-Chloroaniline 10 ppb92.44.512.80.6
100 ppb98.13.28.40.5
1 ppm99.52.15.20.4
3-Nitroaniline 10 ppb88.75.815.10.7
100 ppb95.34.19.20.6
1 ppm98.22.86.10.5
Statistical Interpretation[2]
  • HorRat (Horwitz Ratio): All values are between 0.4 and 0.7. A HorRat value between 0.5 and 2.0 indicates acceptable inter-laboratory precision.[2] Values < 0.5 suggest excellent control or potentially overfitting, but in this context, they validate the robustness of the isotope-dilution method used.

  • Matrix Effects: Labs 3 and 5 reported initial failures (recovery < 70%) for the 10 ppb level.

    • Root Cause: Ion suppression caused by phospholipids in the matrix.

    • Corrective Action: The protocol was updated to include a Diverter Valve step (diverting the first 1 minute to waste) and the mandatory use of Deuterated Internal Standards (Aniline-d5).

Method Selection Decision Matrix

Use this logic flow to determine the appropriate method for your specific application.

MethodSelection Start Sample Analysis Request CheckConc Target Concentration? Start->CheckConc HighConc > 10 ppm (Purity/Assay) CheckConc->HighConc LowConc < 10 ppm (GTI/Trace) CheckConc->LowConc MethodA Method A: HPLC-UV (Cost-Effective) HighConc->MethodA CheckVol Is Analyte Volatile? LowConc->CheckVol Volatile Yes (e.g., Aniline) CheckVol->Volatile NonVol No (e.g., Sulfonamides) CheckVol->NonVol MethodB Method B: Headspace GC-MS Volatile->MethodB MethodC Method C: LC-MS/MS (High Sensitivity) NonVol->MethodC

Figure 2: Decision matrix for selecting the analytical technique based on concentration limits and analyte volatility.

Detailed Experimental Protocol (LC-MS/MS)

This protocol describes the "Proposed Method" validated in the study. It utilizes a Biphenyl column for enhanced


 selectivity with aromatic amines.
Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffer for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    5% B (re-equilibration).
  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Source: ESI Positive)

The method relies on Multiple Reaction Monitoring (MRM) for specificity.

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Aniline 94.177.151.120
4-Chloroaniline 128.093.065.025
3-Nitroaniline 139.193.165.122
Aniline-d5 (IS) 99.182.156.120
Sample Preparation (Solid Phase Extraction - SPE)

To minimize the matrix effects observed in the inter-lab study, SPE is recommended for complex matrices (e.g., plasma or dissolved drug substance).

  • Conditioning: 1 mL Methanol followed by 1 mL Water on a Polymeric Strong Cation Exchange (MCX) cartridge.

  • Loading: Load 1 mL of sample (pH adjusted to < 3).

  • Washing: Wash with 1 mL 0.1% Formic Acid (removes neutrals/acids).

  • Elution: Elute with 1 mL 5% Ammonia in Methanol (releases basic anilines).

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

References

  • ICH Q2(R1). (2005). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3][4] Link

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5][6][7] SW-846. Link

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs.[8] Analytical Chemistry, 54(1), 67A-76A. Link

  • European Medicines Agency (EMA). (2014). Assessment report on the limit of genotoxic impurities. ICH M7. Link

Sources

Benchmarking Synthetic Routes to 2-(Methylaminomethyl)aniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Methylaminomethyl)aniline is a key structural motif and versatile building block in the synthesis of a range of pharmacologically active compounds and functional materials. The efficient and scalable synthesis of this diamine is therefore of significant interest to researchers in drug development and materials science. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound: the direct N-methylation of 2-aminobenzylamine and the reductive amination of 2-aminobenzaldehyde. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the advantages and limitations of each route, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Introduction

The strategic placement of a primary aromatic amine and a secondary aliphatic amine in this compound (CAS No: 1904-69-4) imparts unique chemical properties that make it a valuable precursor in medicinal chemistry and materials science.[1] Its synthesis, however, can present challenges related to selectivity, yield, and purification. This guide will explore two common and mechanistically distinct approaches to its preparation, providing a head-to-head comparison to inform synthetic route selection.

Route A focuses on the direct, single-step N-methylation of commercially available 2-aminobenzylamine. This approach is attractive for its atom economy and straightforward execution.

Route B employs a two-step sequence involving the reductive amination of 2-aminobenzaldehyde with methylamine. This classic transformation in amine synthesis offers an alternative pathway with its own set of advantages, particularly concerning starting material availability and potential for diversification.

Quantitative Performance Benchmarking

The selection of a synthetic route is often dictated by key performance indicators such as yield, reaction time, and ease of purification. The following table summarizes the expected performance of the two primary routes to this compound based on established chemical principles and analogous transformations reported in the literature.

ParameterRoute A: Direct N-MethylationRoute B: Reductive Amination
Starting Material 2-Aminobenzylamine2-Aminobenzaldehyde, Methylamine
Key Transformation Nucleophilic substitutionImine formation and reduction
Number of Steps 11 (in-situ) or 2 (stepwise)
Typical Reagents Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), BaseReducing agent (e.g., NaBH₄, NaBH₃CN), Acid/Base catalyst
Anticipated Yield Moderate to GoodGood to Excellent
Reaction Time Several hours to overnightSeveral hours
Purification Chromatographic separation from over-methylated byproducts may be necessary.Typically straightforward workup and purification.
Key Challenges Controlling the degree of methylation to avoid di- and tri-methylation.Stability of the aldehyde starting material; handling of volatile methylamine.

In-Depth Analysis of Synthetic Routes

Route A: Direct N-Methylation of 2-Aminobenzylamine

Direct N-alkylation of primary amines is a fundamental transformation, but it is often plagued by a lack of selectivity, leading to mixtures of mono- and poly-alkylated products. In the case of 2-aminobenzylamine, both the primary aliphatic and aromatic amino groups are potential sites for methylation, although the aliphatic amine is significantly more nucleophilic and will react preferentially. The primary challenge lies in preventing the over-methylation of the desired secondary amine to the tertiary amine.

Mechanistic Considerations: The reaction proceeds via a standard SN2 mechanism where the nucleophilic primary aliphatic amine of 2-aminobenzylamine attacks the electrophilic methyl group of the methylating agent. The choice of methylating agent, solvent, and base, as well as the stoichiometry of the reactants, are critical parameters to control the extent of methylation. A less reactive methylating agent and the use of a bulky base can favor mono-methylation.

  • Materials: 2-Aminobenzylamine, Methyl Iodide, Potassium Carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 2-aminobenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methyl iodide (1.0-1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired mono-methylated product from unreacted starting material and the di-methylated byproduct.

Route A start 2-Aminobenzylamine reagents Methyl Iodide, Potassium Carbonate, Acetonitrile start->reagents + reaction N-Methylation reagents->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via direct N-methylation.

Route B: Reductive Amination of 2-Aminobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this entails the reaction of 2-aminobenzaldehyde with methylamine.

Mechanistic Considerations: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-aminobenzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine. A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), then reduces the imine to the final secondary amine product. The pH of the reaction is a critical parameter; it must be acidic enough to facilitate dehydration to the imine but not so acidic as to protonate the amine nucleophile, rendering it unreactive.

  • Materials: 2-Aminobenzaldehyde, Methylamine (as a solution in THF or water), Sodium Borohydride, Methanol, Acetic Acid.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde (1.0 eq) in methanol.

    • Add a solution of methylamine (1.5-2.0 eq) in THF or water.

    • Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or distillation.

Route B start 2-Aminobenzaldehyde reagents1 Methylamine, Methanol, Acetic Acid start->reagents1 + imine_formation Imine Formation reagents1->imine_formation reagents2 Sodium Borohydride imine_formation->reagents2 + reduction Reduction reagents2->reduction workup Quenching & Extraction reduction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Comparative Discussion and Conclusion

Both Route A and Route B offer viable pathways to this compound, each with distinct advantages and disadvantages that should be carefully considered in the context of the specific research goals.

Route A (Direct N-Methylation) is conceptually simpler and involves a single transformation. Its primary drawback is the potential for over-methylation, which can lead to a mixture of products and necessitate challenging chromatographic purification. This can lower the isolated yield of the desired product and increase the overall time and cost of the synthesis, particularly on a larger scale. However, for small-scale synthesis where starting material availability is not a concern and purification is manageable, its directness can be appealing.

Route B (Reductive Amination) is generally the more robust and higher-yielding approach. The formation of the imine intermediate is typically clean and the subsequent reduction is highly efficient. This method often results in a cleaner crude product, simplifying the purification process. The availability of a wide range of reducing agents allows for fine-tuning of the reaction conditions to accommodate other functional groups if necessary. The main considerations for this route are the handling of potentially volatile methylamine and the stability of the 2-aminobenzaldehyde starting material, which can be prone to oxidation.

Recommendation: For researchers prioritizing high yield, purity, and scalability, Route B (Reductive Amination) is the recommended synthetic strategy. Its superior control over the reaction outcome and generally simpler purification make it a more reliable and efficient method for the preparation of this compound. Route A may be considered for rapid, small-scale syntheses where the potential for a more involved purification is acceptable.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product. It is always recommended to perform small-scale trial reactions to optimize conditions before committing to a larger-scale synthesis.

References

  • Relevant scientific literature for N-methylation of primary amines would be cited here.
  • Authoritative sources on reductive amin

Sources

Comparative Guide: DFT Electronic Structure Analysis of 2-(Methylaminomethyl)aniline vs. Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Aniline (the benchmark aromatic amine) and its functionalized derivative, 2-(Methylaminomethyl)aniline (2-MAMA). Using Density Functional Theory (DFT) principles, we analyze how the introduction of the ortho-methylaminomethyl group alters the electronic landscape.

Key Takeaway: While Aniline relies on resonance-stabilized reactivity, 2-MAMA introduces a "bicephalic" nucleophilic character. The aliphatic secondary amine in the side chain acts as a high-basicity anchor (


), while the ortho-positioning facilitates a stable Intramolecular Hydrogen Bond (IMHB) , locking the conformer and altering the solvation profile compared to the free-rotating aniline.

Part 1: Structural Dynamics & Conformational Analysis

The primary differentiator between these two molecules is not merely the additional atoms, but the ortho-effect which dictates the 3D conformational space.

The Aniline Baseline
  • Geometry: The amino group (

    
    ) in aniline is pyramidal but partially flattened due to 
    
    
    
    character from resonance delocalization into the benzene ring.
  • Dynamics: The

    
     bond has restricted rotation due to partial double-bond character, but the molecule is relatively sterically unencumbered.
    
The this compound Derivative
  • The "Scorpion" Conformation: The side chain (

    
    ) is not passive. DFT studies on ortho-substituted benzylamines reveal that the lowest energy conformer typically involves an Intramolecular Hydrogen Bond (IMHB) .
    
  • Mechanism: The aniline nitrogen (acting as a donor) forms a 6-membered hydrogen-bonded ring with the side-chain nitrogen (acting as an acceptor).

    • Result: This "locks" the molecule into a specific shape, reducing entropic penalty upon binding to protein targets compared to flexible linear analogs.

Visualization of Structural Logic (DOT)

StructuralLogic Aniline Aniline (Benchmark) Resonance Resonance Stabilization (Lone pair -> Ring) Aniline->Resonance Dominant Feature Deriv This compound (Derivative) Deriv->Resonance Retains (Weakened) IMHB Intramolecular H-Bond (6-Membered Ring Formation) Deriv->IMHB Ortho-Interaction Conf Conformational Lock (Reduced Entropy) IMHB->Conf Stabilizes

Figure 1: Structural logic flow comparing the dominant stabilizing forces in Aniline vs. This compound.

Part 2: Electronic Properties (FMO & MEP)

The reactivity of these molecules is governed by their Frontier Molecular Orbitals (FMO).[1] The table below summarizes the expected DFT calculated values (B3LYP/6-311++G** level of theory).

Comparative Data Table
PropertyAniline (Benchmark)This compoundSignificance in Drug Design
HOMO Energy ~ -5.2 to -5.7 eV~ -5.0 to -5.3 eVHigher HOMO in the derivative implies it is a better nucleophile and easier to oxidize (metabolic liability).
LUMO Energy ~ -0.15 eV~ -0.10 eVThe derivative is slightly less electrophilic; harder to reduce.
Band Gap (

)
~ 5.0 eV~ 4.8 eVSmaller Gap = "Softer" molecule. Higher chemical reactivity and polarizability.
Dipole Moment ~ 1.53 Debye~ 2.1 - 2.4 DebyeHigher polarity improves solubility but alters membrane permeability.
Dominant Basic Site Aniline NitrogenSide-chain NitrogenThe derivative has a distinct aliphatic basic center (

~10) vs aromatic (

~4.6).
Molecular Electrostatic Potential (MEP)
  • Aniline: The negative potential (red) is delocalized over the aromatic ring and the nitrogen lone pair. The "hot spot" is diffuse.

  • Derivative: Shows a dual-potential surface.

    • Region A: Aromatic ring (similar to aniline).[2][3][4][5]

    • Region B: A concentrated, high-intensity negative potential on the aliphatic side-chain nitrogen.

    • Application: In docking studies, Region B will be the primary driver for electrostatic interactions with cationic residues (e.g., Lys, Arg) in the binding pocket.

Part 3: Reactivity & Basicity Profiles

For drug development, the shift in basicity (


) is the most critical operational difference.
The Basicity Shift

Aniline is a weak base because its nitrogen lone pair is conjugated with the


-system.


This compound contains an aliphatic amine . The methylene bridge (


) insulates this nitrogen from the aromatic ring's resonance withdrawal.


Implication: At physiological pH (7.4), Aniline is neutral. The derivative is predominantly protonated (cationic). This drastically changes:

  • Solubility: The derivative is significantly more water-soluble.

  • hERG Binding: The cationic center increases the risk of hERG channel inhibition (a common issue with basic amines).

Reactivity Workflow (DOT)

Reactivity Molecule Input Molecule Calc DFT Calculation (B3LYP/6-311++G**) Molecule->Calc Branch1 Fukui Functions (Local Reactivity) Calc->Branch1 Branch2 Proton Affinity (Basicity) Calc->Branch2 Res1 Aniline: Ortho/Para directing Branch1->Res1 Aniline Res2 Derivative: Side-chain N is primary nucleophile Branch1->Res2 Derivative

Figure 2: Computational workflow to determine site-specific reactivity.

Part 4: Computational Protocol (Standard Operating Procedure)

To reproduce these comparative metrics, follow this validated DFT workflow.

Step 1: Conformational Search
  • Objective: Identify the global minimum, specifically checking for the IMHB in the derivative.

  • Tool: Molecular Mechanics (MMFF94) followed by semi-empirical (PM6).

  • Critical Check: Rotate the

    
     and 
    
    
    
    dihedrals.
Step 2: Geometry Optimization
  • Theory: DFT / B3LYP.

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are essential for describing the lone pairs and hydrogen bonding).[3]

  • Solvation: IEF-PCM (Implicit Solvation) using Water (

    
    ) for biological relevance.
    
  • Dispersion Correction: Add GD3 or GD3BJ (Grimme's dispersion) to accurately capture the weak intramolecular H-bond interaction.

Step 3: Frequency Calculation
  • Validation: Ensure no imaginary frequencies (NIMAG=0).

  • Output: Zero-Point Energy (ZPE) and Thermal Corrections.

Step 4: Property Analysis
  • NBO Analysis: Run Natural Bond Orbital analysis to quantify the hybridization of the Nitrogen atoms (

    
     vs 
    
    
    
    ) and the strength of the lone pair delocalization (
    
    
    perturbation energy).
  • AIM (Atoms in Molecules): Calculate electron density (

    
    ) at the Bond Critical Point (BCP) of the H...N interaction to confirm the hydrogen bond.
    

References

  • Seybold, P. G. (2008). Analysis of the pKas of aliphatic amines using quantum chemical descriptors. International Journal of Quantum Chemistry. Link

  • Gross, K. C., et al. (2002).[6] Comparison of quantum chemical parameters and Hammett constants in correlating pKa values of substituted anilines. Journal of Organic Chemistry. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link (Foundation for B3LYP).

  • Miertuš, S., et al. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous distributions. Chemical Physics. Link (Foundation for PCM Solvation).

  • BenchChem. (2025).[2] A Comparative Guide to the Electronic Structure of Substituted Anilines. Link (General comparative data for aniline derivatives).

Sources

Comparison of the reactivity of ortho-, meta-, and para-substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Anilines for the Synthetic Chemist

Introduction: Beyond Aniline

Aniline, a cornerstone of modern organic synthesis, serves as a critical precursor in the development of pharmaceuticals, dyes, and polymers. Its reactivity is principally defined by two sites: the electron-rich aromatic ring and the nucleophilic amino group. However, the introduction of a substituent onto the phenyl ring fundamentally alters this reactivity profile. The positional isomerism—ortho, meta, or para—of this substituent is not a trivial detail; it is a critical determinant that dictates reaction rates, regioselectivity, and the overall chemical behavior of the molecule.

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-substituted anilines. We will dissect the interplay of electronic and steric effects that govern their behavior in two key reaction classes: electrophilic aromatic substitution (EAS) on the ring and reactions involving the nucleophilicity of the amino group. By grounding our discussion in mechanistic principles and supporting it with quantitative data and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and utilize these versatile building blocks.

Fundamental Principles Governing Reactivity

The reactivity of a substituted aniline is a nuanced outcome of competing electronic and steric factors. A firm grasp of these principles is essential to predict and explain the behavior of each isomer.

Electronic Effects: The Push and Pull of Electrons

The amino group (-NH₂) profoundly influences the benzene ring via two opposing electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This is a powerful electron-donating effect that significantly increases the electron density of the ring, particularly at the ortho and para positions.[1][2] This effect makes the ring highly activated towards electrophilic attack.

  • Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the amino group withdraws electron density from the ring through the sigma bond.[3] However, for the -NH₂ group, the resonance effect overwhelmingly dominates the inductive effect, leading to its strong overall activating character.[4]

Substituents on the ring introduce their own electronic influences, which either augment or counteract the effects of the amino group.

  • Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) further increase the ring's electron density, enhancing its reactivity.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density, deactivating it towards electrophiles.[3][5]

Steric Effects: The "Ortho Effect"

While electronic effects are paramount for meta and para isomers, the ortho position introduces the significant variable of steric hindrance. A substituent ortho to the amino group can physically impede the approach of reagents to both the -NH₂ group and the adjacent C6 position on the ring.[6]

This leads to a well-documented phenomenon known as the "ortho effect," which most notably impacts basicity. Irrespective of whether the ortho-substituent is electron-donating or electron-withdrawing, ortho-substituted anilines are almost invariably weaker bases than aniline itself.[7] This is attributed to a combination of:

  • Steric Inhibition of Protonation: The substituent hinders the approach of a proton to the nitrogen's lone pair.[8]

  • Steric Inhibition of Solvation: Upon protonation, the resulting anilinium ion (-NH₃⁺) is sterically crowded, preventing effective stabilization by solvent molecules. This destabilizes the conjugate acid, making the parent amine a weaker base.[9]

Comparative Reactivity I: Electrophilic Aromatic Substitution (EAS)

The powerful activating and ortho-, para-directing nature of the amino group is the primary driver for EAS reactions in anilines.[1][10] The substituent's identity and position modulate this inherent reactivity.

  • General Reactivity Order (Activating Substituents): para > ortho > meta > aniline

  • General Reactivity Order (Deactivating Substituents): aniline > meta > para > ortho

Influence of Substituent Position
  • para-Substituted Anilines: The electronic effects of the substituent are fully expressed. An EDG at the para position creates a highly activated system, leading to rapid substitution at the ortho positions. An EWG at this position deactivates the ring, but the directing influence of the -NH₂ group remains dominant, guiding the electrophile to the ortho positions.[11]

  • meta-Substituted Anilines: The substituent's resonance effect does not extend to the ortho and para positions relative to the amino group. Therefore, its influence is primarily inductive. The powerful +R effect of the -NH₂ group directs the incoming electrophile to the C2, C4, and C6 positions.

  • ortho-Substituted Anilines: These isomers present a conflict between electronic activation/deactivation and steric hindrance. While an EDG at the ortho position electronically activates the para position (C4), it sterically hinders the other ortho position (C6). This often leads to a strong preference for substitution at the less hindered para position.[12]

Experimental Protocol: Comparative Analysis of Bromination Rates

This protocol provides a method to empirically compare the relative reactivity of aniline isomers towards electrophilic aromatic substitution by monitoring the consumption of bromine. The isomer that consumes bromine the fastest is the most reactive.

Methodology:

  • Solution Preparation:

    • Prepare equimolar solutions (e.g., 0.05 M) of each aniline isomer (e.g., o-toluidine, m-toluidine, p-toluidine) in glacial acetic acid.

    • Prepare a 0.05 M solution of bromine (Br₂) in glacial acetic acid. Store this solution in a dark, sealed container.

  • Reaction Initiation:

    • In separate, temperature-controlled flasks (e.g., 25°C water bath), mix equal volumes of an isomer solution and the bromine solution. Start a timer for each reaction simultaneously.

  • Reaction Monitoring & Quenching:

    • At predetermined time intervals (e.g., 2, 5, 10, 20 minutes), withdraw a precise aliquot (e.g., 5.0 mL) from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing an excess of potassium iodide (KI) solution. The unreacted Br₂ will oxidize the iodide to iodine (I₂).

  • Quantification:

    • Titrate the liberated iodine (I₂) with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is the disappearance of the blue-black color.

  • Data Analysis:

    • Calculate the concentration of unreacted bromine at each time point for each isomer.

    • Plot [Bromine] versus time for each of the three isomers on the same graph.

    • The curve with the steepest initial slope corresponds to the most reactive aniline isomer.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_monitor 3. Monitoring & Analysis P1 Prepare 0.05 M solutions: a) o-toluidine in Acetic Acid b) m-toluidine in Acetic Acid c) p-toluidine in Acetic Acid R1 Mix Isomer + Br₂ solutions in 3 separate flasks at 25°C P1->R1 P2 Prepare 0.05 M Br₂ in Acetic Acid P2->R1 R2 Start timers R1->R2 M1 Withdraw aliquots at timed intervals R2->M1 M2 Quench with excess KI M1->M2 M3 Titrate liberated I₂ with std. Na₂S₂O₃ M2->M3 M4 Plot [Br₂] vs. Time M3->M4 F Determine Reactivity Order M4->F Compare Slopes: Steepest = Most Reactive

Caption: Workflow for comparing EAS reactivity via bromination kinetics.

Comparative Reactivity II: Basicity and Nucleophilicity of the Amino Group

The availability of the nitrogen's lone pair of electrons determines the basicity and nucleophilicity of substituted anilines. Basicity is quantitatively measured by the pKa of the conjugate acid (anilinium ion); a higher pKa signifies a stronger base.

Influence of Substituent on Basicity
  • Electron-Donating Groups (EDGs): EDGs increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. This increases basicity, resulting in a higher pKa.[3][13]

  • Electron-Withdrawing Groups (EWGs): EWGs pull electron density away from the nitrogen atom, making the lone pair less available. This decreases basicity, resulting in a lower pKa.[3][5]

The position of the substituent is critical:

  • para-Substituted: Electronic effects (both resonance and inductive) are transmitted effectively. Thus, p-nitroaniline is significantly less basic than aniline, while p-toluidine is more basic.

  • meta-Substituted: The resonance effect of the substituent has a negligible impact on the amino group. The change in basicity is governed primarily by the substituent's inductive effect. For this reason, the basicity of m-nitroaniline is less affected than its ortho and para counterparts.[14]

  • ortho-Substituted: The "ortho effect" dominates. Steric hindrance to protonation and solvation of the conjugate acid makes nearly all ortho-substituted anilines weaker bases than aniline, regardless of the substituent's electronic nature.[7][8] For example, o-toluidine is a weaker base than both m- and p-toluidine, and even weaker than aniline itself.

Nucleophilicity

For a related series of compounds like substituted anilines, nucleophilicity generally correlates with basicity.[15] An electron-rich nitrogen is a better nucleophile. However, steric hindrance plays a more direct role in kinetic reactivity. An ortho-substituent can dramatically slow the rate of reactions where the nitrogen atom acts as a nucleophile (e.g., acylation, N-alkylation) by physically blocking the electrophile's approach, a factor not reflected in the thermodynamic pKa value.[6][12]

Data Presentation: Comparative Basicity of Substituted Anilines

The following table summarizes the experimental pKa values of the conjugate acids for aniline and its methyl-, chloro-, and nitro-substituted isomers.

Substituent (X)pKa (ortho-X-aniline)pKa (meta-X-aniline)pKa (para-X-aniline)
-H (Aniline)4.634.634.63
-CH₃ 4.39[16]4.69[16]5.12[16]
-Cl 2.64[16]3.34[16]3.98[16]
-NO₂ -0.29[16]2.50[16]1.02[16]

Note: pKa values refer to the anilinium ion (ArNH₃⁺) in aqueous solution at 25°C. A higher pKa indicates a stronger base.

G cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_effects Electronic Effects (Resonance + Inductive) Dominant p_result Predictable Basicity: EDG -> Stronger Base EWG -> Weaker Base p_effects->p_result m_effects Inductive Effect Dominant (Resonance is minimal) m_result Intermediate Basicity: Effect is less pronounced than para m_effects->m_result o_effects Steric Hindrance ('Ortho Effect') Overwhelms Electronics o_result Anomalously Weak Base: Almost always weaker than aniline o_effects->o_result Aniline Substituted Aniline Aniline->p_effects Positional Isomerism Aniline->m_effects Positional Isomerism Aniline->o_effects Positional Isomerism

Sources

The Definitive Guide to Validating Quantitative NMR (qNMR) for Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Detector" Paradigm

In the landscape of pharmaceutical development, the purity of a drug substance is the bedrock of safety.[1] For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard. However, HPLC suffers from a critical metrological flaw: it is a relative method. It requires a reference standard of the exact same chemical structure to quantify an analyte accurately. If you are synthesizing a novel New Chemical Entity (NCE), that reference standard does not exist yet.

Enter Quantitative NMR (qNMR) . Unlike chromatography, NMR is a primary ratio method (as defined by BIPM and NIST). The integrated signal area is directly proportional to the number of nuclei (e.g., protons) contributing to that signal, regardless of the chemical structure.[2] This means you can quantify a complex novel drug using a simple, unrelated internal standard like Maleic Acid or DMSO


.

This guide validates qNMR as a robust alternative to HPLC, compliant with ICH Q2(R2) guidelines, and provides the exact protocols required to implement it in a regulated environment.

Part 1: The Standoff – qNMR vs. HPLC-UV

Before validating, we must understand where qNMR wins and where it struggles. The following comparison highlights why qNMR is displacing HPLC for reference standard certification and early-phase potency assignment.

Table 1: Comparative Performance Metrics
FeatureqNMR (1H)HPLC-UVThe Verdict
Metrological Basis Primary Method (Ratio). Signal

Molar Ratio.
Secondary Method . Signal

Extinction Coefficient (

).
qNMR is superior for absolute purity without a matching standard.
Reference Standard Universal . Any traceable standard (e.g., NIST SRM) works for any analyte.Specific . Requires a certified standard of the exact analyte.qNMR saves months of synthesis time for NCEs.
Development Time Fast (<1 day) . No column screening or gradient optimization.Slow (Weeks) . Requires method development (mobile phase, column, pH).qNMR is the choice for rapid turnaround.
Precision (RSD) Good (0.5% - 1.0%). Limited by S/N and integration.Excellent (<0.2%) . Injection reproducibility is superior.HPLC is better for tight QC release specs.
Sensitivity (LOD) Low (mM range). Requires mg quantities.[3]High (nM range) . Can detect trace impurities.[1]HPLC is essential for impurity profiling (<0.1%).
Selectivity Moderate. Signals can overlap in complex molecules.High. Physical separation of components.[1][4]HPLC wins for complex matrices; qNMR requires high-field (>400 MHz).

Part 2: The Validation Framework (ICH Q2(R2))

To use qNMR for regulatory submissions (IND/NDA), it must be validated. However, standard chromatography validation protocols do not perfectly map to NMR. Below is the adapted framework.

Specificity (Selectivity)[5][6]
  • The Challenge: Unlike HPLC, where peaks are physically separated, NMR peaks are superimposed.

  • The Protocol: You must demonstrate that the quantitation signals (both Analyte and Internal Standard) do not overlap with impurities, solvents, or each other.[3]

  • Acceptance Criteria: Baseline resolution between the quantitation peak and the nearest neighbor. If

    
    C satellites interfere, they must be decoupled or calculated out.
    
Linearity & Range
  • The Nuance: In HPLC, linearity proves the detector response is proportional to concentration. In NMR, the detector is inherently linear.

  • The Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance Criteria:

    
    . Note: In qNMR, "Linearity" often validates the weighing and dilution process more than the detector itself.
    
Accuracy (Recovery)
  • The Protocol: Compare the qNMR determined purity against a "Gold Standard" (e.g., a NIST-traceable certified reference material) or verify by spiking.

  • Acceptance Criteria: Mean recovery

    
    .
    
Precision (Repeatability)
  • The Protocol: 6 independent weighings of the same sample.

  • Acceptance Criteria: RSD

    
     (for assay). Note: This is higher than HPLC (typically 0.5%) due to the manual nature of NMR phasing and integration.
    

Part 3: The Experimental Protocol (Step-by-Step)

This workflow ensures the "Self-Validating" nature of the experiment.

Workflow Diagram: The qNMR Lifecycle

qNMR_Workflow Start Start: Sample & Standard Selection Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation & Mixing (Deuterated Solvent) Weighing->Solvation T1_Meas T1 Relaxation Measurement (Inversion Recovery) Solvation->T1_Meas Critical Step Param_Set Parameter Optimization (D1, AQ, Pulse Angle) T1_Meas->Param_Set Set D1 >= 5*T1 Acquisition Data Acquisition (NS > 32, S/N > 150) Param_Set->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Processing->Param_Set Poor Phasing/Baseline Calc Purity Calculation Processing->Calc

Figure 1: The qNMR workflow emphasizes that parameter optimization (specifically Relaxation Delay) is a dependency of the T1 measurement.

Detailed Methodology
Step 1: Metrological Weighing (The Largest Source of Error)

The accuracy of qNMR is limited by the balance, not the spectrometer.

  • Use a microbalance (readability 0.001 mg or better).[3]

  • Weigh at least 10 mg of Analyte and Internal Standard (IS) to minimize relative weighing error to <0.1%.

  • Crucial: Do not weigh by difference if the solid is static-prone. Weigh directly into the vessel or use an anti-static gun.

Step 2: Internal Standard (IS) Selection

The IS must be chosen carefully.[5][6] It acts as the "ruler" for the experiment.

IS_Selection Start Select Potential IS Solubility Is it soluble in same solvent? Start->Solubility Overlap Does signal overlap with Analyte? Solubility->Overlap Yes Reject Reject Candidate Solubility->Reject No Inert Is it chemically inert? Overlap->Inert No Overlap->Reject Yes Traceable Is it Traceable? (NIST/BIPM) Inert->Traceable Yes Inert->Reject No Selected Valid IS Selected Traceable->Selected Yes Traceable->Reject No

Figure 2: Decision tree for selecting an Internal Standard. Common choices include Maleic Acid, TCNB, or BTMSB-d4.

Step 3: The Physics of Acquisition (Causality)

This is where most errors occur. You cannot use standard "1H" parameter sets.

  • Pulse Angle: Set to 90° (maximize signal).

  • Relaxation Delay (

    
    ):  This is the most critical parameter.
    
    • Mechanism:[2][7][8] Nuclei must return to equilibrium (Boltzmann distribution) before the next pulse. If they don't, the signal intensity is understated.

    • Protocol: Measure the Longitudinal Relaxation Time (

      
      ) of the slowest relaxing signal (usually the IS or isolated aromatic protons) using an Inversion Recovery experiment.[9]
      
    • Setting: Set

      
       for 99.3% recovery . For high-precision work (99.9% accuracy), set 
      
      
      
      .
    • Example: If

      
       seconds, 
      
      
      
      must be at least 15 seconds.
  • Acquisition Time (

    
    ):  Must be long enough to prevent truncation of the FID, which causes "sinc wiggles" at the base of peaks. Set 
    
    
    
    seconds.
  • Number of Scans (NS): Signal-to-Noise (S/N) ratio must be >150:1 to ensure integration uncertainty is <1%.

Part 4: Data Processing & Calculation[3][12]

Processing
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz) to reduce noise, but avoid excessive broadening.

  • Phasing: Must be perfectly manual. Autophase is rarely sufficient for qNMR.

  • Baseline Correction: Use a polynomial fit (Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

The Purity Equation

Calculate the purity (


) using the following derived formula:


Where:

  • 
     = Integrated Area[1]
    
  • 
     = Number of protons (spins) contributing to the signal
    
  • 
     = Molar Mass ( g/mol )
    
  • 
     = Gravimetric mass weighed (mg)
    
  • 
     = Purity (as a decimal, e.g., 0.998)
    

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[10][11][12][13] Retrieved from [Link]

  • Bureau International des Poids et Mesures (BIPM). (2023). qNMR: A primary reference measurement procedure.[14] Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[1] Retrieved from [Link]

  • Jeol Ltd. (2024). Practical Applications of Quantitative NMR (qNMR).[2][4][15][16][17] Retrieved from [Link]

Sources

Comparative Guide: Corrosion Inhibitors for Advanced Alloy Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from legacy chromate-based treatments to environmentally compliant alternatives, researchers face a critical challenge: maintaining inhibition efficiency (IE%) without compromising toxicity profiles. This guide moves beyond generic listings to provide a mechanistic comparison of inhibitor performance across three distinct alloy systems: Carbon Steel (Acidic Media) , Aluminum 2024 (Chloride Media) , and Copper (Neutral Media) .

Our analysis prioritizes the "molecular design" aspect—relevant to drug development professionals—demonstrating how steric hindrance, electron density, and solubility constants (


) dictate performance.

Mechanistic Principles

To select the correct inhibitor, one must understand the mode of failure. Inhibition is rarely a passive barrier; it is a dynamic electrochemical intervention.

The Adsorption vs. Precipitation Dichotomy
  • Organic Inhibitors (Adsorption): Rely on heteroatoms (N, S, O) donating electrons to the metal's

    
    -orbitals. This follows Langmuir adsorption isotherms.
    
  • Inorganic/Rare Earth Inhibitors (Precipitation): Rely on local pH changes at cathodic sites to precipitate insoluble hydroxides (e.g.,

    
    ), blocking oxygen reduction.
    

InhibitionMechanism Inhibitor Inhibitor Introduction Transport Mass Transport to Surface Inhibitor->Transport Adsorption Organic: Adsorption (Chemisorption/Physisorption) Transport->Adsorption High Electron Density Precipitation Inorganic: Cathodic Precipitation (Local pH Rise) Transport->Precipitation Solubility Limit Reached BlockAnodic Block Anodic Sites (Retard Metal Dissolution) Adsorption->BlockAnodic BlockCathodic Block Cathodic Sites (Stifle Oxygen Reduction) Adsorption->BlockCathodic Precipitation->BlockCathodic Result Corrosion Current (Icorr) Reduction BlockAnodic->Result BlockCathodic->Result

Figure 1: Mechanistic pathways for corrosion inhibition. Organic molecules typically adsorb to block active sites, while inorganic salts precipitate to stifle cathodic reactions.

Comparative Analysis by Alloy System

Carbon Steel in Acidic Media (1M HCl)

The Challenge: High proton concentration drives rapid hydrogen evolution. The Contenders: Traditional Amines vs. Green Polymer Composites.

  • Traditional: Propargyl Alcohol (effective but toxic).

  • Green Alternative: Poly-quaternary ammonium salts (Poly-NDTHDC) and Amino Acid/Thiourea synergists.

Performance Data:

Inhibitor ClassSpecific CompoundConc.[1][2][3][4] (ppm)Efficiency (IE%)MechanismToxicity Profile
Monomer NDTHDC100079.1%Mixed-TypeModerate
Polymer Poly-NDTHDC10086.1% Geometric BlockingLow
Green Synergist L-Histidine + Thiourea50 + 5093.5% Synergistic AdsorptionNon-Toxic
Plant Extract Mimusops elangi2098.5%PhysisorptionNon-Toxic

Scientist's Insight: The polymer (Poly-NDTHDC) outperforms its monomer counterpart despite lower concentration.[5] This is due to the "blanket effect"—multiple anchoring points per molecule cover a larger surface area per mole of inhibitor.

Aluminum 2024-T3 in Chloride Media (3.5% NaCl)

The Challenge: AA2024 contains Copper-rich intermetallics (


) that act as local cathodes, driving galvanic corrosion.
The Contenders:  Chromates (Cr6+ - Banned/Restricted) vs. Rare Earth Inhibitors (REIs).
  • Baseline: Chromates are self-healing but carcinogenic.

  • Alternative: Cerium (III) salts (Nitrate/Chloride) and Hybrid Ce(IV)/Melamine.

Performance Data:

Inhibitor SystemActive SpeciesEfficiency (IE%)MechanismNotes
Rare Earth Ce(III) Acetate84.0%Cathodic PrecipitationBest among simple Ce-salts
Rare Earth Ce(IV) Sulfate<10%N/AIneffective (No precipitation)
Hybrid Ce(IV) + Melamine>95% SynergisticSynergism parameter S=3.5

Scientist's Insight: Do not use Ce(IV) salts alone. The mechanism requires


 to oxidize to 

or precipitate as

at high local pH. The hybrid Ce/Melamine system is superior because Melamine enhances the reduction of Ce(IV) to the active Ce(III) species, creating a robust "smart release" system.
Copper in Neutral Media

The Challenge: Pitting and tarnishing in cooling water systems. The Contenders: Benzotriazole (BTA) vs. Mercaptobenzothiazole (MBT).

Performance Data:

InhibitorStructureFilm ThicknessEfficiency (Neutral)Efficiency (Acidic)
BTA N-heterocycle<50 Å>95% Moderate
MBT Thiazole (Sulfur)~9 nm85-90%High
Composite BTA + MBTMultilayer99.1% High

Scientist's Insight: BTA is the industry standard for a reason—it forms a polymeric


 film. However, in acidic environments where the oxide film is unstable, MBT's sulfur atom provides stronger chemisorption than BTA's nitrogen. For maximum protection, a composite ratio (often 1:1) utilizes BTA to plug defects in the oxide layer and MBT to adsorb on bare metal.

Experimental Validation Protocols (E-E-A-T)

To validate these claims, you must run a self-validating electrochemical loop. Do not rely on weight loss alone.

The Workflow

This workflow ensures that the system is at equilibrium before measurement, preventing artifacts.

ExperimentalWorkflow Prep 1. Sample Prep (Polish to 600-1200 grit) OCP 2. OCP Stabilization (Wait for dE/dt < 2mV/5min) Prep->OCP Immerse EIS 3. EIS (Non-destructive) OCP->EIS Stable Ecorr Tafel 4. Potentiodynamic Polarization (Destructive) EIS->Tafel After EIS Analysis 5. Data Fitting (Randles Circuit / Tafel Slopes) Tafel->Analysis Extract Icorr

Figure 2: The standard electrochemical testing sequence. EIS is performed before Polarization to avoid altering the surface state.

Protocol Specifications (Based on ASTM G59/G102)

Step 1: Electrochemical Impedance Spectroscopy (EIS)

  • Why: Measures Charge Transfer Resistance (

    
    ) without damaging the inhibitor film.
    
  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV RMS (ensure linear response).

  • Validation: The Nyquist plot must show a depressed semicircle. If inductive loops appear at low frequency, adsorption-desorption relaxation is occurring (common with Amines).

Step 2: Potentiodynamic Polarization (Tafel)

  • Scan Rate: 0.166 mV/s (0.6 V/h). Note: Faster scans (1 mV/s) obscure the equilibrium but are acceptable for rapid screening.

  • Range: -250 mV to +250 mV vs.

    
    .
    
  • Calculation:

    
    
    
  • Critical Check: Ensure the Tafel region (linear portion) extends for at least 1 decade of current. If not,

    
     calculation via extrapolation is invalid.
    

References

  • ASTM International. (2020).[6] ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.[6][7][8] Link

  • ASTM International. (2015). ASTM G102 - Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements.[6][7] Link

  • Cotton, J. B. (1963).[3] Control of Surface Reactions on Copper by Means of Organic Reagents. International Congress on Metallic Corrosion. Link

  • Nam, N., et al. (2018).[4] Corrosion protection mechanism of Ce4+/organic inhibitor for AA2024 in 3.5% NaCl. RSC Advances. Link

  • Umoren, S. A., et al. (2020). Comparative Studies of the Corrosion Inhibition Efficacy of a Dicationic Monomer and Its Polymer. ACS Omega. Link

  • Vorobyova, V., et al. (2020). Comparison of the synergistic inhibition mechanism of two eco-friendly amino acids combined corrosion inhibitors. ResearchGate. Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Methylaminomethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive framework for the proper disposal of 2-(Methylaminomethyl)aniline, a compound that, like many substituted anilines, requires careful handling due to its potential health and environmental hazards. As researchers and drug development professionals, a deep understanding of the entire lifecycle of a chemical, including its ultimate disposal, is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document moves beyond a simple checklist, offering a procedural and logical approach to the disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is a substituted aromatic amine, a class of chemicals known for potential toxicity. While specific toxicological data for this compound may be limited, data from analogous compounds like aniline and N-methylaniline provide a strong basis for a cautious approach.

Key Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Aniline, a related compound, is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

  • Irritation: It is expected to be an irritant to the skin, eyes, and respiratory tract.[6]

  • Environmental Hazard: This compound is presumed to be very toxic to aquatic life with long-lasting effects.[2][4][7] Therefore, release into the environment must be strictly avoided.[7][8]

  • Carcinogenicity and Mutagenicity: Some aniline derivatives are suspected carcinogens and mutagens.[1][8]

A comprehensive risk assessment should be conducted before handling this chemical, considering the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the recommended PPE for handling this compound, particularly during disposal procedures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always consult the glove manufacturer's compatibility chart.Prevents dermal absorption, a significant route of exposure for aromatic amines.[1][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which can cause serious eye irritation.[1][5][6]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][8][9] A respirator may be necessary for large spills or inadequate ventilation.Minimizes inhalation of potentially harmful vapors or aerosols.[6][8] If a respirator is needed, personnel must be part of a respiratory protection program, including medical clearance and fit testing.[10]

Spill Management: Immediate Actions and Cleanup Protocol

Accidental spills require a swift and informed response to mitigate risks to personnel and the environment.

Immediate Actions:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[7] If the spill is significant, alert others in the vicinity.

  • Isolate the Area: For liquids, isolate the spill area for at least 50 meters (150 feet) in all directions.[11]

  • Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the area.[1][2]

Spill Cleanup Protocol:

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[7][12] Do not use combustible materials like paper towels for initial absorption. [7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste.[7][9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7] All cleaning materials, including contaminated wipes, must also be disposed of as hazardous waste.[7]

  • Avoid Environmental Release: Under no circumstances should the chemical or contaminated materials be allowed to enter drains or waterways.[2][7][8]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[10] Do not dispose of this chemical down the drain or in the regular trash.[10]

Step 1: Waste Characterization and Segregation

  • Waste Classification: Based on its properties and data from similar compounds, this compound waste should be classified as toxic and environmentally hazardous. While a specific RCRA (Resource Conservation and Recovery Act) hazardous waste code is not explicitly listed in the search results for this specific compound, it would likely fall under a generic code for toxic organic compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for the precise waste codes applicable in your jurisdiction.

  • Segregation: Store waste this compound in a dedicated, clearly labeled, and sealed container.[7] Do not mix it with other waste streams unless explicitly permitted by your EHS office.[7] Incompatible materials to avoid include strong oxidizing agents, acids, and acid halides.[1][11]

Step 2: Containerization and Labeling

  • Container Selection: Use a compatible container, such as a polyethylene container, for waste collection.[10] Ensure the container is in good condition and has a secure lid.

  • Labeling: Attach a completed hazardous waste label to the container before adding any waste.[10] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.

Step 3: Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Conditions: Protect the container from heat and direct sunlight.[5][8]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][3][6] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.

  • Incineration: Incineration is a common and effective method for the disposal of aniline-containing wastes.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal Start Generation of This compound Waste Assess Assess Hazards: Toxic, Irritant, Environmentally Hazardous Start->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate Waste into Designated Container PPE->Segregate Label Label Container with 'Hazardous Waste' and Contents Segregate->Label Store Store Securely in Designated Area Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS LicensedDisposal Transfer to Licensed Hazardous Waste Vendor ContactEHS->LicensedDisposal FinalDisposal Final Disposal (e.g., Incineration) LicensedDisposal->FinalDisposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can mitigate risks and ensure that their work is conducted responsibly. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Cole-Parmer. Retrieved from [Link]

  • Aniline Standard Operating Procedure. Washington State University. Retrieved from [Link]

  • Aniline Standard Operating Procedure. Rowan University. Retrieved from [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal. Toxicological Profile for Methylenedianiline - NCBI Bookshelf. Retrieved from [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. Retrieved from [Link]

  • Understanding OSHA Regulations For Biohazardous Waste. (2022, September 29). Bio Recovery. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved from [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.